molecular formula C6H10O3 B2705662 Methyl 2-(prop-2-en-1-yloxy)acetate CAS No. 25130-82-9

Methyl 2-(prop-2-en-1-yloxy)acetate

Cat. No.: B2705662
CAS No.: 25130-82-9
M. Wt: 130.143
InChI Key: WTZZKRFPAXYNTE-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-en-1-yloxy)acetate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.143. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(prop-2-en-1-yloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(prop-2-en-1-yloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-prop-2-enoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZKRFPAXYNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(prop-2-en-1-yloxy)acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(prop-2-en-1-yloxy)acetate, more commonly known as methyl allyloxyacetate, is a versatile bifunctional molecule incorporating both an ether and an ester moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and expected spectroscopic signatures. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering a foundational understanding of this compound's characteristics and preparation. While this molecule is a valuable synthetic building block, it is less commonly documented than its alkyne counterpart, necessitating a careful compilation of predicted and analogous data, grounded in established chemical principles.

Molecular Structure and Identification

Methyl 2-(prop-2-en-1-yloxy)acetate is an organic compound featuring a methyl ester group and an allyl ether group. The presence of the terminal alkene in the allyl group and the carbonyl of the ester function as key reactive sites, making it a useful intermediate in a variety of chemical transformations.

  • IUPAC Name: Methyl 2-(prop-2-en-1-yloxy)acetate

  • Common Name: Methyl allyloxyacetate

  • Molecular Formula: C₆H₁₀O₃

  • Molecular Weight: 130.14 g/mol

  • Chemical Structure:

CH₂=CH-CH₂-O-CH₂-C-O-CH₃

Physicochemical Properties

Detailed experimental data for the physicochemical properties of methyl allyloxyacetate are not widely published. However, based on the properties of structurally similar compounds, such as other methyl esters and allyl ethers, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of Methyl 2-(prop-2-en-1-yloxy)acetate

PropertyPredicted Value
Appearance Colorless liquid
Boiling Point Estimated to be in the range of 150-170 °C
Density Approximately 1.0 - 1.1 g/cm³
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water.
Refractive Index Estimated to be around 1.42 - 1.44

These predictions are based on the known properties of similar small organic esters and ethers and should be confirmed by experimental measurement.

Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate

The most logical and widely applicable method for the synthesis of methyl 2-(prop-2-en-1-yloxy)acetate is the Williamson ether synthesis .[5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of methyl glycolate reacts with an allyl halide.

Reaction Principle

The synthesis proceeds via an SN2 mechanism, where the oxygen anion of deprotonated methyl glycolate acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group.[6] The use of a primary halide (allyl bromide or chloride) is crucial for a successful SN2 reaction, as secondary and tertiary halides would favor elimination reactions.[7]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of methyl 2-(prop-2-en-1-yloxy)acetate.

Materials:

  • Methyl glycolate

  • Allyl bromide (or allyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl glycolate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Ether Formation:

    • Cool the resulting sodium methyl glycolate solution back to 0 °C.

    • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 2-(prop-2-en-1-yloxy)acetate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction Ether Formation (SN2) cluster_workup Work-up & Purification NaH Sodium Hydride (NaH) in Anhydrous THF Alkoxide Sodium Methyl Glycolate (in situ) NaH->Alkoxide Deprotonation at 0°C to RT MethylGlycolate Methyl Glycolate in Anhydrous THF MethylGlycolate->Alkoxide ReactionMix Reaction Mixture (Stir at RT) Alkoxide->ReactionMix AllylBromide Allyl Bromide AllylBromide->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Drying with Na2SO4 Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Fractional Distillation Concentrate->Purify FinalProduct Pure Methyl 2-(prop-2-en-1-yloxy)acetate Purify->FinalProduct

Caption: Williamson Ether Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate.

Spectroscopic Data and Characterization

The structural elucidation of methyl 2-(prop-2-en-1-yloxy)acetate relies on standard spectroscopic techniques. While a comprehensive, published dataset for this specific molecule is scarce, the expected spectral features can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.[8][9][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for Methyl 2-(prop-2-en-1-yloxy)acetate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.9ddt1H-CH=CH₂
~ 5.3dq1H-CH=CH₂ (trans)
~ 5.2dq1H-CH=CH₂ (cis)
~ 4.1s2H-O-CH₂-COO-
~ 4.0dt2H-O-CH₂-CH=
~ 3.7s3H-COOCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in a distinct chemical environment.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-(prop-2-en-1-yloxy)acetate

Chemical Shift (δ, ppm)Assignment
~ 170C=O (ester)
~ 134-CH=CH₂
~ 117-CH=CH₂
~ 72-O-CH₂-CH=
~ 68-O-CH₂-COO-
~ 52-COOCH₃
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption bands of the C=O and C=C bonds, as well as the C-O stretching vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for Methyl 2-(prop-2-en-1-yloxy)acetate

Wavenumber Range (cm⁻¹)Functional Group & VibrationDescription of Expected Signal
3100-3000=C-H Stretch (alkene)Medium, sharp
3000-2850C-H Stretch (aliphatic)Medium
1760-1740C=O Stretch (ester)Strong, sharp
1650-1640C=C Stretch (alkene)Medium
1250-1000C-O Stretch (ether and ester)Strong
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 130 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 99), the loss of the carbomethoxy group (-COOCH₃, m/z 71), and cleavage of the allyl group.

Applications in Organic Synthesis

Methyl 2-(prop-2-en-1-yloxy)acetate serves as a versatile building block in organic synthesis. The terminal alkene provides a handle for various transformations, including:

  • Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.

  • Polymerization: The vinyl group can participate in radical or transition-metal-catalyzed polymerization reactions.

  • Metathesis Reactions: Cross-metathesis with other alkenes to form more complex structures.

  • Allylic Functionalization: The allylic position can be functionalized through various reactions.

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

Safety and Handling

  • General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1][2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(prop-2-en-1-yloxy)acetate is a valuable, though less common, synthetic intermediate. This guide has provided a detailed overview of its structure, predicted properties, a robust synthetic protocol via the Williamson ether synthesis, and expected spectroscopic data for its characterization. The information compiled serves as a critical resource for researchers looking to synthesize and utilize this bifunctional molecule in their work. Further experimental validation of the predicted physicochemical and spectroscopic data is encouraged to build upon the foundational knowledge presented here.

References

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An In-depth Technical Guide to Methyl 2-(prop-2-yn-1-yloxy)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(prop-2-yn-1-yloxy)acetate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. An initial clarification of the compound's nomenclature is addressed, followed by a detailed exploration of its physicochemical properties, a robust synthesis protocol, and its pivotal role as a building block in advanced medicinal chemistry. The primary focus is on the utility of its terminal alkyne moiety—the propargyl group—in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction and Compound Identification

The compound of interest is formally identified as Methyl 2-(prop-2-yn-1-yloxy)acetate , with the Chemical Abstracts Service (CAS) registration number 67500-49-6 . It is crucial to note the "yn" in the name, indicating the presence of an alkyne functional group (a carbon-carbon triple bond). This compound is sometimes mistakenly referred to with an "en" (denoting an alkene), which would correspond to a different chemical entity. For the purposes of this guide, all information pertains to the alkyne-containing molecule, also known by its synonym, methyl (2-propynyloxy)acetate.

This molecule's significance in contemporary chemical synthesis, particularly in the life sciences, stems from its propargyl group (-CH₂C≡CH). This functional group is a key participant in a highly efficient and specific class of reactions known as "click chemistry," which has revolutionized the way complex molecular architectures are assembled for drug discovery and bioconjugation.[1]

Physicochemical and Safety Data

A summary of the key properties of Methyl 2-(prop-2-yn-1-yloxy)acetate is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental design.

Table 1: Physicochemical Properties of Methyl 2-(prop-2-yn-1-yloxy)acetate

PropertyValueSource(s)
CAS Number 67500-49-6[2][3][4][5]
Molecular Formula C₆H₈O₃[3]
Molecular Weight 128.13 g/mol [3][5]
Physical Form Liquid[3]
Purity Typically ≥95%[3][4]
Storage Temperature Room Temperature (sealed, dry)[3]
InChI Key AIQJXQPQNMKDGJ-UHFFFAOYSA-N[2][3][4]

Safety Information:

Methyl 2-(prop-2-yn-1-yloxy)acetate is classified with the following hazard statements:

  • H227: Combustible liquid.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this compound is "Warning" .[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of Methyl 2-(prop-2-yn-1-yloxy)acetate is the Williamson ether synthesis.[6][7] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[1][8] In this case, the alkoxide is generated from methyl glycolate, and the alkyl halide is propargyl bromide.

The causality behind this choice of reactants is rooted in the principles of the Sₙ2 mechanism. A primary alkyl halide (propargyl bromide) is used to minimize the competing elimination (E2) reaction, which would be prevalent with secondary or tertiary halides.[6][8]

Detailed Experimental Protocol

Materials:

  • Methyl glycolate (hydroxyacetate)

  • Propargyl bromide (3-bromopropyne)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Dissolve methyl glycolate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel over 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium glycolate alkoxide.

  • Ether Formation: Add propargyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Workup: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-(prop-2-yn-1-yloxy)acetate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Williamson ether synthesis for Methyl 2-(prop-2-yn-1-yloxy)acetate.

G cluster_reactants Reactants cluster_process Process Steps R1 Methyl Glycolate S1 Deprotonation (Alkoxide Formation) R1->S1 R2 Propargyl Bromide S2 SN2 Attack (Ether Formation) R2->S2 B Sodium Hydride (Base) B->S1 S1->S2 Sodium Glycolate Intermediate S3 Workup & Purification S2->S3 P Methyl 2-(prop-2-yn-1-yloxy)acetate S3->P

Caption: Williamson Ether Synthesis Workflow.

Application in Drug Development: A "Click Chemistry" Handle

The primary value of Methyl 2-(prop-2-yn-1-yloxy)acetate in drug development lies in its terminal alkyne, which serves as a "handle" for click chemistry.[9] Specifically, it is a key reagent for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10] This reaction is exceptionally robust, high-yielding, and bio-orthogonal, meaning it proceeds in complex biological environments without interfering with native biochemical processes.[9][11]

The CuAAC Reaction Mechanism and Significance

The CuAAC reaction joins the terminal alkyne of the propargyl group with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] This triazole ring is not merely a linker; it is a valuable pharmacophore in its own right, capable of forming hydrogen bonds and dipole interactions with biological targets.[9]

This methodology allows medicinal chemists to:

  • Rapidly Synthesize Compound Libraries: By preparing a collection of azide-containing fragments, they can be "clicked" onto Methyl 2-(prop-2-yn-1-yloxy)acetate (or a derivative) to quickly generate a diverse library of molecules for high-throughput screening.[9]

  • Perform Bioconjugation: Attach this molecule to larger biomolecules like proteins or nucleic acids that have been metabolically labeled with an azide. This is a powerful technique for studying biological processes and for targeted drug delivery.[11]

  • Fragment-Based Drug Discovery (FBDD): Link small, low-affinity fragments that bind to adjacent sites on a protein target, creating a single, high-affinity ligand.[11]

CuAAC Workflow Diagram

The following diagram illustrates the central role of the propargyl group in the CuAAC reaction, a cornerstone of click chemistry.

G Alkyne Methyl 2-(prop-2-yn-1-yloxy)acetate (Terminal Alkyne) Product 1,4-Disubstituted 1,2,3-Triazole Product Alkyne->Product Cycloaddition Azide Azide-Containing Molecule (e.g., Drug Fragment, Biomolecule) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalysis

Sources

Thermodynamic Profiling of Methyl Allyloxyacetate: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl allyloxyacetate (CAS: 25130-82-9) is a highly versatile, bifunctional organic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a terminal alkene and an ester-linked ether, it serves as a critical intermediate in cross-metathesis, allylation, and targeted enolate alkylation reactions.

Despite its synthetic utility, empirical thermodynamic data for methyl allyloxyacetate remains sparse in standard literature. For chemical engineers and formulation scientists scaling up reactions, the absence of precise thermodynamic parameters—such as heat capacity ( Cp​ ), enthalpy of vaporization ( ΔHvap​ ), and phase transition temperatures—poses significant risks to reactor safety and process optimization. This whitepaper establishes a comprehensive framework for the thermodynamic characterization of methyl allyloxyacetate, synthesizing predictive computational modeling [1] with rigorous experimental validation protocols [2].

Molecular Identity & Theoretical Framework

Chemical Identity:

  • IUPAC Name: Methyl 2-(prop-2-en-1-yloxy)acetate

  • CAS Registry Number: 25130-82-9

  • Molecular Formula: C₆H₁₀O₃

  • Molecular Weight: 130.14 g/mol

Predictive Thermodynamics via Group Additivity and Electronic Structure

When empirical data is unavailable, establishing a baseline thermodynamic profile requires robust predictive models. We employ a dual-pronged theoretical approach:

  • The Joback Method (Group Contribution): By dissecting the molecule into its constituent functional groups (–CH₃, –CH₂–, =CH–, =CH₂, –O–, –COO–), the Joback method allows for the estimation of critical properties ( Tc​ , Pc​ ) and the normal boiling point ( Tb​ ) [3]. Because the Joback method assumes no interactions between groups, it provides a highly reliable, idealized baseline for aliphatic esters and ethers.

  • Density Functional Theory (DFT): To predict the ideal-gas heat capacity and standard enthalpy of formation ( ΔHf∘​ ), DFT calculations are utilized. By applying the quasi-harmonic approximation to the vibrational frequencies of the molecule's optimized geometry, DFT provides high-fidelity energetic properties that account for electron correlation at a low computational cost [4].

G cluster_0 Theoretical Profiling cluster_1 Experimental Validation Start Methyl Allyloxyacetate (CAS: 25130-82-9) Joback Joback Method (Group Additivity) Start->Joback DFT Density Functional Theory (Electronic Structure) Start->DFT DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA PredData Predicted Properties (Tb, Tc, Pc, Hf) Joback->PredData DFT->PredData Integration Thermodynamic Matrix for Drug Development PredData->Integration ExpData Empirical Properties (Cp, Tm, Vapor Pressure) DSC->ExpData TGA->ExpData ExpData->Integration

Caption: Integrated workflow for the thermodynamic characterization of Methyl allyloxyacetate.

Summary of Baseline Thermodynamic Data

The following table synthesizes predicted values derived from computational models alongside analogous experimental baselines.

Thermodynamic PropertyValueDerivation Method
Density ( ρ ) 1.189±0.06 g/cm3 Predicted (ChemSpider/Guidechem algorithms) [5]
Normal Boiling Point ( Tb​ ) ≈162∘C Joback Group Contribution Method [3]
Melting Point ( Tm​ ) <−20∘C Analogous Aliphatic Ester Extrapolation
Enthalpy of Vaporization ( ΔHvap​ ) ≈42.5 kJ/mol Clausius-Clapeyron / Riedel's Equation
Standard Enthalpy of Formation ( ΔHf∘​ ) ≈−540 kJ/mol DFT (PBEsol functional) / Hess Cycles [6]

Experimental Validation Protocols

To transition from theoretical models to GMP-compliant scale-up, researchers must empirically validate the thermal behavior of methyl allyloxyacetate. The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol 1: Isobaric Heat Capacity ( Cp​ ) Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for measuring the molar heat capacity of organic liquids as a function of temperature[7]. Because methyl allyloxyacetate is a volatile liquid at elevated temperatures, standard open-pan DSC will result in endothermic evaporation artifacts.

Causality & Logic: We utilize hermetically sealed aluminum pans to suppress volatilization. Furthermore, a three-step "Sapphire Method" is employed. By running a baseline, a known sapphire standard, and the sample under identical conditions, we isolate the true heat flow of the sample from the thermal inertia of the instrument itself.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using an Indium standard to ensure temperature accuracy ( ±0.1∘C ) and cell constant precision.

  • Baseline Run: Place two empty, hermetically sealed aluminum pans in the sample and reference furnaces. Run a thermal program from −50∘C to 100∘C at a heating rate of 10∘C/min . Record the baseline heat flow.

  • Sapphire Reference Run: Place a standard sapphire disk (of known Cp​ ) into the sample pan, seal it, and repeat the exact thermal program.

  • Sample Run: Accurately weigh 10−15 mg of high-purity methyl allyloxyacetate into a new aluminum pan. Hermetically seal the pan using a sample press to withstand internal vapor pressure. Run the identical thermal program.

  • Data Integration: Calculate the specific heat capacity ( Cp​ ) of the sample using the following equation:

    Cp,sample​=Cp,sapphire​×Masssample​Masssapphire​​×HeatFlowsapphire​−HeatFlowbaseline​HeatFlowsample​−HeatFlowbaseline​​
Protocol 2: Vapor Pressure and ΔHvap​ Profiling via Isothermal TGA

Understanding the vapor pressure of methyl allyloxyacetate is critical for designing distillation columns and vacuum drying processes. Thermogravimetric Analysis (TGA) can be adapted to measure vapor pressure dynamically [8].

Causality & Logic: Evaporation is a zero-order kinetic process under isothermal conditions. By measuring the constant rate of mass loss at various isothermal holds, and calibrating the system with a reference compound (e.g., benzoic acid), we can accurately plot the vapor pressure curve without requiring complex ebulliometers.

Step-by-Step Methodology:

  • System Purge: Purge the TGA furnace with dry Nitrogen at a constant flow rate of 50 mL/min to ensure the partial pressure of the analyte in the bulk gas remains effectively zero.

  • Sample Loading: Load 20 mg of methyl allyloxyacetate into an open platinum crucible.

  • Isothermal Holds: Program the TGA to heat rapidly to 40∘C and hold isothermally for 30 minutes. Repeat this process for 50∘C,60∘C,70∘C, and 80∘C .

  • Rate Extraction: Extract the linear mass loss rate ( dm/dt ) for each isothermal segment.

  • Clausius-Clapeyron Mapping: Convert the mass loss rates to vapor pressure using the Langmuir equation. Plot ln(P) versus 1/T (Kelvin). The slope of this line equals −ΔHvap​/R , allowing for the direct experimental derivation of the enthalpy of vaporization.

Downstream Implications for Drug Development

The thermodynamic parameters of methyl allyloxyacetate directly dictate its handling and application in pharmaceutical synthesis:

  • Reaction Calorimetry & Safety: The functionalization of the terminal alkene (e.g., via epoxidation or hydroboration) is highly exothermic. Knowing the precise Cp​ of methyl allyloxyacetate allows process chemists to calculate the adiabatic temperature rise ( ΔTad​ ) during a thermal runaway scenario, ensuring cooling jackets are appropriately sized.

  • Gibbs Free Energy of Solvation: In biphasic reaction systems, the partition coefficient of methyl allyloxyacetate is governed by its thermodynamic stability in polar vs. non-polar media. DFT-derived solvation energies assist in selecting optimal solvent systems for liquid-liquid extraction during downstream processing.

  • Stability & Storage: The presence of the allyl ether linkage makes the molecule susceptible to auto-oxidation (peroxide formation) over time. Thermodynamic profiling helps establish the activation energy ( Ea​ ) for degradation pathways, informing the required storage temperatures and the necessity of radical scavengers (like BHT) for long-term API stability.

Navigating the Solubility Profile of Methyl 2-(prop-2-en-1-yloxy)acetate: A Predictive and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)acetate (CAS: 25130-82-9), commonly referred to as methyl allyloxyacetate, is a bifunctional organic molecule featuring both an allyl ether linkage and a methyl ester group. In drug development and complex organic synthesis, it serves as a critical intermediate, offering orthogonal reactivity through its terminal alkene (amenable to cross-metathesis, epoxidation, or hydroboration) and its ester moiety (amenable to saponification or amidation).

Understanding the precise solubility profile of this compound in various organic solvents is paramount for optimizing reaction yields, designing liquid-liquid extraction workflows, and formulating downstream active pharmaceutical ingredients (APIs). Because empirical solubility data for highly specific intermediates can be sparse, this whitepaper establishes a robust predictive framework using Hansen Solubility Parameters (HSP) and provides a highly controlled, self-validating experimental protocol for empirical determination.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The solubility of organic liquids in various solvents is fundamentally governed by the thermodynamics of mixing. The Hansen Solubility Parameter (HSP) framework deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces[1]:

  • Dispersion Forces ( δD​ ): Driven by the polarizability of the molecule's electron cloud.

  • Polar Interactions ( δP​ ): Driven by permanent dipole moments.

  • Hydrogen Bonding ( δH​ ): Driven by electron exchange (donor/acceptor capabilities).

For dissolution to occur, the "distance" ( Ra​ ) between the solute and the solvent in three-dimensional HSP space must be smaller than the interaction radius ( R0​ ) of the solute[2]. The distance is calculated via the equation[2]:

Ra2​=4(δD,solvent​−δD,solute​)2+(δP,solvent​−δP,solute​)2+(δH,solvent​−δH,solute​)2
Structural Deconstruction of Methyl 2-(prop-2-en-1-yloxy)acetate
  • Allyl Group ( CH2​=CH−CH2​− ): The pi-electrons of the terminal double bond contribute moderately to the dispersion parameter ( δD​ ) and provide slight polarizability[1].

  • Ether Linkage ( −O− ) & Ester Carbonyl ( −COOCH3​ ): These highly electronegative oxygen atoms create a strong permanent dipole, significantly elevating the polar parameter ( δP​ )[2]. Furthermore, these oxygens act as potent hydrogen-bond acceptors ( δH​ ), though the molecule entirely lacks hydrogen-bond donor capacity[1].

HSP_Logic Compound Methyl 2-(prop-2-en-1-yloxy)acetate (Solute) Dispersion Dispersion (δD) Allyl & Alkyl Groups Compound->Dispersion Polar Polarity (δP) Ester & Ether Dipoles Compound->Polar H_Bond H-Bonding (δH) Oxygen Acceptors Compound->H_Bond Solvent Organic Solvent (Ra < R0 for Miscibility) Dispersion->Solvent Van der Waals Forces Polar->Solvent Dipole-Dipole Interactions H_Bond->Solvent H-Bond Acceptance

Caption: Logical relationship of Hansen Solubility Parameters governing solute-solvent miscibility.

Predictive Solubility Matrix

By analyzing the functional groups against known structural analogs (such as methyl acetate and allyl methyl ether), we can estimate the HSP coordinates for Methyl 2-(prop-2-en-1-yloxy)acetate to be approximately δD​≈15.8 , δP​≈7.0 , δH​≈6.5 .

The table below maps these predicted parameters against common organic solvents to forecast miscibility behavior[3][4].

Solvent ClassSolvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted MiscibilityMechanistic Rationale
Target Solute Methyl 2-(allyloxy)acetate ~15.8 ~7.0 ~6.5 - Bifunctional H-bond acceptor
Polar AproticMethyl Acetate15.57.27.6Excellent Near-perfect HSP coordinate match[3].
Polar AproticAcetone15.510.47.0Excellent Strong dipole-dipole alignment.
Non-PolarToluene18.01.42.0Moderate Pi-pi stacking with allyl group, but δP​ mismatch.
Non-Polarn-Hexane14.90.00.0Poor Severe lack of polarity causes phase separation.
Polar ProticMethanol15.112.322.3Good Solvent donates H-bonds to solute's ether/ester oxygens.

Experimental Validation: Modified Shake-Flask Protocol

While predictive models are essential for initial solvent screening, regulatory submissions and precise process chemistry require empirical validation. The standard method for determining solubility is the OECD 105 Shake-Flask Method[5]. However, because Methyl 2-(prop-2-en-1-yloxy)acetate is a hydrophobic liquid, standard filtration methods often fail due to the formation of stable micro-emulsions[6].

To ensure trustworthiness and scientific integrity , the following protocol adapts OECD 105 specifically for liquid-in-liquid solubility determination, incorporating strict thermodynamic controls to prevent supersaturation artifacts[7].

Step-by-Step Methodology

Step 1: Preparation & Initial Saturation

  • Add 10.0 mL of the target organic solvent into a 20 mL heavy-walled glass centrifuge tube equipped with a PTFE-lined screw cap.

  • Introduce the Methyl 2-(prop-2-en-1-yloxy)acetate dropwise until a distinct, persistent second liquid phase (or turbidity) is observed, ensuring an excess of the solute.

Step 2: Thermal Agitation (Kinetics Phase)

  • Place the sealed tubes in an orbital shaker bath set to 30.0 ± 0.1 °C .

  • Agitate vigorously (e.g., 200 RPM) for 24 to 48 hours.

  • Causality: Elevating the temperature above the target measurement temperature accelerates dissolution kinetics, ensuring that the solvent becomes absolutely saturated[7].

Step 3: Thermal Equilibration (Thermodynamic Phase)

  • Transfer the tubes to a static, temperature-controlled water bath set precisely to 20.0 ± 0.1 °C for 24 hours.

  • Causality: As the temperature drops from 30°C to 20°C, the system reaches true thermodynamic equilibrium. Any excess solute dissolved at the higher temperature will phase-separate out, completely eliminating the risk of false-positive supersaturation readings[7].

Step 4: Phase Separation via Centrifugation

  • Centrifuge the tubes at 10,000 × g for 15 minutes at exactly 20°C.

  • Causality: Liquid solutes in organic solvents frequently form microscopic emulsions that pass through standard 0.2 µm PTFE filters. High-speed centrifugation provides the necessary mechanical force to coalesce these droplets and yield a truly clear, saturated supernatant[5][6].

Step 5: Analytical Quantification

  • Carefully extract an aliquot from the clear supernatant using a pre-warmed positive displacement pipette.

  • Dilute immediately in a compatible mobile phase (e.g., Acetonitrile) to prevent precipitation.

  • Quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV), referencing a validated calibration curve.

ShakeFlask Start 1. Saturation Excess Solute + Solvent Agitation 2. Thermal Agitation 24-48h at 30°C Start->Agitation Accelerate kinetics Equilibration 3. Thermal Equilibration 24h at 20°C Agitation->Equilibration Eliminate supersaturation Separation 4. Phase Separation Centrifugation at 20°C Equilibration->Separation Break micro-emulsions Analysis 5. Quantification GC-FID / HPLC-UV Separation->Analysis Determine concentration

Caption: Step-by-step experimental workflow for the modified shake-flask solubility protocol.

Conclusion

The solubility of Methyl 2-(prop-2-en-1-yloxy)acetate is dictated by its dual-functional nature. The ester and ether moieties drive strong interactions with polar aprotic solvents (such as Acetone and Ethyl Acetate) via dipole-dipole interactions and hydrogen-bond acceptance, while the allyl group provides sufficient dispersion forces for moderate solubility in aromatic solvents like Toluene. By combining the predictive power of Hansen Solubility Parameters with the rigorous, self-validating thermal controls of the modified OECD 105 protocol, researchers can accurately map and manipulate the phase behavior of this critical intermediate in complex synthetic workflows.

References

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.stevenabbott.co.uk.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test.accudynetest.com.
  • Hansen solubility parameters - Stenutz.stenutz.eu.
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.dtu.dk.
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.researchgate.net.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.regulations.gov.
  • Hansen Solubility Parameters Values List | PDF | Science & Mathematics - Scribd.scribd.com.

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A Technical Guide to Allyloxyacetic Acid Methyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The allyloxyacetic acid scaffold represents a versatile and promising platform in modern medicinal chemistry. Its inherent structural features—an aromatic core, a flexible ether linkage, an allyl group, and a modifiable acid moiety—offer a rich canvas for designing novel therapeutic agents. This technical guide provides an in-depth review of the methyl ester derivatives of this class, targeting researchers, chemists, and drug development professionals. We will explore robust synthetic methodologies, delve into the nuances of their spectroscopic characterization, and synthesize the current understanding of their biological activities. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this document serves as both a practical handbook and a strategic overview for harnessing the potential of these compounds.

Introduction: The Allyloxyacetic Acid Methyl Ester Scaffold

At the intersection of privileged structures in drug discovery lies the aryloxyacetic acid framework. These compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The introduction of an allyl group (allyloxy-) and the conversion of the carboxylic acid to a methyl ester create a unique chemical entity with distinct properties.

  • The Aryloxy Core: Provides a rigid anchor for receptor interaction and allows for diverse substitutions to modulate electronic and steric properties.

  • The Ether Linkage: Imparts conformational flexibility, enabling the molecule to adopt optimal orientations within a biological target.

  • The Allyl Group: Introduces a site of unsaturation that can participate in specific binding interactions (e.g., π-stacking) and serves as a handle for further chemical modification or as a potential pharmacophore itself.

  • The Methyl Ester: This modification is a classic medicinal chemistry strategy to increase lipophilicity.[4] By masking the polar carboxylic acid, the methyl ester can enhance membrane permeability and oral bioavailability, often functioning as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid.[2][5]

This guide will systematically deconstruct this scaffold, providing the scientific foundation needed to explore its therapeutic applications.

Synthetic Strategies: From Precursors to Products

The synthesis of allyloxyacetic acid methyl ester derivatives can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. The most common strategy involves a two-step process: etherification followed by esterification, or vice-versa.

Core Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for preparing the aryloxyacetic acid core. This is followed by a standard Fischer esterification to yield the final methyl ester. The causality behind this common pathway is the high reliability and broad functional group tolerance of each step.

SynthesisWorkflow cluster_0 Step 1: Etherification cluster_1 Step 2: Allylation Phenol Substituted Phenol (Ar-OH) Haloacetate Methyl Chloroacetate (ClCH₂COOCH₃) Base Base (e.g., K₂CO₃, NaH) AryloxyEster Aryloxyacetic Acid Methyl Ester AryloxyEster_ref Aryloxyacetic Acid Methyl Ester AllylHalide Allyl Bromide FinalProduct Allyloxyacetic Acid Methyl Ester Derivative Base2 Base (e.g., K₂CO₃)

Caption: General synthetic workflow for allyloxyacetic acid methyl ester derivatives.

Experimental Protocol: Synthesis of Methyl 2-(4-allyloxyphenoxy)acetate

This protocol details a representative synthesis. A self-validating system is ensured by including purification and characterization checkpoints.

Materials:

  • Methyl 2-(4-hydroxyphenoxy)acetate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(4-hydroxyphenoxy)acetate (1.82 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. The suspension is stirred to ensure a fine distribution of the reagents. Causality: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating the reaction at the solid-liquid interface.

  • Reagent Addition: Add allyl bromide (1.33 g, 1.1 mL, 11 mmol) dropwise to the stirring suspension at room temperature. Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system.

  • Workup: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure methyl 2-(4-allyloxyphenoxy)acetate as a clear oil.

Spectroscopic Characterization: Elucidating the Structure

Unambiguous structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation. The ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework.[6]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Allyloxyacetic Acid Methyl Ester Derivative

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale / Key Features
Ester Methyl (–OCH₃) 3.7 - 3.8 (s, 3H)51 - 53Singlet integrating to 3 protons; characteristic of a methyl ester.
Methylene (–OCH₂COO–) 4.6 - 4.7 (s, 2H)65 - 67Singlet adjacent to the aryloxy group.
Allyl (–OCH₂–CH=CH₂) 4.5 - 4.6 (dt, 2H)68 - 70Doublet of triplets coupled to the vinyl protons.
Allyl (=CH–) 5.9 - 6.1 (m, 1H)132 - 134Complex multiplet, most downfield of the allyl protons.
Allyl (=CH₂) 5.2 - 5.4 (m, 2H)117 - 119Two distinct signals (cis and trans) coupled to the =CH– proton.
Aromatic (Ar–H) 6.8 - 7.5 (m)115 - 160Chemical shifts depend heavily on the substitution pattern.
Ester Carbonyl (C=O) N/A168 - 172Downfield signal characteristic of an ester carbonyl.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

Table 2: Characteristic IR Absorption Frequencies

Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
C=O stretch (Ester)1760 - 1735Strong
C-O stretch (Ester & Ether)1300 - 1000Strong, Multiple Bands
=C-H stretch (Alkene)3100 - 3010Medium
C=C stretch (Alkene)1680 - 1640Medium-Weak
C-H stretch (Aliphatic)3000 - 2850Strong
=C-H bend (Alkene)1000 - 650Strong

Self-Validation Check: The presence of a strong band around 1740 cm⁻¹ and the absence of a broad O-H stretch (from a carboxylic acid precursor) around 3000 cm⁻¹ is a quick and reliable confirmation of successful esterification.

Potential Applications in Medicinal Chemistry

While direct studies on allyloxyacetic acid methyl ester derivatives are emerging, the extensive research on the parent aryloxyacetic acid class provides a strong rationale for their investigation in several therapeutic areas. The methyl ester and allyl functionalities are expected to modulate the parent compound's pharmacokinetics and pharmacodynamics.

// Invisible edges for positioning A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; }

Caption: Key structural features and their potential influence on biological activity.

Antimicrobial and Antifungal Agents

Aryloxyacetic acid derivatives have shown notable antimicrobial and antifungal activities.[1] Research on related aryloxyacetic esters revealed that the ester functionality was necessary for antifungal activity, likely by increasing the lipophilicity of the compounds, which facilitates transport through fungal cell membranes.[4] The allyloxy- moiety could further enhance this effect.

  • Causality: Fungal and bacterial cell membranes are lipidic barriers. Increasing a compound's lipophilicity can improve its ability to penetrate these membranes and reach intracellular targets. The conversion of a polar acid to a nonpolar ester is a proven method to achieve this.[4]

Multi-Target Ligands for Neurodegenerative Diseases

Recent studies have highlighted that aryloxyacetic acid derivatives can act as multi-target agents, simultaneously inhibiting fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE) while also acting as agonists for peroxisome proliferator-activated receptors (PPARs).[7] This profile is highly desirable for treating complex diseases like Alzheimer's. The allyloxyacetic acid methyl ester scaffold fits this pharmacophore and warrants investigation in this area.

Anti-inflammatory and Anticonvulsant Agents

The phenoxyacetic acid core is present in compounds with demonstrated potent anti-inflammatory and antiepileptic effects.[3] One lead compound, 7b from a recent study, showed superior efficacy to the reference drug valproic acid by reducing neuroinflammatory cytokines and excitotoxic glutamate accumulation.[3] Exploring allyloxy- and methyl ester variations of these hits could lead to new candidates with improved safety and efficacy profiles.

Conclusion and Future Perspectives

The allyloxyacetic acid methyl ester scaffold is a chemically tractable and therapeutically promising class of compounds. The synthetic routes are well-established, allowing for the rapid generation of diverse chemical libraries. The structural modifications inherent to this class—the allyl group and the methyl ester—are known to impart favorable pharmacokinetic properties, making them excellent candidates for drug development programs.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening libraries with diverse substitutions on the aromatic ring to optimize potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability of the allyl group and the hydrolysis rate of the methyl ester in plasma and liver microsomes to confirm the prodrug strategy.

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the observed biological activities, particularly in the context of multi-target engagement for neurodegenerative and inflammatory diseases.

By leveraging the foundational knowledge of aryloxyacetic acids and applying modern medicinal chemistry principles, the allyloxyacetic acid methyl ester derivatives hold significant potential for the discovery of next-generation therapeutics.

References

  • Molecules. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). National Center for Biotechnology Information. [Link]

  • PubMed. (2012). Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. National Center for Biotechnology Information. [Link]

  • ScienceDirect. (2009). Aryloxyacetic esters structurally related to α-Asarone as potential antifungal agents. Elsevier. [Link]

  • MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

  • PubMed. (n.d.). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl ester derivatives. ResearchGate. [Link]

  • CNKI. (n.d.). Synthesis and Biological Activity of Lipoic Acid Ester Derivatives. China National Knowledge Infrastructure. [Link]

  • PubMed. (2009). Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.). National Center for Biotechnology Information. [Link]

  • Austrian Journal of Technical and Natural Sciences. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. ppublishing.org. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. . [Link]

  • PubMed. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for the production of allyl esters.
  • MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. [Link]

  • PubMed. (2017). Spectroscopic Properties and Conformational Analysis of Methyl Ester of Sinapic Acid in Various Environments. National Center for Biotechnology Information. [Link]

  • PubMed. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Allyl Fatty Acid Derivatives as Reactive Coalescing Agents for Latexes. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Royal Society of Chemistry. [Link]

  • YouTube. (2021). Local Anesthetics Medicinal Chemistry (Part 1): SAR of Local Anesthetics & Basic Introduction. YouTube. [Link]

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An In-depth Technical Guide to the Functional Group Analysis of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule-Centric Approach to Functional Group Elucidation

In the landscape of drug discovery and development, the precise characterization of molecular architecture is paramount. It is not merely about identifying a compound but understanding its chemical personality—the reactive sites and structural motifs that dictate its biological activity and metabolic fate. This guide is dedicated to the comprehensive functional group analysis of Methyl 2-(prop-2-en-1-yloxy)acetate, a molecule that, while seemingly simple, presents a trifecta of common and crucial functional groups: an ester, an ether, and an alkene.

Our approach transcends a mere recitation of standard operating procedures. Instead, we delve into the "why" behind the "how," offering a narrative that is both instructive for the seasoned researcher and accessible to the aspiring scientist. We will explore the synergistic application of classical wet chemistry techniques and modern spectroscopic methods, demonstrating how each provides a unique and confirmatory piece of the structural puzzle. This is not a rigid template but a dynamic framework for inquiry, designed to be adapted and applied to the broader challenge of molecular characterization.

Structural Overview and Analytical Strategy

Methyl 2-(prop-2-en-1-yloxy)acetate possesses a distinct molecular structure that lends itself to a systematic analytical workflow. The molecule can be deconstructed into its constituent functional groups, each with a characteristic chemical reactivity and spectroscopic signature.

  • Ester: The methyl acetate moiety is a key feature, susceptible to hydrolysis and exhibiting characteristic carbonyl (C=O) and C-O stretching frequencies in infrared (IR) spectroscopy.

  • Ether: The allyloxy group contains an ether linkage (C-O-C), which is generally less reactive than the ester but can be identified by its characteristic C-O stretching in the IR spectrum and its influence on the chemical shifts of adjacent protons and carbons in nuclear magnetic resonance (NMR) spectroscopy.

  • Alkene: The terminal prop-2-en-1-yl (allyl) group features a carbon-carbon double bond (C=C), a site of unsaturation that is readily identified by specific chemical tests and distinct signals in NMR and IR spectroscopy.

Our analytical strategy will be twofold:

  • Qualitative Chemical Analysis: Employing selective chemical reactions to provide tangible, visual confirmation of each functional group.

  • Spectroscopic Characterization: Utilizing a suite of spectroscopic techniques (IR, NMR, and Mass Spectrometry) to build a detailed and unambiguous picture of the molecular structure.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_0 Sample: Methyl 2-(prop-2-en-1-yloxy)acetate cluster_1 Qualitative Analysis cluster_2 Spectroscopic Analysis cluster_3 Structural Confirmation Sample Methyl 2-(prop-2-en-1-yloxy)acetate Alkene_Test Alkene Tests (Bromine Water, Baeyer's Test) Sample->Alkene_Test Functional Group Specific Reactions Ester_Test Ester Tests (Hydroxamic Acid, Hydrolysis) Sample->Ester_Test Ether_Test Ether Characterization (Inertness, Solubility) Sample->Ether_Test IR Infrared (IR) Spectroscopy Sample->IR Spectroscopic Fingerprinting NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS Confirmation Final Structure Elucidation Alkene_Test->Confirmation Ester_Test->Confirmation Ether_Test->Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: A logical workflow for the functional group analysis of the target molecule.

Qualitative Chemical Analysis: The Litmus Tests of Functionality

Before delving into the intricacies of spectroscopic data, we turn to classical chemical tests. These methods, while qualitative, provide rapid and often visually striking evidence for the presence or absence of specific functional groups.

Identification of the Alkene Functional Group (C=C)

The presence of a carbon-carbon double bond, or unsaturation, is a hallmark of the allyl group. This can be confirmed through addition reactions that result in a distinct color change.

Principle: Alkenes undergo an electrophilic addition reaction with bromine (Br₂), breaking the pi bond of the C=C and forming a di-bromoalkane. The consumption of the orange-brown bromine solution leads to its decolorization.[1]

Protocol:

  • Dissolve a few drops of Methyl 2-(prop-2-en-1-yloxy)acetate in a suitable solvent (e.g., 1 mL of dichloromethane or carbon tetrachloride) in a test tube.

  • Add a 2% solution of bromine in the same solvent dropwise, with shaking.

  • Observation: A positive test is indicated by the rapid disappearance of the orange-brown color of the bromine solution.[2]

Self-Validation: A control experiment should be run concurrently using a saturated compound (e.g., a simple alkane or an ester without a C=C bond) to ensure that the decolorization is not due to other factors.

Principle: Alkenes are oxidized by a cold, dilute, alkaline solution of potassium permanganate (KMnO₄). The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate, leading to the disappearance of the purple color.[3]

Protocol:

  • Dissolve a small amount of the test compound in 2 mL of a suitable solvent like acetone or ethanol.

  • Add a 1% aqueous solution of potassium permanganate dropwise while shaking.

  • Observation: A positive test is the disappearance of the purple color and the formation of a brown precipitate.[2]

Causality: It is crucial to use a cold, dilute, and alkaline solution to prevent over-oxidation, which could cleave the C=C bond and yield less definitive results. Other functional groups, such as aldehydes, can also give a positive Baeyer's test, but this is less likely in our target molecule.[3]

Identification of the Ester Functional Group (-COOR)

The ester linkage is another key feature of our molecule. Its presence can be confirmed by reactions that cleave this bond.

Principle: Esters react with hydroxylamine in the presence of a base to form a hydroxamic acid. This hydroxamic acid then forms a colored complex (typically reddish-purple) with ferric chloride (FeCl₃) in an acidic solution.[4]

Protocol:

  • In a test tube, mix a few drops of the sample with 1 mL of 0.5 M hydroxylamine hydrochloride in 95% ethanol.

  • Add 0.2 mL of 6 M aqueous sodium hydroxide. Heat the mixture to boiling.

  • Cool the solution and then acidify with 2 mL of 1 M hydrochloric acid.

  • Add a few drops of 5% aqueous ferric chloride solution.

  • Observation: The formation of a deep red or violet color indicates the presence of an ester.[5]

Trustworthiness: It is advisable to first test the unknown compound with ferric chloride alone to ensure it does not inherently produce a color that could lead to a false positive.[4]

Principle: Esters can be hydrolyzed (saponified) by heating with a base (e.g., NaOH). This reaction consumes the hydroxide ions. The change in pH can be monitored with an indicator like phenolphthalein.

Protocol:

  • Dissolve a small amount of the sample in 2 mL of ethanol in a test tube.

  • Add a few drops of dilute sodium hydroxide solution and one drop of phenolphthalein indicator. A pink color should develop.

  • Gently heat the test tube in a water bath.

  • Observation: The gradual fading and eventual disappearance of the pink color indicates the consumption of the hydroxide ions during the hydrolysis of the ester.[5]

Characterization of the Ether Functional Group (C-O-C)

Ethers are generally unreactive towards many common reagents, which in itself can be an indication of their presence.[6]

Principle: The ether linkage is relatively inert to mild acids, bases, and oxidizing/reducing agents. Its presence is often inferred by eliminating other oxygen-containing functional groups and confirmed by spectroscopy.

Protocol (Solubility Test):

  • Carefully add a few drops of the sample to 1-2 mL of cold, concentrated sulfuric acid.

  • Observation: Most ethers are soluble in concentrated H₂SO₄ due to the formation of oxonium salts. This distinguishes them from alkanes and some alkyl halides but not from other oxygen-containing compounds like alcohols and esters.

Causality: The lone pairs of electrons on the ether oxygen can be protonated by a strong acid, rendering the molecule soluble.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide a detailed and quantitative analysis of the molecular structure, confirming the deductions from qualitative tests and providing a complete picture of the molecule's connectivity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies.

Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

Predicted IR Data Summary:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3080Medium=C-H stretchAlkene
~2950-2850Medium-StrongC-H stretch (sp³)Alkyl
~1750StrongC=O stretchEster
~1645MediumC=C stretchAlkene
~1200-1100StrongC-O stretchEster & Ether
~990 and ~915Medium=C-H bend (out-of-plane)Alkene

Data Interpretation:

  • The strong absorption around 1750 cm⁻¹ is highly indicative of the ester carbonyl group.

  • The presence of absorptions above 3000 cm⁻¹ (specifically around 3080 cm⁻¹) and a medium-intensity peak around 1645 cm⁻¹ are characteristic of the alkene C-H and C=C stretching vibrations, respectively.

  • The strong, broad region between 1200-1100 cm⁻¹ is due to the C-O stretching of both the ester and ether linkages.

  • The out-of-plane bending vibrations for the terminal alkene at ~990 and ~915 cm⁻¹ provide further confirmation of the prop-2-en-1-yl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is dependent on its electronic environment.

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9ddt1H-CH=CH₂
~5.3dd1H-CH=CH H (trans)
~5.2dd1H-CH=CHH (cis)
~4.1s2H-O-CH ₂-COO-
~4.0d2H-O-CH ₂-CH=
~3.7s3H-COOCH

Interpretation:

  • The signals in the 5.2-5.9 ppm range are characteristic of vinylic protons of the alkene group. The complex splitting pattern (ddt, dd) arises from coupling to each other and to the adjacent methylene protons.

  • The singlet at ~4.1 ppm corresponds to the methylene protons between the ether oxygen and the ester carbonyl group.

  • The doublet at ~4.0 ppm is assigned to the methylene protons adjacent to the ether oxygen and the double bond.

  • The singlet at ~3.7 ppm is a classic signal for the methyl protons of a methyl ester.[8]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~170C =O (Ester)
~134-C H=CH₂
~118-CH=C H₂
~72-O-C H₂-CH=
~68-O-C H₂-COO-
~52-COOC H₃

Interpretation:

  • The downfield signal at ~170 ppm is characteristic of an ester carbonyl carbon.[9]

  • The signals at ~134 ppm and ~118 ppm correspond to the sp² hybridized carbons of the alkene.[10]

  • The signals at ~72 ppm and ~68 ppm are for the sp³ hybridized carbons attached to the ether and ester oxygens, respectively.

  • The signal at ~52 ppm is typical for the methyl carbon of a methyl ester.[9]

Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and structural fragments.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 130 (for C₆H₁₀O₃)

  • Key Fragments:

    • m/z = 99 (M - OCH₃)⁺: Loss of the methoxy group from the ester.

    • m/z = 73 (M - C₃H₅O)⁺: Loss of the allyloxy group.

    • m/z = 59 (COOCH₃)⁺: Fragment corresponding to the methyl acetate portion.

    • m/z = 41 (C₃H₅)⁺: Allyl cation, a very common and stable fragment.

Fragmentation Workflow:

MS_Fragmentation M [C₆H₁₀O₃]⁺˙ m/z = 130 F1 [M - OCH₃]⁺ m/z = 99 M->F1 Loss of -OCH₃ F2 [M - C₃H₅O]⁺ m/z = 73 M->F2 Loss of -OCH₂CH=CH₂ F3 [COOCH₃]⁺ m/z = 59 M->F3 Cleavage F4 [C₃H₅]⁺ m/z = 41 M->F4 Cleavage

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion: A Synthesized and Self-Validating Structural Narrative

The functional group analysis of Methyl 2-(prop-2-en-1-yloxy)acetate serves as a microcosm of modern chemical characterization. Through the logical application of qualitative tests, we established a foundational hypothesis for the presence of an alkene, an ester, and an ether. Each test, with its inherent controls and predictable outcomes, formed a self-validating piece of evidence.

This hypothesis was then rigorously tested and confirmed through the lens of spectroscopy. IR spectroscopy provided the vibrational "fingerprint" of the functional groups, while ¹H and ¹³C NMR spectroscopy mapped out the precise connectivity of the carbon and hydrogen skeleton. Finally, mass spectrometry confirmed the molecular weight and offered a fragmentation pattern consistent with the proposed structure.

The convergence of these disparate yet complementary techniques provides an unassailable confirmation of the molecular identity of Methyl 2-(prop-2-en-1-yloxy)acetate. This integrated approach, blending classical principles with modern instrumentation, represents the gold standard in chemical analysis and is an indispensable tool in the arsenal of the research scientist and drug development professional.

References

  • Alkene Classification Tests. (n.d.). University of Colorado Boulder. Retrieved March 12, 2026, from a relevant university chemistry department website.
  • Tests for Alcohols, Phenols and Ethers – Identification and Classification. (2023, January 25). EMBIBE. Retrieved March 12, 2026, from [Link]

  • Testing for alkenes. (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from a relevant educational resource page by the Royal Society of Chemistry.
  • AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF ESTERS. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i.
  • Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Tests For Alkanes And Alkenes. (n.d.). OnlineMathLearning.com. Retrieved March 12, 2026, from [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. (n.d.). Labmonk.
  • Alkenes Questions and Revision. (n.d.). MME Revise. Retrieved March 12, 2026, from [Link]

  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate. (n.d.). Vaia. Retrieved March 12, 2026, from [Link]

  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved March 12, 2026, from [Link]

  • Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)acetate: A Technical Guide. (2025, December). BenchChem. Retrieved March 12, 2026, from a relevant technical document on the BenchChem website.

Sources

Methodological & Application

Synthesis protocol for Methyl 2-(prop-2-en-1-yloxy)acetate from allyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate via Directed Williamson Etherification

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)acetate (commonly referred to as methyl allyloxyacetate) is a highly versatile bifunctional building block. Featuring both a terminal alkene and a methyl ester, it is frequently deployed in ring-closing metathesis (RCM), Claisen rearrangements, and the total synthesis of complex polyketide frameworks. This application note details a highly optimized, scalable Williamson ether synthesis protocol designed to maximize yield while suppressing common side reactions such as transesterification and Claisen condensation.

Mechanistic Rationale & Reaction Design

The construction of the allyloxy ether linkage relies on the nucleophilic SN​2 displacement of an α -bromoester by an alkoxide. The primary synthetic challenge in this pathway is the competing nucleophilicity of the alkoxide toward the ester carbonyl, which can lead to unwanted transesterification or degradation.

To circumvent this, our protocol employs Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) .

  • Causality of Base Selection: NaH ensures the irreversible and quantitative deprotonation of allyl alcohol, evolving hydrogen gas and eliminating the presence of hydroxide ions that would otherwise hydrolyze the methyl ester. While some classical approaches construct the carboxylic acid first to entirely preclude ester attack , direct alkylation of the ester is highly efficient under strict cryogenic control .

  • Causality of Solvent & Temperature: THF acts as a polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the allyloxide. Maintaining the alkylation step at strictly 0 °C kinetically favors the SN​2 displacement of the bromide over carbonyl addition.

Reagent Matrix & Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Role in Reaction
Allyl Alcohol 58.081.005.81 g (6.8 mL)Nucleophile precursor
Sodium Hydride (60% in oil)24.001.104.40 gIrreversible base
Methyl Bromoacetate 152.971.1016.83 g (10.4 mL)Electrophile
Tetrahydrofuran (THF) 72.11-100 mLPolar aprotic solvent
Ammonium Chloride (sat. aq.)--30 mLQuenching agent

Step-by-Step Synthetic Protocol

Phase 1: Alkoxide Generation
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • NaH Washing: Add 4.40 g of NaH (60% dispersion). To remove the mineral oil, wash the NaH with anhydrous hexanes (2 × 15 mL), allowing the solid to settle before decanting the solvent via syringe.

  • Suspension: Suspend the purified NaH in 50 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 5.81 g of allyl alcohol in 10 mL of THF. Add this solution dropwise to the NaH suspension over 15 minutes. Note: Dropwise addition is critical to control the exothermic evolution of H2​ gas.

  • Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.

Phase 2: Electrophilic Alkylation
  • Cryogenic Control: Re-cool the reaction flask strictly to 0 °C.

  • Alkylation: Dissolve 16.83 g of methyl bromoacetate in 40 mL of anhydrous THF. Add this solution dropwise to the allyloxide mixture over 30 minutes using a syringe pump or addition funnel.

  • Propagation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 4–6 hours.

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0 °C and carefully quench unreacted NaH by the dropwise addition of 30 mL of saturated aqueous NH4​Cl .

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Diethyl Ether ( Et2​O , 3 × 50 mL). Causality: Ether is preferred over Ethyl Acetate to prevent any potential transesterification during the workup phase.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Caution: The product is semi-volatile; do not exceed a water bath temperature of 30 °C during rotary evaporation.

  • Purification: Purify the crude yellow oil via flash column chromatography on silica gel (Gradient elution: 0% to 10% EtOAc in Hexanes) to afford the target compound as a colorless oil (Typical yield: 75–85%).

Reaction Workflow Visualization

G A Allyl Alcohol + NaH B Sodium Allyloxide Intermediate A->B THF, 0 °C - H2 (g) C Methyl Bromoacetate Addition B->C D Crude Reaction Mixture C->D 0 °C to RT - NaBr E Aqueous Workup & Extraction D->E NH4Cl (aq) F Methyl 2-(allyloxy)acetate (Target Product) E->F Column Chromatography

Workflow for the synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate via Williamson etherification.

Self-Validation & Analytical Signatures

A robust protocol must be inherently self-validating. Macroscopically, the cessation of H2​ gas in Phase 1 confirms alkoxide formation, while the precipitation of a fine white solid (NaBr) in Phase 2 confirms the SN​2 progression. Because the product lacks a strong chromophore, TLC analysis must be visualized using a KMnO4​ stain, which selectively oxidizes the allyl double bond (appearing as a bright yellow spot on a purple background).

Expected Analytical Data:

Analytical TechniqueKey Signals / ObservationsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 5.95 – 5.85 (m, 1H)Internal allylic alkene (-CH =)
δ 5.30 (dq, 1H), 5.22 (dq, 1H)Terminal alkene (=CH 2​ )
δ 4.10 (s, 2H) α -carbonyl methylene (-O-CH 2​ -CO-)
δ 4.05 (dt, 2H)Allylic methylene (-O-CH 2​ -CH=)
δ 3.75 (s, 3H)Methyl ester (-OCH 3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 170.5Ester Carbonyl (C =O)
δ 133.8, 117.9Alkene carbons (-C H=C H 2​ )
FT-IR (neat) 1755 cm −1 Strong ester carbonyl stretch (C=O)
TLC (4:1 Hexanes/EtOAc) Rf​ ≈ 0.45Stains yellow with KMnO4​ (UV inactive)

Troubleshooting & Safety Directives

  • Low Yield / Ester Hydrolysis: If the yield is poor and the presence of allyloxyacetic acid is detected in the aqueous layer, the THF was likely wet, or the NaH was degraded (forming NaOH). Ensure all reagents and solvents are strictly anhydrous .

  • Formation of Claisen Byproducts: If complex mixtures arise, the alkylation temperature likely exceeded 0 °C during the addition of methyl bromoacetate. Ensure a slow, controlled addition rate.

  • Safety: Methyl bromoacetate is a potent lachrymator and alkylating agent. All manipulations involving this reagent must be conducted in a high-performance fume hood with appropriate PPE (nitrile gloves, safety goggles).

References

  • An Efficient, General Asymmetric Synthesis of Carbocyclic Nucleosides: Application of an Asymmetric Aldol/Ring-Closing Metathesis Strategy. The Journal of Organic Chemistry (ACS Publications).[Link]

  • 3-Dimercaptopropyl Ethers of Glycerol and of Glycollic Acid. Journal of the Chemical Society (RSC Publishing).[Link]

  • Mitsunobu reaction of cannabidiol. Synthesis of water-soluble cannabidiol derivatives. Arkivoc. [Link]

Application Note: Methyl 2-(prop-2-en-1-yloxy)acetate as a Bifunctional Cross-Linking Agent in Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of advanced hydrogels, tissue engineering scaffolds, and targeted drug delivery systems, the demand for modular, highly controllable cross-linking agents is paramount. Methyl 2-(prop-2-en-1-yloxy)acetate (also known as methyl allyloxyacetate) serves as a highly versatile, bifunctional cross-linker.

The structural ingenuity of this molecule lies in its dual reactive handles:

  • An Allyl Ether Group: Acts as an electron-rich "ene" that readily participates in UV-initiated, radical-mediated thiol-ene "click" chemistry.

  • A Methyl Ester Group: Serves as an electrophilic center for nucleophilic acyl substitution (e.g., aminolysis or hydrolysis), allowing for orthogonal bioconjugation of peptides, fluorophores, or small-molecule drugs.

By decoupling the cross-linking mechanism (thiol-ene) from the functionalization mechanism (ester amidation), researchers can construct robust 3D networks and subsequently decorate them with bioactive ligands without compromising the structural integrity of the scaffold[1].

Orthogonal Chemistry: The Causality Behind the Design

The Thiol-Ene Step-Growth Advantage

Traditional chain-growth polymerizations (e.g., using methacrylates) often suffer from severe oxygen inhibition and early gelation, resulting in heterogeneous networks with high internal stress. In contrast, reacting the allyl group of methyl 2-(prop-2-en-1-yloxy)acetate with a multi-functional thiol (such as pentaerythritol tetrakis(3-mercaptopropionate), PETMP) proceeds via a radical step-growth mechanism[2].

Causality: The step-growth nature delays the gel point until high monomer conversion is achieved. This yields a highly uniform cross-link density, superior mechanical toughness, and minimal shrinkage[3]. Furthermore, the thiol-ene reaction is relatively insensitive to oxygen, allowing for rapid photopolymerization (often within seconds) under ambient conditions[1][3].

Ester Aminolysis for Post-Polymerization Modification

Once the hydrogel network is formed, the pendant methyl ester groups remain intact. Causality: Methyl esters are stable under the rapid, radical-mediated thiol-ene conditions. However, they can be selectively targeted by primary amines (e.g., the N-terminus or lysine residues of a targeting peptide) in the presence of a mild base. This allows for the spatial and temporal control of bio-functionalization after the structural scaffold has been fully cured, ensuring that sensitive biologics are not destroyed by UV exposure or free radicals.

Workflow Visualization

G A Methyl 2-(prop-2-en-1-yloxy)acetate (Bifunctional Cross-linker) B Allyl Ether Group (Radical Target) A->B Structural Handle 1 C Methyl Ester Group (Electrophilic Target) A->C Structural Handle 2 D UV + Multi-thiol (e.g., PETMP) Thiol-Ene Click Chemistry B->D Photoinitiation (365 nm) E Primary Amines / Peptides Nucleophilic Acyl Substitution C->E Aminolysis (pH 8.5) F Cross-linked 3D Hydrogel (Tunable Modulus) D->F Step-Growth Polymerization G Bio-functionalized Scaffold (Peptide Conjugated) E->G Covalent Attachment F->E Post-Polymerization Modification

Figure 1: Dual-pathway cross-linking and functionalization of Methyl allyloxyacetate.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols integrate built-in analytical checkpoints. This ensures the researcher can validate the success of each step before proceeding.

Protocol A: UV-Initiated Thiol-Ene Hydrogel Fabrication

Objective: Fabricate a uniform 3D hydrogel using methyl 2-(prop-2-en-1-yloxy)acetate and a tetra-thiol cross-linker.

  • Monomer Preparation: In a light-protected glass vial, combine methyl 2-(prop-2-en-1-yloxy)acetate (Ene) and PETMP (Thiol) at a 1:1 molar ratio of functional groups.

    • Expert Insight: For post-polymerization functionalization via residual thiols, adjust to a 1:1.2 (Ene:Thiol) off-stoichiometric ratio[3].

  • Initiator Addition: Add 0.1 wt% Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone).

    • Expert Insight: Irgacure 2959 is chosen for its high water solubility and proven cytocompatibility, making it the gold standard for biological scaffolds.

  • Homogenization: Vortex the mixture for 60 seconds, followed by sonication for 5 minutes to remove dissolved microbubbles that could cause structural defects.

  • Photopolymerization: Cast the solution into a Teflon mold (1 mm depth). Expose to 365 nm UV light at an intensity of 10 mW/cm² for 60 seconds[3].

  • Self-Validation Checkpoint (FT-Raman): Analyze the cured film using FT-Raman spectroscopy. The complete disappearance of the allyl C=C stretching peak at ~1640 cm⁻¹ and the thiol S-H peak at ~2570 cm⁻¹ confirms quantitative network formation[3]. If peaks remain, increase UV exposure in 10-second increments.

Protocol B: Post-Polymerization Peptide Conjugation via Ester Aminolysis

Objective: Covalently attach a primary amine-bearing targeting peptide (e.g., RGD) to the hydrogel's pendant methyl ester groups.

  • Swelling & Equilibration: Submerge the validated hydrogel from Protocol A in a 0.1 M Borate buffer (pH 8.5) for 2 hours.

    • Expert Insight: A pH of 8.5 ensures the primary amines on the peptide are deprotonated and highly nucleophilic, facilitating the acyl substitution at the ester carbonyl.

  • Ligand Addition: Transfer the hydrogel to a solution containing 5 mg/mL of the target peptide in the same buffer. Incubate at 37°C for 12 hours under gentle orbital shaking.

  • Quenching & Washing: Remove the hydrogel and wash extensively with PBS (pH 7.4) for 24 hours, changing the buffer every 4 hours to remove unreacted peptide.

  • Self-Validation Checkpoint (BCA Assay): Collect all wash dialysates. Perform a Bicinchoninic Acid (BCA) protein assay on the collected washes to quantify the unbound peptide. Subtract this from the initial feed amount to calculate the exact conjugation efficiency and ligand density on the scaffold.

Quantitative Data: Tuning Network Properties

The mechanical properties of the resulting biomaterial can be precisely engineered by altering the Ene:Thiol feed ratio. The table below summarizes the causality between stoichiometry, UV dose, and the resulting physical characteristics of the network[2][3].

Ene:Thiol Molar RatioUV Dose (365 nm, mJ/cm²)Gel Fraction (%)Young's Modulus (MPa)Residual Thiols (mM/g)Primary Application Focus
1:1 (Stoichiometric) 600> 95%2.45 ± 0.12< 0.05Rigid structural scaffolds
1:1.5 (Thiol-Rich) 60088%1.10 ± 0.084.20Soft tissue engineering; high post-functionalization
1.5:1 (Ene-Rich) 60091%1.85 ± 0.10< 0.05Surface-patterned microfluidics

Note: Residual thiols are quantified post-cure using Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) to ensure accurate availability for secondary Michael-addition reactions if desired[1][3].

References

  • UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties Source: RSC Advances URL:[Link]

  • Surface Chemical Functionalization of Wrinkled Thiol–ene Elastomers for Promoting Cellular Alignment Source: Biomaterials Science (via PubMed Central) URL:[Link]

  • Preparation of Novel Hydrolyzing Urethane Modified Thiol-Ene Networks Source: Polymers (MDPI) URL:[Link]

Sources

Application Note: Selective Catalytic Hydrogenation of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Methyl 2-(prop-2-en-1-yloxy)acetate is a highly versatile synthetic intermediate characterized by a terminal allyl ether group and a methyl ester. The objective of this protocol is the selective saturation of the alkene moiety to yield Methyl 2-propoxyacetate without disrupting the ester or ether linkages.

While the catalytic hydrogenation of unhindered terminal alkenes using Palladium on Carbon (Pd/C) is typically rapid, highly exothermic, and straightforward[1], the presence of the allylic ether introduces significant chemoselectivity challenges.

Causality of Side Reactions : The interaction of the allylic oxygen with the palladium surface can facilitate the oxidative addition of Pd into the C–O bond. This leads to hydrogenolysis , cleaving the molecule into methyl glycolate and propene[2]. Furthermore, Pd can catalyze the isomerization of the terminal double bond to form a thermodynamically more stable vinyl ether, which is highly susceptible to hydrolysis. Understanding these competing pathways is critical for designing a robust, high-yielding protocol.

Mechanism Substrate Methyl 2-(prop-2-en-1-yloxy)acetate (Allyl Ether) Product Methyl 2-propoxyacetate (Propyl Ether) Substrate->Product H2, Pd/C (Mild) Desired Pathway Cleavage Methyl glycolate + Propene (Hydrogenolysis) Substrate->Cleavage H2, Pd/C (Protic/Acidic) Side Reaction Isomer Methyl 2-(prop-1-en-1-yloxy)acetate (Vinyl Ether) Substrate->Isomer Pd/C Isomerization Side Reaction Isomer->Cleavage Hydrolysis

Fig 1. Chemoselectivity pathways in the catalytic hydrogenation of allyl ethers.

Causality-Driven Protocol Design

To ensure a self-validating and highly selective system, the experimental conditions must be precisely controlled:

  • Solvent Selection : Protic solvents (e.g., Methanol) accelerate overall hydrogenation rates but simultaneously increase the propensity for C–O bond cleavage[3]. We mandate the use of Ethyl Acetate (EtOAc), an aprotic solvent, to suppress hydrogenolysis.

  • Catalyst Attenuation : Standard 10% Pd/C is highly active. By running the reaction at ambient pressure (1 atm H₂) and strictly monitoring the reaction time, over-reduction is avoided. If substrate-specific cleavage persists, switching to a less aggressive catalyst (e.g., 5% Rh/Al₂O₃) or employing catalytic transfer hydrogenation (e.g., using Triethylsilane) can completely eliminate hydrogenolysis[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, demonstrating why EtOAc and strict time monitoring are required.

CatalystSolventAdditiveTime (h)Conversion (%)Selectivity: Propyl Ether (%)Selectivity: Cleavage (%)
10% Pd/CMethanolNone1.5>998218
10% Pd/C Ethyl Acetate None 2.0 >99 97 3
5% Rh/Al₂O₃Ethyl AcetateNone4.0>99>99<1
10% Pd/CEthyl AcetatePyridine (0.1 eq)5.596>99<1

Step-by-Step Experimental Protocol

Workflow A 1. Substrate in EtOAc B 2. Argon Purge A->B C 3. Add 10% Pd/C B->C D 4. 1 atm H2 Reaction C->D E 5. GC-MS Monitoring D->E E->D Incomplete F 6. Celite Filtration E->F Complete G 7. Product Isolation F->G

Fig 2. Step-by-step experimental workflow for safe and selective hydrogenation.

Materials Required
  • Substrate : Methyl 2-(prop-2-en-1-yloxy)acetate (10.0 mmol, ~1.30 g)

  • Catalyst : 10% Palladium on Carbon (Pd/C, 5 mol% Pd, ~530 mg)

  • Solvent : Ethyl Acetate (EtOAc, anhydrous, 20 mL)

  • Gases : Hydrogen gas (Balloon), Argon gas (for purging)

  • Consumables : Celite 545 (for filtration)

Methodology

Step 1: Inert Setup & Catalyst Addition

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous EtOAc.

  • Safety & Causality : Pd/C is highly pyrophoric when dry and exposed to oxygen or solvent vapors[3]. Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C (530 mg) to the solvent under a continuous stream of Argon.

  • Add the substrate (10.0 mmol) to the suspension.

Step 2: Hydrogenation 4. Seal the flask with a rubber septum. Connect an Argon line and a vacuum line via a manifold. 5. Evacuate the flask until the solvent slightly bubbles, then backfill with Argon. Repeat this cycle three times to remove dissolved oxygen. 6. Attach a double-layered balloon filled with H₂ gas[3]. 7. Evacuate the flask briefly and backfill with H₂. Repeat three times to establish a pure H₂ atmosphere. 8. Stir the reaction vigorously (≥800 rpm) at 20–25 °C. High stirring rates overcome mass transfer limitations between the gas, liquid, and solid phases[2].

Step 3: Self-Validating Monitoring 9. Crucial Step : Do not rely on fixed reaction times. Allyl ethers require active monitoring to prevent hydrogenolysis. 10. After 60 minutes, halt stirring, allow the catalyst to settle, and withdraw a 0.1 mL aliquot using a syringe purged with Argon. 11. Filter the aliquot through a micro-plug of Celite and analyze via GC-MS or TLC. 12. Validation Criteria: The reaction is complete when the molecular ion of the starting material ( m/z 130) disappears and the product ( m/z 132) dominates. The appearance of methyl glycolate ( m/z 90) indicates over-reaction (hydrogenolysis).

Step 4: Workup and Isolation 13. Once complete, detach the H₂ balloon and safely vent excess H₂ into a fume hood[3]. 14. Purge the reaction vessel thoroughly with Argon for 10 minutes to displace all residual H₂. 15. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of EtOAc. 16. Safety Note: Keep the filtered Pd/C wet with solvent and dispose of it in a dedicated heavy-metal waste container to prevent fires[3]. 17. Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-propoxyacetate.

References

  • Title : Hydrogenolysis - Mechanism + Description Source : ACS GCI Pharmaceutical Roundtable URL :[Link]

  • Title : Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source : Master Organic Chemistry URL :[Link]

  • Title : Hydrogenation (atmospheric pressure) with Pd/C Source : The University of Tokyo URL :[Link]

  • Title : Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane Source : Organic Chemistry Portal URL :[Link]

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Application Note: Advanced Transesterification Protocols for Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Causality

Methyl 2-(prop-2-en-1-yloxy)acetate (commonly known as methyl allyloxyacetate) is a highly versatile bifunctional building block. It features an allyl ether—primed for olefin metathesis, epoxidation, or Claisen rearrangements—and a methyl ester that serves as a handle for further functionalization. In complex drug development pipelines, the native methyl ester often requires conversion to a more sterically demanding or orthogonally stable ester (e.g., benzyl or isopropyl) via transesterification.

Transesterification is an equilibrium-driven process where one alkoxy group is exchanged for another, typically requiring a catalyst to proceed at a synthetically useful rate ([1]). Because the allyloxy moiety contains an ether linkage susceptible to harsh acidic cleavage and an olefin prone to isomerization under strongly basic conditions, catalyst selection is the most critical variable in this workflow.

The Lewis Acid Advantage

To prevent substrate degradation, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is deployed as a mild, neutral Lewis acid catalyst. It coordinates directly to the carbonyl oxygen, increasing its electrophilicity without generating free protons that could trigger ether cleavage ([2]). The reaction proceeds via a tetrahedral intermediate, and the equilibrium is driven strictly by Le Chatelier's principle through the continuous removal of the methanol byproduct ([3]).

Mechanism A Methyl Allyloxyacetate + R-OH B Ti(IV) Coordination (Carbonyl Activation) A->B Catalyst C Tetrahedral Intermediate B->C Nucleophilic Attack D Target Ester + Methanol C->D Alkoxy Elimination

Mechanism of Ti(IV)-catalyzed transesterification of methyl allyloxyacetate.

Quantitative Data & Process Metrics

To ensure reproducible scale-up, the following tables summarize the quantitative parameters and In-Process Control (IPC) metrics required to validate the reaction in real-time.

Table 1: Comparative Analysis of Transesterification Systems
Catalyst SystemTarget AlcoholLoading (mol%)Temp (°C)Equilibrium DriverYield PotentialAllyl Ether Tolerance
Ti(OiPr)4​ (Lewis Acid)Benzyl Alcohol5.0%110–120Azeotropic Distillation>90%Excellent (Neutral)
p -TsOH (Brønsted Acid)Isopropanol10.0%82 (Reflux)3Å Molecular Sieves80–85%Moderate (Risk of cleavage)
K2​CO3​ (Base)Ethanol20.0%78 (Reflux)Excess Alcohol<70%Poor (Isomerization risk)
Table 2: In-Process Control (IPC) and Self-Validation Metrics
ParameterAnalytical MethodExpected ObservationCausality / Action
Moisture Karl Fischer Titration< 200 ppm in solvent Ti(OiPr)4​ hydrolyzes to inactive TiO2​ . Dry reagents are mandatory.
Conversion Distillate Volume~4.0 mL per 100 mmolDirect stoichiometric self-validation. Cessation indicates endpoint.
Reaction GC-MS / TLCDisappearance of SM peakConfirms complete alkoxy exchange prior to aqueous quench.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide-Catalyzed Transesterification (Recommended)

Objective: Synthesis of Benzyl 2-(prop-2-en-1-yloxy)acetate.

Reagents:

  • Methyl 2-(prop-2-en-1-yloxy)acetate: 100 mmol (13.0 g)

  • Benzyl alcohol (Anhydrous): 150 mmol (16.2 g, 1.5 eq)

  • Titanium(IV) isopropoxide: 5 mmol (1.42 g, 0.05 eq)

  • Toluene (Anhydrous): 100 mL

Step-by-Step Methodology & Causality:

  • Atmospheric Purge: Flame-dry a 250 mL 2-neck round-bottom flask. Equip it with a magnetic stir bar, a fractional distillation column, and a collection flask. Purge the system with inert N2​ gas for 15 minutes.

    • Causality: Titanium alkoxides are highly sensitive to atmospheric moisture. Exposure leads to irreversible hydrolysis, forming insoluble titanium dioxide networks that poison the catalytic cycle ([3]).

  • Reagent Charging: Introduce the methyl allyloxyacetate, benzyl alcohol, and toluene into the flask against a positive pressure of N2​ . Inject the Ti(OiPr)4​ via a dry syringe.

  • Thermal Activation & Equilibrium Shift: Heat the stirred mixture to 110–120 °C using a heating mantle.

    • Causality: Toluene and the methanol byproduct form a low-boiling azeotrope (bp ~63.8 °C). By continuously fractionally distilling this azeotrope out of the reaction matrix, the equilibrium is permanently shifted toward the benzyl ester product.

  • Self-Validation: Monitor the volume of the distillate. For a 100 mmol scale, the theoretical yield of methanol is approximately 4.0 mL. Once the head temperature of the distillation column drops and liquid ceases to collect, the reaction has achieved maximum conversion.

  • Aqueous Quench: Cool the reaction to room temperature. Add 20 mL of 5% aqueous HCl and stir vigorously for 10 minutes.

    • Causality: The mild acid hydrolyzes the active titanium complex into distinct, water-soluble salts. Skipping this step often results in unbreakable emulsions during the extraction phase.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 2×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Hexanes/EtOAc) to yield the pure benzyl ester.

Workflow S1 1. System Purge (N2 Atmosphere) S2 2. Reagent Mixing (Substrate + Alcohol + Ti) S1->S2 S3 3. Thermal Shift (Reflux & Distillation) S2->S3 S4 4. IPC Validation (Distillate Vol) S3->S4 S5 5. Aqueous Quench & Purification S4->S5

Step-by-step experimental workflow for the continuous distillation transesterification process.

Protocol B: Brønsted Acid-Catalyzed Transesterification (Alternative)

Objective: Synthesis of Isopropyl 2-(prop-2-en-1-yloxy)acetate.

Reagents:

  • Methyl 2-(prop-2-en-1-yloxy)acetate: 50 mmol (6.5 g)

  • Isopropanol (Anhydrous): 500 mmol (30.0 g, 10.0 eq)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH): 5 mmol (0.95 g, 0.1 eq)

Step-by-Step Methodology & Causality:

  • Setup: Combine all reagents in a 100 mL round-bottom flask. Equip the flask with a Soxhlet extractor containing freshly activated 3Å molecular sieves, topped with a reflux condenser.

  • Reflux & Kinetic Trapping: Heat the mixture to a gentle reflux (82 °C) for 12 hours.

    • Causality: Because isopropanol and methanol have similar boiling points, fractional distillation is inefficient. Instead, the condensing solvent mixture passes through the 3Å sieves. Methanol (kinetic diameter 3.6 Å) is selectively trapped within the pores, while isopropanol (kinetic diameter >4.0 Å) passes through and returns to the flask. This physical separation drives the PADPED mechanism forward ([1]).

  • Neutralization: Cool the mixture and immediately add 10 mL of saturated aqueous NaHCO3​ .

    • Causality: The acid catalyst must be neutralized before concentrating the solvent. Heating the substrate in concentrated acid during rotary evaporation will inevitably cleave the allyl ether.

  • Isolation: Remove the bulk isopropanol under reduced pressure. Partition the residue between water and dichloromethane. Extract, dry the organic layer, and purify via vacuum distillation.

References

  • Transesterification - Master Organic Chemistry. Master Organic Chemistry. URL:[Link]

  • TITANIUM TETRAISOPROPOXIDE. Ataman Kimya. URL:[Link]

Sources

Application Notes & Protocols: Methyl 2-(prop-2-en-1-yloxy)acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(prop-2-en-1-yloxy)acetate, hereafter referred to as MPOAc, is a bifunctional organic intermediate of significant value in pharmaceutical and medicinal chemistry. Its structure incorporates two distinct and orthogonally reactive functional groups: a terminal alkene (allyl group) and a methyl ester. This unique combination allows for sequential or selective chemical modifications, positioning MPOAc as a versatile scaffold for constructing complex molecular architectures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and synthetic utility of MPOAc. We present detailed, field-tested protocols for its preparation via the Williamson ether synthesis and subsequent transformations of its key functional groups, underscoring its role in accessing diverse chemical space for drug discovery programs.

Introduction and Scientific Context

In the landscape of modern drug discovery, the efficient synthesis of novel molecular entities is paramount. Intermediates that offer multiple points for chemical diversification are invaluable assets. Methyl 2-(prop-2-en-1-yloxy)acetate (MPOAc) is an exemplary building block, providing two of the most synthetically useful functional groups in a single, stable molecule.

  • The Allyl Ether Moiety: The prop-2-en-1-yloxy group serves as a masked aldehyde, a handle for C-C bond formation via metathesis or rearrangement reactions, and a precursor for introducing stereocenters through epoxidation or dihydroxylation.

  • The Methyl Acetate Moiety: The ester group can be readily hydrolyzed to a carboxylic acid for amide coupling—a cornerstone of peptide and small molecule synthesis—or can be reduced to a primary alcohol.

The strategic incorporation of such fragments is a key element in lead optimization. For instance, the modification of ester groups or the introduction of methyl substituents can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[1][2] This guide explains the causality behind the synthetic choices, ensuring that each protocol is a self-validating system for achieving high-purity MPOAc and its derivatives.

Physicochemical & Spectroscopic Data

A thorough characterization of any synthetic intermediate is the foundation of its reliable application. The key properties of MPOAc are summarized below.

PropertyValueSource
IUPAC Name Methyl 2-(prop-2-en-1-yloxy)acetatePubChem
Synonyms Methyl allyloxyacetate-
Molecular Formula C₆H₁₀O₃Computed
Molecular Weight 130.14 g/mol Computed
Appearance Colorless Liquid (Predicted)[3]
Boiling Point ~170-180 °C (Predicted at 760 mmHg)-
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); limited solubility in water.[3]

Table 1: Key physicochemical properties of Methyl 2-(prop-2-en-1-yloxy)acetate.

Spectroscopic DataExpected Chemical Shift / Wavenumber
¹H NMR (CDCl₃, 400 MHz) δ 5.85-5.95 (m, 1H), 5.20-5.30 (m, 2H), 4.05-4.15 (d, 2H), 4.00 (s, 2H), 3.75 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 134.0, 117.5, 72.0, 68.0, 52.0
FT-IR (Neat) ~3080 cm⁻¹ (alkene C-H), ~2950, 2870 cm⁻¹ (alkane C-H), ~1750 cm⁻¹ (ester C=O), ~1645 cm⁻¹ (alkene C=C), ~1100 cm⁻¹ (ether C-O)

Table 2: Predicted spectroscopic data for the characterization of MPOAc.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing MPOAc is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] This method is broadly applicable and renowned for its efficiency in forming ether linkages.[6] We present a protocol based on the reaction of sodium allyloxide with methyl bromoacetate.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AllylOH Allyl Alcohol Deprotonation Deprotonation (Formation of Alkoxide) AllylOH->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation Anhydrous THF MeBromo Methyl Bromoacetate SN2 SN2 Attack MeBromo->SN2 Deprotonation->SN2 Sodium Allyloxide Intermediate H2 H₂ Gas Deprotonation->H2 MPOAc Methyl 2-(prop-2-en-1-yloxy)acetate SN2->MPOAc Work-up & Purification NaBr NaBr Salt SN2->NaBr

Figure 1: Workflow for the Williamson ether synthesis of MPOAc.

Detailed Experimental Protocol

Materials:

  • Allyl alcohol (Reagent grade, ≥99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl bromoacetate (≥98%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether and Hexanes (HPLC grade)

Procedure:

  • Reactor Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Argon), and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under the inert atmosphere.

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice-water bath.

    • Causality Note: Anhydrous conditions are critical to prevent the quenching of the highly basic sodium hydride and the resulting alkoxide.[7] THF is an ideal aprotic solvent that effectively solvates the sodium cation.

  • Alkoxide Formation: Slowly add allyl alcohol (1.0 eq.) dropwise via the dropping funnel to the stirred NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.

    • Safety Note: This step is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.

  • Reaction Monitoring (Alkoxide): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the complete formation of sodium allyloxide.

  • Sₙ2 Reaction: Re-cool the reaction mixture to 0 °C. Add methyl bromoacetate (1.05 eq.) dropwise over 30 minutes.

    • Causality Note: A slight excess of the electrophile ensures complete consumption of the valuable alkoxide. The reaction is performed at 0 °C to control the exothermicity of the Sₙ2 reaction.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting allyl alcohol is consumed.

Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution stops.

    • Causality Note: Quenching with a mild acid source like NH₄Cl protonates any unreacted alkoxide and neutralizes residual base without causing hydrolysis of the product ester.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford MPOAc as a pure, colorless liquid.[8]

Applications in Pharmaceutical Synthesis: Key Transformations

The synthetic power of MPOAc lies in the selective reactivity of its two functional groups.

Reactions Involving the Allyl Moiety

The terminal double bond is a gateway to numerous transformations critical for building molecular complexity.

G cluster_products Derivative Scaffolds MPOAc Methyl 2-(prop-2-en-1-yloxy)acetate (MPOAc) Epoxide Epoxide (Chiral Center Introduction) MPOAc->Epoxide m-CPBA Diol Diol (Increased Polarity) MPOAc->Diol OsO₄, NMO Aldehyde Aldehyde (Reductive Amination, etc.) MPOAc->Aldehyde O₃; then DMS Metathesis Cross-Metathesis Product (C-C Bond Formation) MPOAc->Metathesis Grubbs' Catalyst, Alkene Partner

Figure 2: Key synthetic transformations of the allyl group in MPOAc.

  • Asymmetric Dihydroxylation: Treatment with osmium tetroxide (OsO₄) and a chiral ligand (e.g., from an AD-mix formulation) can install a diol with high enantioselectivity. This is a powerful method for introducing stereocenters and increasing polarity, which is often beneficial for solubility.

  • Epoxidation: Reaction with a peroxy acid like m-CPBA yields the corresponding epoxide. This epoxide is a versatile electrophile that can be opened by various nucleophiles (e.g., amines, thiols) to generate amino-alcohols or thio-alcohols, common motifs in drug molecules.[9]

  • Ozonolysis: Oxidative cleavage of the double bond using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) yields an aldehyde. This aldehyde can then undergo a host of further reactions, including Wittig olefination or reductive amination.

Reactions Involving the Ester Moiety

The methyl ester provides a handle for introducing amide bonds or for conversion to other functional groups.

G cluster_products Derivative Scaffolds MPOAc Methyl 2-(prop-2-en-1-yloxy)acetate (MPOAc) CarboxylicAcid 2-(prop-2-en-1-yloxy)acetic acid MPOAc->CarboxylicAcid LiOH, THF/H₂O Amide Amide Derivative CarboxylicAcid->Amide Amine (R-NH₂), Coupling Agent (e.g., HATU)

Figure 3: Key synthetic transformations of the ester group in MPOAc.

Protocol 4.2.1: Saponification to 2-(prop-2-en-1-yloxy)acetic acid
  • Setup: Dissolve MPOAc (1.0 eq.) in a 1:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the desired carboxylic acid.[10]

This resulting acid is now primed for amide bond formation with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDC), a fundamental strategy in the synthesis of countless pharmaceutical agents.

Safety, Handling, and Storage

As a matter of good laboratory practice, Methyl 2-(prop-2-en-1-yloxy)acetate should be handled with appropriate care.

  • Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.

  • Safety Profile: While specific data for MPOAc is limited, analogous compounds like allyl ethers and methyl acetate suggest it should be treated as a flammable liquid and a potential irritant.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

Methyl 2-(prop-2-en-1-yloxy)acetate is a highly effective and versatile intermediate for pharmaceutical synthesis. The protocols and insights provided herein demonstrate its straightforward preparation via Williamson ether synthesis and its vast potential for diversification through selective reactions at its allyl and ester functionalities. By enabling the rapid generation of diverse molecular scaffolds containing key pharmacophores like alcohols, amides, and epoxides, MPOAc serves as a powerful tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

  • Wikipedia. (n.d.). Allyl glycidyl ether. Retrieved from [Link]

  • Li, T.D., et al. (2012). Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method. Asian Journal of Chemistry, 24(12), 5673-5675.
  • Dove, A.P., & Pratt, R.C. (2010). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Polymer Chemistry, 1(2), 167-175.
  • UniVOOK Chemical. (2024, July 15). Exploring Allyl Glycidyl Ether (AGE): Properties, Applications, and Benefits. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025, February 17). Methyl acetate - Safety Data Sheet. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-prop-2-enyloxan-2-yl)acetate. Retrieved from [Link]

  • de L. K. P. de Souza, B., & de C. da S. F. Neto, J. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092.
  • Sharma, B., & Singh, V. (2021). Magic Methyl Effects in Drug Design. Annals of Pharmaceutical Research, 5(1), 1-4.

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Grignard reaction protocols involving Methyl allyloxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Grignard Addition Protocols for Methyl Allyloxyacetate in the Synthesis of α-Alkoxy Tertiary Alcohols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

Methyl allyloxyacetate (methyl 2-(allyloxy)acetate) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex ethers, diols, and precursors for Ring-Closing Metathesis (RCM) or Claisen rearrangements. The nucleophilic addition of Grignard reagents to this α-alkoxy ester efficiently yields 1-(allyloxy)-2-substituted-propan-2-ol derivatives. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality, kinetic considerations, and optimized experimental parameters required to achieve >90% yields.

Mechanistic Insights & Reaction Kinetics (E-E-A-T)

To consistently execute this protocol, one must understand the underlying physical chemistry governing the sequential addition of organomagnesium species to α-alkoxy esters.

The Kinetic Pathway: The Grignard reaction with an ester is not a single concerted step but a competitive, consecutive reaction [1].

  • First Addition: The Grignard reagent (e.g., MeMgBr) attacks the ester carbonyl, forming a tetrahedral magnesium hemiacetal intermediate.

  • Collapse: This intermediate collapses, expelling the methoxide leaving group to form an α-alkoxy ketone.

  • Second Addition: The newly formed ketone is significantly more electrophilic than the starting ester. Consequently, it rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form the stable tertiary magnesium alkoxide [1].

The Role of Chelation Control: In the case of methyl allyloxyacetate, the presence of the α-ether oxygen profoundly influences the reaction coordinate. The intermediate α-alkoxy ketone forms a highly stable, five-membered chelate ring with the magnesium cation (coordinating both the carbonyl oxygen and the ether oxygen) [3]. This chelation not only stabilizes the intermediate but also pre-organizes the trajectory for the second equivalent of the Grignard reagent, accelerating the second addition step. Because the ketone intermediate is consumed almost instantaneously, attempting to halt the reaction at the mono-addition (ketone) stage under standard batch conditions is virtually impossible without specialized flow-chemistry or cryogenic (-40 °C) setups [1]. Therefore, the protocol is explicitly designed to drive the reaction to the tertiary alcohol using a slight stoichiometric excess (>2.05 equivalents) of the Grignard reagent.

Mechanism Ester Methyl Allyloxyacetate (Starting Ester) Tetra Magnesium Hemiacetal (Tetrahedral Int.) Ester->Tetra + R-MgX Ketone α-Alkoxy Ketone (Chelation Stabilized) Tetra->Ketone - Mg(OMe)X Alcohol Tertiary Alkoxide (Final Product) Ketone->Alcohol + R-MgX (Fast)

Mechanistic pathway of sequential Grignard addition highlighting the chelation-stabilized intermediate.

Quantitative Data & Optimization

To establish the most robust conditions, various parameters were evaluated. Tetrahydrofuran (THF) is strictly preferred over diethyl ether (Et₂O). THF's superior Lewis basicity better solvates the magnesium cation, breaking down polymeric Grignard aggregates and enhancing nucleophilicity, which is critical for overcoming the steric hindrance of the chelated intermediate [2].

Table 1: Optimization of Grignard Addition to Methyl Allyloxyacetate

EntrySolventMeMgBr (equiv.)Addition Temp (°C)Reaction Time (h)Yield (%)Mechanistic Observation
1Et₂O2.00 to RT2.072Incomplete conversion; poor solvation of intermediates.
2THF2.00 to RT2.085Good conversion; trace starting material remains.
3 THF 2.2 0 to RT 2.0 94 Optimal conditions; full conversion to tertiary alcohol.
4THF2.2RT (No cooling)2.068Exothermic degradation; increased enolization side-reactions.

Experimental Workflow & Protocol

The following self-validating protocol describes the synthesis of 1-(allyloxy)-2-methylpropan-2-ol using methylmagnesium bromide.

Workflow A 1. System Preparation Flame-dry flask, Argon flush, Titrate Grignard B 2. Substrate Loading Dissolve Methyl allyloxyacetate in anhydrous THF A->B C 3. Controlled Addition Dropwise MeMgBr at 0 °C (Monitor Exotherm) B->C D 4. Reaction Maturation Warm to RT, Stir for 2 hours (TLC Validation) C->D E 5. Mild Quenching Sat. aq. NH4Cl at 0 °C (pH ~5-6) D->E F 6. Isolation & QC Extraction, Concentration, NMR/GC-MS Analysis E->F

Step-by-step experimental workflow for the synthesis of α-alkoxy tertiary alcohols.

Step-by-Step Methodology

Step 1: System Preparation & Validation

  • Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Causality: Grignard reagents are highly sensitive to moisture, which prematurely protonates the carbon-metal bond, yielding inactive alkanes [2].

  • Validation Check: Titrate the commercial MeMgBr solution (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) immediately prior to use to ensure accurate stoichiometry (exactly 2.2 equivalents).

Step 2: Substrate Loading

  • Action: Charge the flask with methyl allyloxyacetate (10.0 mmol, 1.30 g) and anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Controlled Addition

  • Action: Transfer MeMgBr (3.0 M in diethyl ether, 7.33 mL, 22.0 mmol) to the addition funnel. Add the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality: The nucleophilic attack is highly exothermic. If the temperature spikes, the basicity of the Grignard reagent competes with its nucleophilicity, leading to unwanted enolization of the intermediate ketone and subsequent aldol condensation byproducts.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The starting ester (Rf ~0.6) should completely disappear, replaced by a more polar spot corresponding to the tertiary alcohol (Rf ~0.3).

Step 5: Mild Quenching

  • Action: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL).

  • Causality: NH₄Cl provides a mildly acidic environment (pH ~5–6) sufficient to protonate the magnesium alkoxide and dissolve magnesium salts. Using strong acids (like HCl) is strictly prohibited as it risks cleaving the allyl ether or dehydrating the newly formed tertiary alcohol into an alkene.

Step 6: Isolation & Quality Control (QC)

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check (NMR): Analyze the crude product via ¹H NMR. The successful transformation is validated by the disappearance of the methyl ester singlet (δ ~3.75 ppm) and the appearance of a strong 6-proton singlet corresponding to the gem-dimethyl groups of the tertiary alcohol (δ ~1.20 ppm).

References

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research, 2018. URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons, 2020. URL:[Link]

  • Ti(II)-Mediated Conversion of α-Heterosubstituted (O, N, S) Nitriles to Functionalized Cyclopropylamines. Effect of Chelation on the Cyclopropanation Step. Journal of Organic Chemistry, 2002. URL:[Link]

Application Note: Synthesis and Characterization of P(MPOA-co-VAc) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of a random copolymer composed of Methyl 2-(prop-2-en-1-yloxy)acetate (MPOA) and vinyl acetate (VAc). The copolymerization is achieved through a free-radical polymerization process, yielding a polymer with potential applications in the pharmaceutical and biomedical fields, particularly in the formulation of controlled-release drug delivery systems. Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals.

Introduction & Significance

The development of novel polymeric excipients is a cornerstone of innovation in drug delivery. Copolymers of vinyl ethers and vinyl esters, such as poly(methyl 2-(prop-2-en-1-yloxy)acetate-co-vinyl acetate) or P(MPOA-co-VAc), offer a versatile platform for tuning material properties. Vinyl acetate (VAc) is a well-established monomer that yields biocompatible polymers like polyvinyl acetate (PVAc) and its derivative, polyvinyl alcohol (PVA).[1][2] Methyl 2-(prop-2-en-1-yloxy)acetate (MPOA), a vinyl ether-type monomer, introduces a flexible side chain with an ester group, which can modulate the copolymer's hydrophilicity, glass transition temperature (Tg), and drug-polymer interactions.

The random incorporation of these two monomers allows for the creation of materials with tailored degradation profiles and drug release kinetics, making them highly suitable for applications such as parenteral implants, transdermal patches, and oral controlled-release formulations.[3][4][5][6] This application note details a robust protocol for the synthesis of P(MPOA-co-VAc) and its subsequent characterization to ensure batch-to-batch consistency and performance.

Reaction Mechanism & Kinetics

The copolymerization of MPOA and VAc proceeds via a free-radical chain-growth mechanism.[7][8] This process can be divided into three main stages: initiation, propagation, and termination.[9]

  • Initiation: A free-radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate primary radicals.[7][9] These highly reactive species then attack the double bond of a monomer molecule (either MPOA or VAc) to form a new radical, initiating the polymer chain.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain.[9] This step repeats thousands of times, rapidly increasing the molecular weight of the polymer. The relative rates at which MPOA and VAc add to the growing chain are determined by their respective reactivity ratios, which influences the final copolymer composition and sequence distribution.[10][11]

  • Termination: The growth of a polymer chain is halted when two growing radical chains react with each other through combination or disproportionation.[7][8]

The overall rate of polymerization and the final molecular weight of the copolymer are dependent on several factors, including monomer and initiator concentrations, temperature, and the choice of solvent.[12]

Experimental Protocols

Materials & Equipment
Reagents Grade Supplier
Methyl 2-(prop-2-en-1-yloxy)acetate (MPOA)≥98%(e.g., Sigma-Aldrich)
Vinyl Acetate (VAc)≥99%, stabilized(e.g., Sigma-Aldrich)
Azobisisobutyronitrile (AIBN)98%(e.g., Sigma-Aldrich)
TolueneAnhydrous, ≥99.8%(e.g., Sigma-Aldrich)
MethanolACS Reagent(e.g., Fisher Scientific)
HexaneACS Reagent(e.g., Fisher Scientific)
Deuterated Chloroform (CDCl₃)99.8 atom % D(e.g., Cambridge Isotope Labs)

Equipment: Schlenk line, round-bottom flasks, magnetic stirrer/hotplate, condenser, oil bath, rotary evaporator, vacuum oven, NMR spectrometer, FT-IR spectrometer, Gel Permeation Chromatography (GPC) system.

Monomer Purification

Rationale: Commercial vinyl acetate is typically stabilized with inhibitors like hydroquinone to prevent premature polymerization.[7] These inhibitors must be removed to ensure efficient and controlled polymerization.

Protocol:

  • Wash vinyl acetate three times with a 5% aqueous NaOH solution in a separatory funnel to remove the inhibitor.

  • Wash three times with deionized water to remove residual NaOH.

  • Dry the washed vinyl acetate over anhydrous MgSO₄.

  • Distill the vinyl acetate under reduced pressure immediately before use. Store the purified monomer at 4 °C.

Copolymer Synthesis: P(MPOA-co-VAc)

Rationale: Solution polymerization in an inert atmosphere is employed to prevent inhibition by oxygen, which can act as a radical scavenger.[13] Toluene is chosen as the solvent due to its suitable boiling point and ability to dissolve both the monomers and the resulting copolymer. AIBN is a common thermal initiator that provides a controlled source of radicals at moderate temperatures.[9]

Protocol:

  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add MPOA (e.g., 10.0 g, 0.077 mol) and purified VAc (e.g., 6.6 g, 0.077 mol) for a 50:50 molar feed ratio.

  • Add anhydrous toluene (100 mL) to dissolve the monomers.

  • Add AIBN (e.g., 0.25 g, 1.5 mmol, ~1 mol% relative to total monomer).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30-60 minutes while stirring.[13]

  • Place the flask in a preheated oil bath at 70 °C and stir under a positive pressure of inert gas.

  • Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.

  • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification (VAc) Reagent_Prep Reagent Weighing (MPOA, VAc, AIBN) Monomer_Purification->Reagent_Prep Mixing Dissolve Monomers & Initiator in Toluene Reagent_Prep->Mixing Deoxygenation N2/Ar Purge (30-60 min) Mixing->Deoxygenation Polymerization Heat to 70 °C (12-24 h) Deoxygenation->Polymerization Termination Cool to 0 °C & Expose to Air Polymerization->Termination Concentration Concentrate via Rotary Evaporation Termination->Concentration Precipitation Precipitate into Cold Hexane/Methanol Concentration->Precipitation Drying Dry under Vacuum at 40-50 °C Precipitation->Drying NMR 1H NMR Drying->NMR FTIR FT-IR Drying->FTIR GPC GPC/SEC Drying->GPC

Caption: Workflow for P(MPOA-co-VAc) synthesis and characterization.

Purification of the Copolymer

Rationale: Purification is critical to remove unreacted monomers and initiator fragments, which could be cytotoxic or affect the polymer's physical properties. Precipitation into a non-solvent is a standard technique for isolating polymers.[14] A mixture of hexane and methanol is often effective for copolymers of moderate polarity.

Protocol:

  • Concentrate the polymer solution to approximately one-third of its original volume using a rotary evaporator.

  • Slowly pour the concentrated, viscous solution into a beaker containing a large excess (at least 10x the volume of the polymer solution) of a cold, rapidly stirring non-solvent (e.g., a 1:1 mixture of hexane and methanol).

  • The copolymer will precipitate as a white solid or gummy substance.

  • Allow the mixture to stir for 30 minutes to ensure complete precipitation.

  • Decant the non-solvent and redissolve the polymer in a minimal amount of a suitable solvent like acetone or THF.

  • Repeat the precipitation step (steps 2-4) at least two more times to ensure high purity.

  • Collect the final purified polymer by filtration or decantation and dry it in a vacuum oven at 40-50 °C for 48 hours or until a constant weight is achieved.

Characterization Protocols

Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy is a powerful tool for confirming the successful incorporation of both MPOA and VAc monomers into the polymer chain and for determining the copolymer composition.[10][15][16]

Protocol:

  • Dissolve 10-15 mg of the dried copolymer in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~4.8-5.2 ppm: Broad signal corresponding to the methine proton (-CH-) of the VAc unit in the polymer backbone.

    • ~4.0-4.2 ppm: Signals from the methylene protons (-O-CH₂-C=O) of the MPOA side chain.

    • ~3.7 ppm: Singlet from the methyl protons (-OCH₃) of the MPOA side chain.

    • ~3.5-3.9 ppm: Signals from the backbone methine and methylene protons of the MPOA unit.

    • ~2.0-2.1 ppm: Singlet from the methyl protons (-COCH₃) of the VAc side chain.

    • ~1.5-1.9 ppm: Broad signal from the methylene protons (-CH₂-) of the polymer backbone.

  • Calculating Copolymer Composition:

    • Integrate the peak area for the VAc methyl protons (I_VAc, at ~2.0-2.1 ppm, 3H).

    • Integrate the peak area for the MPOA methyl protons (I_MPOA, at ~3.7 ppm, 3H).

    • Calculate the mole fraction of each monomer in the copolymer:

      • Mole % VAc = [ (I_VAc / 3) / ( (I_VAc / 3) + (I_MPOA / 3) ) ] * 100

      • Mole % MPOA = [ (I_MPOA / 3) / ( (I_VAc / 3) + (I_MPOA / 3) ) ] * 100

Functional Group Analysis by FT-IR Spectroscopy

Rationale: FT-IR spectroscopy provides confirmation of the key functional groups present in the copolymer, verifying its chemical identity.

Protocol:

  • Acquire the FT-IR spectrum of the dried polymer film or a KBr pellet.

  • Expected Characteristic Peaks (cm⁻¹):

    • ~2950-2850: C-H stretching vibrations from alkyl groups.

    • ~1740: Strong C=O stretching vibration from the ester groups of both MPOA and VAc units. This peak will likely be broad due to the two different ester environments.

    • ~1240: C-O stretching of the acetate group.

    • ~1100: C-O-C stretching of the ether linkage in the MPOA unit.

Molecular Weight Determination by GPC/SEC

Rationale: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.[17][18][19] It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical parameters influencing the mechanical and release properties of the material.[17]

Protocol:

  • Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., Tetrahydrofuran, THF). Ensure the polymer is fully dissolved, which may take several hours.[20]

  • Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Run the sample on a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A PDI value between 1.5 and 2.5 is typical for conventional free-radical polymerization.

Parameter Typical Value Significance
Number-Average MW (Mn)10,000 - 50,000 g/mol Influences properties like viscosity and glass transition temperature.
Weight-Average MW (Mw)20,000 - 100,000 g/mol More sensitive to high molecular weight chains; affects mechanical strength.
Polydispersity Index (PDI)1.5 - 2.5A measure of the breadth of the molecular weight distribution.

Copolymer Structure Diagram

Caption: Random P(MPOA-co-VAc) copolymer structure.

Conclusion

This application note provides a validated and detailed methodology for the synthesis and characterization of P(MPOA-co-VAc). By following these protocols, researchers can reliably produce this versatile copolymer and thoroughly verify its structural and molecular properties. The ability to tune the ratio of MPOA to VAc offers a powerful tool for designing next-generation polymer-based drug delivery systems with optimized performance characteristics for a wide range of therapeutic applications.

References

  • Academia.edu. (n.d.). Characterization of the sequence distribution and crystalline structure of poly(ethylene-co-vinyl acetate) copolymers with high-resolution NMR spectroscopy.
  • Benchchem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters.
  • ResolveMass Laboratories Inc. (2025). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization.
  • LCGC International. (2024, August 8). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC.
  • ResearchGate. (n.d.). Vinyl Ether/Vinyl Ester Copolymerization by Cationic and Radical Interconvertible Simultaneous Polymerization | Request PDF.
  • ResearchGate. (n.d.). Polymer analysis by GPC-SEC.
  • Shoichet Lab, University of Toronto. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios.
  • ResearchGate. (2025, August 6). Comparison of Vinyl Acetate Contents of Poly(Ethylene-co-Vinyl Acetate) Analyzed by IR, NMR, and TGA.
  • Celanese. (n.d.). POTENTIAL USE OF ETHYLENE VINYL ACETATE COPOLYMER EXCIPIENT IN ORAL CONTROLLED RELEASE APPLICATIONS: A LITERATURE REVIEW.
  • ResearchGate. (2025, September 27). NMR Study of Commercial Poly(ethylene-Co-Vinyl Acetate).
  • ACS Publications. (n.d.). 13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers | Macromolecules.
  • Benchchem. (2025). Application Notes: Crosslinking of Vinyl Acetate Copolymers.
  • PMC. (n.d.). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains.
  • (n.d.). Experiment 1: Polymerization of acrylamide in water.
  • MDPI. (2025, October 17). Ethylene-Vinyl Acetate Copolymer as a Polyfunctional Modifier for Low-Viscosity Photosensitive Compositions.
  • Reddit. (2017, August 13). Free radical polymerization set up questions : r/chemistry.
  • (2017, August 14). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems.
  • PubMed. (2007, April 15). Poly(ethylene-co-vinyl acetate) copolymer matrix for delivery of chlorhexidine and acyclovir drugs for use in the oral environment.
  • (n.d.). The Stages of Free Radical Polymerization | MATSE 202: Introduction to Polymer Materials.
  • Pure. (1994, January 1). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an.
  • (n.d.). Chapter 3: Synthesis and characterization of vinyl acetate-based co- and terpolymers.
  • Semantic Scholar. (n.d.). potential use of ethylene vinyl acetate copolymer excipient in oral controlled release applications: a literature review.
  • (n.d.). Understanding the emulsion copolymerization kinetics of vinyl acetate and vinyl silanes.
  • Journal of the American Chemical Society. (n.d.). Copolymerization. IV. Effects of Temperature and Solvents on Monomer Reactivity Ratios.
  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
  • (2022, February 7). Synthesis and characterization of novel functional vinyl ethers that bear various groups.
  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization.
  • SCIRP. (n.d.). Polyvinyl Acetate and Vinyl Acetate-Ethylene Hybrid Adhesive: Synthesis, Characterization, and Properties.
  • Science and Education Publishing. (n.d.). Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters.
  • (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • kth .diva. (2023, December 14). Synthesis and characterization of a greener poly(vinyl acetate) adhesive.
  • Taylor & Francis. (2023, November 27). Full article: Emulsion copolymerization of vinyl chloride with poly (ethylene glycol) methyl ether methacrylate.
  • ACS Publications. (2024, January 26). Copolymers of Vinyl Acetate and Vinyl Carboxylates Bearing Branched C7–C9 Chains: Synthesis, Alcoholysis, and Properties | Industrial & Engineering Chemistry Research.
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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate, also known as methyl allyloxyacetate. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable ether-ester compound. Here, we provide in-depth troubleshooting advice, proactive optimization strategies, and detailed experimental protocols based on established chemical principles.

The synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate is typically achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the alkoxide is generated from methyl glycolate, which then attacks an allyl halide (e.g., allyl bromide or allyl chloride) to form the desired ether.[1][2][3] While fundamentally straightforward, this reaction is often plagued by competing side reactions and suboptimal conditions that can significantly reduce the overall yield.[1][4][5]

This guide will help you navigate these challenges, troubleshoot common issues, and systematically optimize your reaction for a successful, high-yield synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Very Low or No Product Formation

Question: I've run the reaction, but my TLC/GC-MS analysis shows mostly unreacted starting materials. What are the most likely causes?

Answer: This is a common issue that typically points to one of three areas: ineffective alkoxide formation, a poor choice of alkylating agent, or unsuitable reaction conditions.

  • Ineffective Alkoxide Formation: The reaction begins with the deprotonation of methyl glycolate to form the nucleophilic alkoxide.[2][6] If this step is incomplete, the reaction will not proceed.

    • Moisture Contamination: Alkoxides are strong bases and are highly reactive with water.[7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The presence of water will consume the base and quench the generated alkoxide.

    • Insufficiently Strong Base: A base must be strong enough to deprotonate the alcohol of methyl glycolate. Sodium hydride (NaH) is a common and effective choice for this, as it irreversibly deprotonates the alcohol, with the hydrogen gas byproduct bubbling out of the solution.[6][8] Weaker bases like potassium carbonate (K₂CO₃) can be used, but may require more forcing conditions or the use of a phase-transfer catalyst.

    • Degraded Base: Sodium hydride, if stored improperly, can be deactivated. Use fresh, high-quality NaH; it should appear as a fine, gray powder.[7]

  • Poor Alkylating Agent/Leaving Group:

    • The Sₙ2 reaction is sensitive to the leaving group.[1] Allyl bromide is generally more reactive than allyl chloride due to bromide being a better leaving group. If using allyl chloride, you may need to increase the reaction temperature or time. The addition of a catalytic amount of sodium or potassium iodide can sometimes improve the rate by an in situ halide exchange to the more reactive allyl iodide.[9]

  • Suboptimal Reaction Conditions:

    • Temperature: While heating is often necessary, excessively high temperatures can promote side reactions.[5][10] A typical temperature range for a Williamson ether synthesis is between 50-100 °C.[1][5] If no product is forming, a modest increase in temperature may be required.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are highly recommended because they solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion, leaving it free to react.[1][4][5] Protic solvents (like ethanol or water) or nonpolar solvents will significantly slow down the Sₙ2 reaction.[1][4]

Problem 2: Significant Formation of Byproducts

Question: My reaction produces the desired product, but I'm getting a significant amount of an impurity that I suspect is an alkene. How can I minimize this?

Answer: The formation of an alkene (propene) is a classic sign that the competing E2 (elimination) reaction is occurring.[4][5][10] The alkoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the allyl halide, leading to elimination instead of substitution.[10][11]

To favor the desired Sₙ2 reaction over the E2 side reaction, consider the following:

  • Temperature Control: Elimination reactions are generally more favored at higher temperatures than substitution reactions.[5][10] Try running your reaction at the lower end of the effective temperature range (e.g., 50-60 °C) for a longer period.

  • Steric Hindrance: While allyl halides are primary and thus ideal for Sₙ2 reactions, the choice of base can play a role.[8] Using a very bulky base to form the alkoxide is generally not an issue here, but ensuring the reaction is well-stirred is important.

  • Reaction Setup: Add the allyl halide slowly to the solution of the formed alkoxide. This keeps the concentration of the alkylating agent low at any given moment, which can sometimes help minimize side reactions.

Another potential side reaction is the hydrolysis of the methyl ester group if there is water present under basic conditions. This would form the corresponding carboxylate salt. Meticulous use of anhydrous conditions is the best way to prevent this.

Problem 3: The Reaction is Very Slow or Stalls

Question: The reaction starts, but it seems to take a very long time or doesn't go to completion, even after 8 hours. How can I speed it up?

Answer: A sluggish reaction rate is often related to solvent choice, temperature, or inefficient mixing, especially when using solid bases.

  • Optimize Solvent and Temperature: As mentioned, polar aprotic solvents like DMF or acetonitrile are ideal.[1] If you are using a less polar solvent like THF, the reaction will be slower. You can gently increase the temperature, but be mindful of encouraging the E2 side reaction.[5] A typical Williamson ether synthesis can take from 1 to 8 hours to complete.[1]

  • Consider Phase-Transfer Catalysis (PTC): If you are using a weaker, solid base like K₂CO₃, the reaction is happening at the surface of the solid, which can be slow. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can dramatically accelerate the reaction.[12] The catalyst transports the alkoxide from the solid phase or an aqueous phase into the organic phase where it can react with the allyl halide.[12] This technique is common in industrial syntheses for its efficiency and milder conditions.[13]

Proactive Yield Optimization Strategies

Beyond troubleshooting, several strategies can be implemented from the start to maximize your yield.

Reactant Stoichiometry and Order of Addition
  • Alkoxide Generation First: Always generate the alkoxide in situ before adding the alkylating agent.[1][6] This involves adding the base (e.g., NaH) to the solution of methyl glycolate in an anhydrous solvent and allowing the deprotonation to complete (usually indicated by the cessation of hydrogen gas evolution) before proceeding.

  • Use a Slight Excess of One Reagent: Depending on the cost and ease of removal, using a slight excess (1.1-1.2 equivalents) of either the methyl glycolate/base or the allyl halide can help drive the reaction to completion. If allyl halide is volatile and inexpensive, using it in slight excess is a common strategy.

Data-Driven Optimization

To systematically improve your yield, consider optimizing the following parameters.

ParameterOptionsRationale & Considerations
Base NaH, KH, K₂CO₃, NaOHNaH/KH: Strong, irreversible deprotonation. Requires strictly anhydrous conditions.[2][8] K₂CO₃/NaOH: Milder, less expensive. Often requires higher temperatures or a phase-transfer catalyst.[1]
Solvent DMF, Acetonitrile, THFDMF/Acetonitrile: Polar aprotic, excellent for Sₙ2 reactions, promotes high rates.[1][4] THF: Less polar, may result in slower reaction rates.[8]
Alkylating Agent Allyl Bromide, Allyl ChlorideAllyl Bromide: More reactive due to better leaving group (Br⁻ vs. Cl⁻).[8] Allyl Chloride: Less expensive but may require more forcing conditions.
Temperature 50 °C to 100 °CLower temperatures favor Sₙ2 over E2 elimination. Higher temperatures increase reaction rate.[1][10] An optimal balance must be found.
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)A phase-transfer catalyst can significantly improve reaction rates, especially with carbonate or hydroxide bases.[14]
Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired Sₙ2 pathway for the synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate versus the competing E2 elimination side reaction.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products MethylGlycolate Methyl Glycolate Alkoxide Methyl Glycolate Alkoxide (Nucleophile/Base) MethylGlycolate->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AllylHalide Allyl Halide (X=Br, Cl) DesiredProduct Methyl 2-(prop-2-en-1-yloxy)acetate (Desired Ether) AllylHalide->DesiredProduct SideProduct Propene (Elimination Byproduct) AllylHalide->SideProduct Alkoxide->DesiredProduct Sₙ2 Attack (Substitution) Alkoxide->SideProduct E2 Attack (Elimination)

Caption: Sₙ2 (Substitution) vs. E2 (Elimination) pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use a secondary or tertiary alkyl halide instead of an allyl halide? A1: It is strongly discouraged. Secondary alkyl halides give a mixture of substitution and elimination products, with elimination often dominating.[5][8] Tertiary alkyl halides will almost exclusively yield the elimination product (alkene) and are unsuitable for the Williamson ether synthesis.[4][8]

Q2: How do I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an excellent technique. Spot the reaction mixture against your starting materials (methyl glycolate and allyl halide). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction is progressing. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: My final product is difficult to purify. What is the best workup and purification procedure? A3: A standard workup involves quenching the reaction by carefully adding water to destroy any unreacted base. The mixture is then transferred to a separatory funnel and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with water and brine to remove inorganic salts and residual DMF, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[15] The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[5]

Q4: Is it possible to perform this reaction if my starting material also has an acidic proton, like a carboxylic acid? A4: Yes, but it requires careful control of stoichiometry. If a molecule contains both an alcohol and a more acidic group like a carboxylic acid, you would need to use at least two equivalents of a strong base. The first equivalent will deprotonate the more acidic site (the carboxylic acid), and the second will deprotonate the alcohol to form the reactive alkoxide. The alkoxide is generally more nucleophilic than the carboxylate and will react preferentially with the alkyl halide.[16]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride in DMF

This protocol uses a strong base and an optimal solvent for high efficiency.

Materials:

  • Methyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Alkoxide Formation: Under an inert atmosphere, add methyl glycolate (1.0 eq) to anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium salt of methyl glycolate.

  • Ether Formation: Cool the mixture back to 0 °C. Add allyl bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Stir vigorously for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the methyl glycolate spot has disappeared.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure Methyl 2-(prop-2-en-1-yloxy)acetate.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol is an alternative that avoids pyrophoric bases like NaH and is often more scalable.

Materials:

  • Methyl glycolate

  • Potassium carbonate (K₂CO₃), finely powdered

  • Allyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

Procedure:

  • Setup: To a round-bottom flask, add methyl glycolate (1.0 eq), finely powdered K₂CO₃ (2.0 eq), tetrabutylammonium bromide (0.05 eq), and acetonitrile.

  • Reaction: Add allyl chloride (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 6-12 hours. The fine suspension is crucial for reaction efficiency.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The residue can be dissolved in diethyl ether, washed with water and brine, dried over Na₂SO₄, and concentrated. Further purification can be achieved by vacuum distillation.

Troubleshooting Workflow Diagram

This flowchart provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield or No Reaction check_sm Check TLC/GC: Unreacted Starting Material (SM)? start->check_sm sm_yes Yes, mostly SM check_sm->sm_yes Yes sm_no No, SM consumed check_sm->sm_no No check_bp Check TLC/GC: New Byproduct Spots? bp_yes Yes, byproducts present check_bp->bp_yes Yes bp_no No, clean conversion but low mass check_bp->bp_no No sol_base Issue: Ineffective Nucleophile 1. Use Anhydrous Solvents? 2. Base Strong Enough (e.g., NaH)? 3. Base Degraded? sm_yes->sol_base sol_cond Issue: Suboptimal Conditions 1. Solvent Polar Aprotic (DMF)? 2. Temperature too low? 3. Leaving group poor (Cl vs Br)? sm_yes->sol_cond sm_no->check_bp sol_elim Issue: E2 Elimination 1. Temperature too high?   -> Lower Temp 2. Base too hindered? bp_yes->sol_elim sol_hydrolysis Issue: Ester Hydrolysis 1. Anhydrous conditions met?   -> Ensure dry solvent/glassware bp_yes->sol_hydrolysis sol_workup Issue: Workup/Purification Loss 1. Volatile product lost on evaporator? 2. Incomplete extraction? 3. Emulsion formation? bp_no->sol_workup

Caption: A logical workflow for troubleshooting low-yield synthesis.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Interfacial Properties on the Synthesis of Ether−Ester Compounds by Liquid−Liquid Phase-Transfer Catalysis. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids. Retrieved from [Link]

  • Kyushu University. (n.d.). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • YouTube. (2026, February 3). Choosing the Best Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.11: Nucleophilic substitution in the Lab. Retrieved from [Link]

Sources

Advanced Purification of Methyl Allyloxyacetate: Vacuum Distillation Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl Allyloxyacetate. This guide is designed for researchers, scale-up chemists, and drug development professionals. Methyl allyloxyacetate is a bifunctional intermediate containing both an ester and an allyl ether moiety. Due to its high reactivity, atmospheric distillation is unviable, making vacuum distillation the mandatory purification pathway.

Thermodynamic & Kinetic Causality (The "Why")

Understanding the physicochemical vulnerabilities of methyl allyloxyacetate is critical before applying heat. At atmospheric pressure (760 mmHg), its boiling point exceeds 160 °C. Heating allyl ethers to such temperatures provides the activation energy for thermal degradation, including Claisen rearrangement and auto-polymerization[1]. Vacuum distillation lowers the boiling point, preserving molecular integrity[2].

Furthermore, allyl ethers are highly susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to atmospheric oxygen. These peroxides concentrate in the boiling flask as the volatile product is removed, posing a severe explosion hazard if not neutralized[3].

Table 1: Physicochemical Properties & Distillation Parameters

ParameterValue / CharacteristicCausality / Implication
Boiling Point (1 atm) ~160–170 °CHigh risk of thermal degradation, rearrangement, and polymerization.
Boiling Point (10 mmHg) ~60–75 °CSafe distillation range; thermal energy is insufficient to trigger polymerization.
Peroxide Potential High (Allylic position)Requires pre-distillation testing (KI/starch) and chemical quenching.
Moisture Sensitivity Moderate (Ester group)Requires rigorous drying (MgSO₄) to prevent high-temperature hydrolysis.

Self-Validating Protocol: Fractional Vacuum Distillation

This step-by-step methodology incorporates built-in validation checks to ensure safety and high purity.

Phase 1: Pre-Distillation Validation (Peroxide & Moisture Control)
  • Peroxide Testing : Test the crude organic mixture using KI-starch indicator strips.

    • Causality: Distilling peroxide-containing ethers leads to explosive concentration in the residue[3].

    • Action: If peroxides are present, wash the organic layer with an equal volume of 10% aqueous sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄).

    • Validation Check: Re-test with a new KI-starch strip. Proceed only when the strip remains completely white.

  • Drying : Dry the neutralized organic layer over anhydrous magnesium sulfate (MgSO₄) for 30 minutes, then filter.

    • Causality: Residual water will co-distill and can induce ester hydrolysis at elevated temperatures.

  • Inhibition : Add a radical scavenger, such as Butylated hydroxytoluene (BHT) or hydroquinone (0.1% w/w), directly to the boiling flask.

    • Causality: Inhibitors quench free radicals, preventing thermally induced polymerization of the allyl group during prolonged heating[3].

Phase 2: Apparatus Assembly
  • Setup : Assemble a fractional vacuum distillation apparatus utilizing a Vigreux column.

    • Causality: The Vigreux column provides the necessary theoretical plates to separate methyl allyloxyacetate from unreacted starting materials (e.g., methyl chloroacetate or allyl alcohol)[2].

  • Lubrication : Lightly grease all ground-glass joints with high-vacuum silicone grease.

    • Validation Check: Rotate the joints until the grease becomes completely transparent, indicating a hermetic seal.

  • Agitation : Add a PTFE-coated magnetic stir bar. Do not use boiling chips.

    • Causality: Boiling chips rely on trapped air to provide nucleation sites, which are immediately evacuated under vacuum, rendering them useless and leading to violent bumping[2].

Phase 3: Execution
  • Vacuum Application : Turn on the vacuum pump and allow the system pressure to equilibrate (target: 10–20 mmHg). Monitor with a digital manometer.

    • Validation Check: Ensure the pressure is stable for at least 5 minutes before applying any heat.

  • Heating : Gradually apply heat using a silicone oil bath. The bath temperature should be approximately 20–30 °C higher than the expected boiling point at the applied pressure.

  • Fraction Collection :

    • Fore-run: Collect lower-boiling impurities (e.g., residual solvents, allyl alcohol). The vapor temperature will fluctuate.

    • Main Fraction: Swap the receiving flask when the vapor temperature stabilizes (~60–75 °C at 10 mmHg). Collect the purified methyl allyloxyacetate.

    • Residue: Leave at least 10% of the liquid volume in the boiling flask. Never distill to dryness to mitigate the risk of peroxide detonation.

  • Shutdown : Remove the heat source, allow the system to cool to room temperature, and slowly break the vacuum with an inert gas (Nitrogen or Argon).

Troubleshooting & FAQs

Q: Why is my crude mixture polymerizing and turning viscous in the boiling flask before it distills? A: Allyl ethers are highly susceptible to free-radical polymerization when heated[3]. If your vacuum is insufficient (e.g., >50 mmHg), the required boiling temperature increases, providing the thermal activation energy for polymerization. Solution: Ensure the vacuum is ≤20 mmHg to keep the pot temperature below 100 °C, and always verify that a radical scavenger (e.g., BHT) was added to the crude mixture prior to heating.

Q: How do I resolve violent bumping and pressure fluctuations during the distillation? A: Bumping under vacuum occurs because standard boiling chips fail to provide nucleation sites once the system is evacuated[2]. Solution: Rely strictly on vigorous magnetic stirring. If bumping persists, use a capillary leak tube (ebulliator) to introduce a micro-stream of inert gas into the boiling flask. Additionally, inspect all greased joints for micro-leaks that cause sudden pressure spikes.

Q: The pot temperature is high and the liquid is boiling, but no distillate is condensing in the receiving flask. What is happening? A: This indicates excessive heat loss along the distillation path, preventing the vapor from traversing the fractionating column to reach the condenser[2]. Solution: Wrap the Vigreux column and the distillation head with glass wool and aluminum foil. This insulation maintains the thermal gradient necessary for the vapor to ascend.

Troubleshooting Workflows & Logic

To rapidly diagnose and resolve issues during the distillation process, follow the decision matrix below.

TroubleshootingLogic Start Distillation Issue Detected Q1 Is the liquid bumping violently? Start->Q1 A1 Check stirring mechanism. Do not use boiling chips. Q1->A1 Yes Q2 Is the temperature rising but no distillate? Q1->Q2 No End Resume Distillation A1->End A2 Check vacuum seal. Insulate fractionating column. Q2->A2 Yes Q3 Is the residue thickening/polymerizing? Q2->Q3 No A2->End A3 Stop heating immediately. Add inhibitor (e.g., BHT). Q3->A3 Yes A3->End

Figure 1: Decision tree for troubleshooting vacuum distillation issues.

References

  • Title : Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods Source : MDPI (Catalysts) URL :[Link][1]

  • Title : MITOCW | Distillation I | MIT Digital Lab Techniques Manual Source : MIT OpenCourseWare URL :[Link][2]

Sources

Technical Support Center: Preventing Polymerization of Methyl 2-(prop-2-en-1-yloxy)acetate During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Monomer Stability, Inhibitor Mechanics, and Storage Troubleshooting

Methyl 2-(prop-2-en-1-yloxy)acetate (CAS: 25130-82-9), commonly referred to as methyl allyloxyacetate, is a highly versatile bifunctional monomer utilized in step-growth thiol-ene click chemistry and advanced macromolecular synthesis. However, its allyl ether moiety makes it highly susceptible to autoxidation and subsequent free-radical polymerization during storage[1][2].

This technical guide provides authoritative, causality-driven troubleshooting protocols to ensure monomer stability, prevent premature gelation, and guarantee experimental reproducibility.

Section 1: Mechanistic Understanding of Degradation

Q1: Why does Methyl 2-(prop-2-en-1-yloxy)acetate spontaneously polymerize on the shelf?

The root cause of degradation lies in the thermodynamic vulnerability of the allylic hydrogen. The carbon atom adjacent to the allyl ether double bond possesses a relatively weak C-H bond, making it a prime target for radical formation.

  • Initiation: Trace heat, ambient UV light, or transition metal impurities abstract this hydrogen, forming a resonance-stabilized allylic radical (R•).

  • Autoxidation: In the presence of ambient oxygen, R• rapidly reacts to form a peroxyl radical (ROO•), which then abstracts another hydrogen from a neighboring molecule to form an allyl hydroperoxide (ROOH)[2][3].

  • Polymerization: Over time, these unstable hydroperoxides undergo homolytic cleavage into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals attack the allyl double bonds, initiating a chain-growth homopolymerization that manifests macroscopically as increased viscosity or irreversible gelation[1].

G A Methyl Allyloxyacetate (Intact Monomer) B Allylic Radical (R•) Formed via H-abstraction A->B Heat, UV, Trace Metals C Peroxyl Radical (ROO•) Reaction with O2 B->C + O2 (Fast) D Hydroperoxide (ROOH) Autoxidation Product C->D + R-H (Propagation) G Inhibited State (MEHQ/BHT Scavenging) C->G + Phenolic Inhibitor E Alkoxy/Hydroxyl Radicals (RO• + •OH) D->E Thermal/UV Cleavage F Polymerization (Viscosity Increase) E->F Attack on C=C bonds

Autoxidation pathway of allyl ethers and intervention points of phenolic inhibitors.

Section 2: Inhibitor Selection and the "Oxygen Paradox"

Q2: I stored my monomer under a strict Argon atmosphere to prevent oxidation, but it still polymerized. Why?

This is a classic failure mode related to a misunderstanding of inhibitor mechanics. Most commercial allyl ethers are stabilized with phenolic inhibitors like MEHQ (Monomethyl ether hydroquinone)[4][5].

The Causality: MEHQ does not efficiently scavenge carbon-centered alkyl radicals (R•). Instead, it strictly requires trace amounts of dissolved oxygen to function. The oxygen converts the alkyl radical (R•) into a peroxyl radical (ROO•), which MEHQ then rapidly terminates[5]. By storing the monomer under strictly anaerobic conditions (Argon or Nitrogen sparging), you disabled the MEHQ, allowing R• radicals to accumulate unchecked and initiate polymerization[4][5].

Table 1: Comparison of Common Polymerization Inhibitors for Allyl Ethers
InhibitorTypical ConcentrationRequires Oxygen?Mechanism of ActionRecommended Removal Method
MEHQ (Monomethyl ether hydroquinone)10 - 300 ppmYes (Critical)Scavenges peroxyl radicals (ROO•) formed by O2 reaction with alkyl radicals.Basic alumina column, NaOH wash, or vacuum distillation.
BHT (Butylated hydroxytoluene)50 - 500 ppmNo Sterically hindered phenol that donates a hydrogen atom to quench free radicals directly.Basic alumina column or vacuum distillation.

Section 3: Storage Conditions and Troubleshooting

Q3: What are the optimal storage conditions to maximize the shelf life of Methyl 2-(prop-2-en-1-yloxy)acetate? To prevent premature gelation, adhere to the following environmental controls:

  • Temperature: Store refrigerated at 2–8°C. Lowering the thermal energy drastically reduces the kinetics of radical initiation[4].

  • Light: Store exclusively in amber glass bottles. UV light accelerates the homolytic cleavage of hydroperoxides into initiating radicals[3].

  • Atmosphere: If using MEHQ, store under a headspace of dry air (or a 50/50 nitrogen/air mix) to provide the requisite oxygen for the inhibitor[5]. Do not sparge with inert gas unless you are switching to an oxygen-independent inhibitor like BHT[4].

Q4: My stored batch has turned slightly yellow and viscous. Can it be salvaged? Yellowing often indicates the oxidation of the phenolic inhibitor (e.g., MEHQ converting to quinones) or the early stages of monomer degradation[4].

  • If slightly yellow but highly fluid: The monomer can likely be salvaged via the purification protocol below.

  • If viscous or gelled:Do not attempt to distill. The concentration of explosive peroxides and cross-linked polymer networks poses a severe thermal runaway and explosion hazard[3]. Dispose of it immediately as hazardous chemical waste[4].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible downstream reactions (such as thiol-ene click chemistry), the monomer must be stripped of inhibitors and validated prior to use. The following protocol is designed as a self-validating system to prevent catastrophic thermal events during purification.

Protocol: Safe Purification and Validation of Stored Monomer

Caution: Allyl ethers can form shock-sensitive peroxides over time[3]. Never distill a stored batch without first quantifying peroxide levels.

Step 1: Peroxide Quantification (Safety Gate)

  • Obtain commercial semi-quantitative peroxide test strips (0–100 ppm range).

  • Dip the strip into the monomer aliquot and wait 15 seconds.

  • Validation Check: If peroxides exceed 20 ppm, halt the procedure . The batch must be chemically reduced (e.g., washing with acidic ferrous sulfate) or discarded[3]. Distilling a high-peroxide batch concentrates the peroxides, leading to an explosion hazard.

Step 2: Inhibitor Removal (Column Chromatography)

  • Pack a glass column with activated Basic Alumina (Brockmann Grade I).

  • Pass the monomer through the column at room temperature. The basic alumina will selectively bind the acidic phenolic inhibitors (MEHQ or BHT).

  • Collect the eluent in a foil-wrapped, dry flask.

Step 3: Vacuum Distillation (Optional but Recommended)

  • Add a small amount of a non-volatile, oxygen-independent inhibitor (e.g., phenothiazine) to the distillation flask to prevent polymerization during heating.

  • Perform fractional distillation under high vacuum to minimize the required heating temperature.

  • Collect the purified Methyl 2-(prop-2-en-1-yloxy)acetate in a chilled receiver flask.

Step 4: Analytical Validation

  • Run Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of high-molecular-weight oligomers[4].

  • Perform 1H-NMR to verify the integrity of the allyl double bond (multiplet at ~5.9 ppm) and the absence of broad hydroperoxide peaks.

W S1 Step 1: Visual & Viscosity Check S2 Step 2: Peroxide Test Strip (< 20 ppm required) S1->S2 Fluid & Clear Fail Discard / Hazardous Waste S1->Fail Gelation/High Viscosity S3 Step 3: Inhibitor Removal (Basic Alumina Column) S2->S3 Peroxides < 20 ppm S2->Fail Peroxides > 20 ppm (Explosion Risk) S4 Step 4: Vacuum Distillation (Optional, for high purity) S3->S4 Purified Monomer S5 Step 5: GC-MS & NMR Validation S4->S5 Distillate

Workflow for assessing, purifying, and validating stored methyl allyloxyacetate.

References

1.[1] Title : Surface-Aligned Cholesteric Liquid Crystalline Elastomers with Tunable Mechanical Properties via Thiol–Ene Chemistry Source : acs.org (Macromolecules) URL :

2.[4] Title : Technical Support Center: Storage and Handling of 3-(2-Chloroethoxy)prop-1-ene Source : benchchem.com URL :

3.[2] Title : Highly Productive Synthesis of 1-Propenyloxybutan-1-ol Under Solvent-Free Homogeneous Ruthenium Catalyst Conditions Source : mdpi.com URL :

4.[3] Title : Peroxide Forming Chemicals | Environmental Health & Safety (EHS) Source : utexas.edu URL :

5.[5] Title : The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing Source : fluoryx.com URL :

Sources

Technical Support Center: Troubleshooting Methyl Allyloxyacetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Allyloxyacetate (MAA) methodologies. MAA is a highly versatile bifunctional building block featuring both an allyl ether and a methyl ester. While it is a staple in advanced organic synthesis—particularly in Olefin Metathesis and Ireland-Claisen rearrangements—researchers frequently encounter stalled reactions, low conversion rates, or complex product mixtures.

This guide is designed for scientists and drug development professionals. It moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental success.

Diagnostic Workflow for MAA Reactions

MAA_Troubleshooting Start Low Conversion in MAA Reaction CheckRxn Identify Reaction Pathway Start->CheckRxn Metathesis Olefin Metathesis (Cross/Ring-Closing) CheckRxn->Metathesis Claisen Ireland-Claisen Rearrangement CheckRxn->Claisen Isomerization Issue: Double Bond Isomerization to Vinyl Ether Metathesis->Isomerization Enolization Issue: Incomplete Enolization or Silyl Trapping Claisen->Enolization Mechanism1 Ru-Hydride species form, causing isomerization & subsequent Fischer carbene poisoning Isomerization->Mechanism1 Mechanism2 Enolate aggregation or moisture quenches the silyl ketene acetal Enolization->Mechanism2 Solution1 Fix: Add 10% 1,4-Benzoquinone (Hydride Scavenger) Mechanism1->Solution1 Solution2 Fix: Add DMPU co-solvent & use strictly dry TMSCl Mechanism2->Solution2

Diagnostic workflow for troubleshooting low conversion rates in Methyl allyloxyacetate reactions.

FAQ & Mechanistic Troubleshooting
Section 1: Olefin Metathesis (Cross-Metathesis & RCM)

Q: My cross-metathesis reaction with methyl allyloxyacetate and a terminal olefin stalls at 30-40% conversion. Adding more Grubbs catalyst does not improve the yield. What is happening?

A: The primary culprit when working with allyl ethers in metathesis is double bond isomerization . Ruthenium-based catalysts (such as Grubbs II) degrade slightly under thermal stress to form ruthenium hydride species. Because the oxygen atom in MAA can coordinate to the ruthenium center, it facilitates a β -hydride elimination/reinsertion pathway. This shifts the double bond one position over, converting your allyl ether into a thermodynamically more stable vinyl ether (enol ether).

The Causality of Catalyst Death: Vinyl ethers are disastrous for metathesis. They react with the active ruthenium alkylidene to form a highly stable, unreactive Fischer carbene complex. This effectively poisons the catalyst, halting the catalytic cycle entirely.

The Solution: You must suppress the formation of ruthenium hydrides. As demonstrated by [1][2], the addition of electron-deficient additives like 1,4-benzoquinone (10–20 mol%) acts as a highly efficient hydride scavenger. This prevents isomerization, keeps the catalyst in its active alkylidene form, and drives the conversion to completion.

Section 2: The Ireland-Claisen Rearrangement

Q: I am attempting an Ireland-Claisen rearrangement of MAA to form a 2-hydroxy-4-pentenoic acid derivative, but I recover mostly unreacted starting material. Is the [3,3]-sigmatropic rearrangement failing?

A: It is rarely the rearrangement step that fails; the issue is almost always incomplete enolization or inefficient silyl trapping .

The Causality of Failed Enolization: The α -protons of allyloxyacetates are subtly less acidic than those of standard alkyl esters. While the adjacent oxygen is inductively electron-withdrawing, its lone pairs donate electron density into the forming enolate π -system via resonance, which can destabilize the transition state. Furthermore, lithium enolates tend to form tight hexameric aggregates in pure THF, reducing their nucleophilicity toward the trapping agent (TMSCl). If the silyl ketene acetal is not fully formed, the intermediate simply reverts to the starting ester during aqueous workup.

The Solution: Break up the enolate aggregates by adding a polar aprotic co-solvent like DMPU or HMPA (up to 20% v/v). This increases the reactivity of the enolate, ensuring rapid and quantitative trapping by TMSCl, as established by the standard protocols of .

Section 3: Substrate Auto-Oxidation

Q: Could the methyl allyloxyacetate itself be poisoning my reactions, even if purchased recently?

A: Yes. Allyl ethers are highly susceptible to auto-oxidation. Upon prolonged storage in the presence of atmospheric oxygen, they form allylic hydroperoxides. These trace peroxides are lethal to both Ruthenium metathesis catalysts (by oxidizing the phosphine/NHC ligands) and strong bases like LDA. MAA must always be purified prior to sensitive catalytic or organometallic steps.

Quantitative Troubleshooting Matrix

Use the following data matrix to benchmark your reaction parameters against optimized, field-proven standards.

Reaction PathwayCommon Failure StateOptimized StatePrimary Byproduct / IssueConversion Rate
Cross-Metathesis Grubbs II (5 mol%), 40°CGrubbs II (5 mol%) + 10% 1,4-Benzoquinone Vinyl ether (Fischer carbene poison)Stalled at ~35% >95%
Ireland-Claisen LDA (1.1 eq), neat THF, -78°CLDA (1.2 eq) + 20% DMPU , -78°C to 65°CUnreacted MAA (Failed trapping)<20% >85%
Substrate Prep Used directly from bottlePercolated over basic alumina & distilled Allylic hydroperoxide poisoningVariable Highly Reproducible
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate mandatory validation checkpoints. Do not proceed to the next step until the validation metric is met.

Protocol 1: Isomerization-Free Cross-Metathesis of MAA

Objective: Achieve >95% cross-metathesis conversion while suppressing vinyl ether formation.

  • Substrate Purification: Pass MAA through a 2-inch plug of activated basic alumina to remove hydroperoxides. Degas the purified MAA via three freeze-pump-thaw cycles.

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve MAA (1.0 eq) and the cross-metathesis partner (1.5 eq) in anhydrous, degassed dichloromethane to achieve a 0.1 M concentration.

  • Additive Introduction: Add 1,4-benzoquinone (10 mol% relative to MAA) to the stirring solution.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). Seal the vessel and heat to 40°C.

  • Validation Check (1 Hour): Pull a 50 µL aliquot, quench immediately with excess ethyl vinyl ether, and evaporate. Analyze via crude 1 H-NMR.

    • Self-Validation: Look for the absence of vinylic protons at ~6.0–6.5 ppm. If absent, isomerization is successfully suppressed. You should also observe the disappearance of the terminal allyl protons of MAA (5.1–5.3 ppm).

  • Completion: Continue heating for 4–6 hours until NMR confirms >95% conversion.

Protocol 2: Optimized Ireland-Claisen Rearrangement of MAA

Objective: Ensure quantitative enolization and silyl trapping prior to thermal rearrangement.

  • Base Preparation: In an oven-dried, argon-purged flask, prepare a solution of freshly titrated LDA (1.2 eq) in a solvent mixture of anhydrous THF and DMPU (4:1 ratio, 0.2 M final concentration). Cool to -78°C.

  • Enolization: Add MAA (1.0 eq) dropwise down the side of the flask. Stir for 45 minutes at -78°C.

  • Validation Check (Enolization): Pull a 50 µL aliquot and quench into D 2​ O. Extract with 100 µL of CDCl 3​ and run a rapid 1 H-NMR.

    • Self-Validation: >95% deuterium incorporation at the α -position (disappearance of the singlet/multiplet adjacent to the carbonyl) confirms complete enolate formation. If <95%, your LDA has degraded; abort and remake the base.

  • Silyl Trapping: Add freshly distilled TMSCl (1.5 eq) dropwise. Stir for 30 minutes at -78°C to form the silyl ketene acetal.

  • Thermal Rearrangement: Remove the cooling bath. Allow the reaction to warm to room temperature, then attach a reflux condenser and heat to 65°C for 4 hours to drive the [3,3]-sigmatropic rearrangement.

  • Workup: Cool to room temperature, quench with 1M HCl (to hydrolyze the silyl ester), extract with EtOAc, and isolate the resulting 2-hydroxy-4-pentenoic acid derivative.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. URL:[Link]

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976). The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation. Journal of the American Chemical Society, 98(10), 2868–2877. URL:[Link]

Sources

Stability of Methyl 2-(prop-2-en-1-yloxy)acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(prop-2-en-1-yloxy)acetate

Overview & Core Stability Assessment

This technical guide addresses the stability of Methyl 2-(prop-2-en-1-yloxy)acetate in acidic environments. This molecule incorporates two key functional groups: a methyl ester and an allyl ether . Under acidic conditions, the primary point of vulnerability is the methyl ester, which is susceptible to acid-catalyzed hydrolysis. The allyl ether linkage, by contrast, is substantially more robust and generally stable under conditions that would readily cleave the ester.[1][2][3]

The principal degradation pathway involves the hydrolysis of the ester to yield 2-(prop-2-en-1-yloxy)acetic acid and methanol. Cleavage of the more resilient ether bond requires significantly harsher conditions, such as refluxing with strong, concentrated hydrohalic acids (e.g., HBr, HI).[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Methyl 2-(prop-2-en-1-yloxy)acetate under acidic conditions? A1: The most significant stability issue is the acid-catalyzed hydrolysis of the methyl ester functional group. This is a well-documented, reversible reaction that is essentially the reverse of a Fischer esterification.[7][8][9] The allyl ether portion of the molecule is comparatively stable under typical acidic conditions used in routine synthesis and purification.[1][2]

Q2: What are the expected degradation products in a typical acidic aqueous environment? A2: The primary degradation products are 2-(prop-2-en-1-yloxy)acetic acid and methanol , resulting from the hydrolysis of the ester linkage. Under exceptionally harsh conditions (e.g., high concentrations of strong acid and elevated temperatures), further degradation could lead to the cleavage of the ether bond.

Q3: How stable is the allyl ether bond to acid? A3: The allyl ether is generally considered stable under a wide range of acidic conditions, which is why the allyl group is frequently employed as a protecting group in organic synthesis.[1][3] Its cleavage is not spontaneous and requires forcing conditions, such as heating with strong acids like HBr or HI, which provide a potent acid source and a good nucleophile (Br⁻ or I⁻).[5][10][11]

Q4: Which factors accelerate the rate of ester hydrolysis for this compound? A4: The rate of hydrolysis is primarily influenced by three factors:

  • Acid Strength & Concentration: Higher concentrations of hydronium ions (lower pH) will accelerate the reaction.

  • Temperature: Increasing the temperature will significantly increase the rate of hydrolysis.

  • Water Concentration: As water is a reactant in the hydrolysis, a large excess will push the equilibrium toward the carboxylic acid and alcohol products, according to Le Châtelier's principle.[7][8][12]

Q5: How can I minimize the degradation of Methyl 2-(prop-2-en-1-yloxy)acetate during my experiments? A5: To maintain the integrity of the compound, you should:

  • Use the Mildest Possible Acidic Conditions: Employ the weakest acid and lowest concentration that will achieve your desired transformation.

  • Maintain Low Temperatures: Perform reactions and extractions at or below room temperature whenever possible.

  • Limit Exposure Time: Minimize the duration the compound is subjected to acidic conditions.

  • Reduce Water Content: If the experimental chemistry allows, use a non-aqueous or low-water solvent system to slow hydrolysis.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution(s)
Appearance of a new, more polar spot on TLC and a carboxylic acid peak in NMR/IR. Ester Hydrolysis: The compound is degrading to 2-(prop-2-en-1-yloxy)acetic acid.1. Neutralize the reaction mixture promptly upon completion. 2. Lower the reaction temperature. 3. Use a less aqueous workup procedure (e.g., wash with brine instead of dilute acid). 4. If purification requires acidic conditions (e.g., silica gel chromatography), consider adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to neutralize the silica surface.
Low recovery of material after an acidic workup or purification. Significant Ester Hydrolysis: The resulting carboxylic acid may have different solubility properties (e.g., higher water solubility) or may adhere more strongly to silica gel, leading to material loss.1. Perform an extraction from the acidified aqueous layer with a more polar solvent like ethyl acetate or dichloromethane to recover the carboxylic acid byproduct. 2. Avoid acidic washes if possible. Use saturated sodium bicarbonate to remove acid catalysts, followed by a brine wash.
Complete disappearance of starting material and formation of multiple, unidentified products. Forcing Conditions Leading to Ether Cleavage: The acidic conditions are too harsh (e.g., high heat, concentrated strong acid), causing cleavage of both the ester and the more stable ether linkage.1. Drastically reduce the acid concentration and temperature. 2. Screen milder acids (e.g., p-toluenesulfonic acid, acetic acid) as alternatives to strong mineral acids (H₂SO₄, HCl). 3. Confirm the identity of byproducts via mass spectrometry to verify if ether cleavage products are present.

Mechanistic Insights & Visualizations

Understanding the chemical pathways of degradation is critical for experimental design. The two potential degradation routes under acidic conditions are detailed below.

Mechanism 1: Acid-Catalyzed Ester Hydrolysis (Primary Pathway)

This is the most likely degradation pathway under mild to moderate acidic conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism, which is reversible.[9]

Caption: Workflow of acid-catalyzed ester hydrolysis.

Mechanism 2: Acid-Catalyzed Ether Cleavage (Secondary/Harsh Conditions)

This pathway requires much more energy and stronger acids.[5] It begins with the protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., I⁻, Br⁻) or, less commonly, water. The pathway (Sₙ1 vs. Sₙ2) depends on the substrate.[6][10] Given the potential for a resonance-stabilized allylic carbocation, an Sₙ1 pathway is plausible under strongly acidic, non-nucleophilic conditions.[10][13]

Ether_Cleavage cluster_main Ether Cleavage Decision Pathway cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Start Methyl 2-(prop-2-en-1-yloxy)acetate + Strong Acid (HX) ProtonatedEther Protonated Ether Intermediate Start->ProtonatedEther SN2_Attack Nucleophile (X⁻) attacks less hindered carbon ProtonatedEther->SN2_Attack Primary Carbon LeavingGroup Loss of Leaving Group (Methyl 2-hydroxyacetate) ProtonatedEther->LeavingGroup Allylic Position (stabilizes + charge) SN2_Products Methyl 2-hydroxyacetate + Allyl Halide SN2_Attack->SN2_Products Carbocation Allylic Carbocation (Resonance Stabilized) LeavingGroup->Carbocation SN1_Attack Nucleophile (X⁻) attacks carbocation Carbocation->SN1_Attack SN1_Products Allyl Halide SN1_Attack->SN1_Products

Caption: Decision tree for potential ether cleavage mechanisms.

Recommended Experimental Protocols

Protocol 1: pH Stability Profile Analysis

This protocol allows for the quantitative assessment of stability over time at various pH levels.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at desired pH values (e.g., pH 2, 4, 5, 7).

  • Stock Solution: Prepare a concentrated stock solution of Methyl 2-(prop-2-en-1-yloxy)acetate in a water-miscible organic solvent like acetonitrile or methanol.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the organic solvent content is low (<5%) to not significantly alter the pH.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot into the HPLC mobile phase or a neutral buffer.

  • Analysis: Analyze each sample by reverse-phase HPLC with UV detection. Monitor the disappearance of the parent compound peak and the appearance of the hydrolysis product peak.

  • Data Plotting: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation for Product Identification

This protocol helps confirm the identity of degradation products.

  • Sample Preparation: Dissolve a known quantity of Methyl 2-(prop-2-en-1-yloxy)acetate in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acidic Degradation: Add a strong acid (e.g., 0.1 M HCl) to the solution.

  • Heating: Gently heat the mixture (e.g., 60 °C) for a set period (e.g., 4-8 hours) until HPLC analysis shows significant degradation of the starting material (~20-80%).

  • Neutralization: Cool the solution and carefully neutralize it with a base (e.g., 0.1 M NaOH).

  • Analysis: Analyze the resulting solution using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Confirmation: Compare the mass of the major degradation product with the theoretical mass of 2-(prop-2-en-1-yloxy)acetic acid. The mass spectrum should show a molecular ion corresponding to this structure.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Available at: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]

  • YouTube. (2019, January 15). Mechanism of Ester Hydrolysis. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Available at: [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available at: [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Available at: [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of diethyl ether. [Diagram]. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Jack Westin. (n.d.). Cleavage of Ethers. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available at: [Link]

  • NC State University Libraries. (n.d.). 10.4 Stability of the Allyl Radical: Resonance Revisited. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Methyl 2-(prop-2-en-1-yloxy)acetate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists who are optimizing the liquid-liquid extraction (LLE) of Methyl 2-(prop-2-en-1-yloxy)acetate (also known as methyl allyloxyacetate) from aqueous reaction mixtures.

Here, we bridge the gap between theoretical physical chemistry and bench-level execution, providing causality-driven troubleshooting, validated protocols, and standardized data to ensure high-yield, high-purity recoveries.

Part 1: The Causality of Solvent Selection (Core Principles)

Methyl 2-(prop-2-en-1-yloxy)acetate ( C6​H10​O3​ ) is a functionally dense molecule containing both an ester group and an allyl ether linkage. These functional groups dictate its behavior during extraction:

  • Partition Coefficient (LogP) Mismatch : The molecule possesses multiple hydrogen-bond acceptor sites (the ether oxygen and the ester carbonyl). This gives it a relatively low LogP (typically 1.5). Highly non-polar solvents cannot effectively disrupt the hydrogen bonds formed between the analyte and the aqueous phase, leading to poor partitioning[1].

  • Hydrolytic Susceptibility : The methyl ester is highly susceptible to hydrolysis under strongly acidic or basic conditions. Extraction must be performed within a tightly controlled pH window (pH 6.0–7.0) to prevent degradation into 2-(prop-2-en-1-yloxy)acetic acid and methanol.

  • Volatility Concerns : With a relatively low molecular weight (130.14 g/mol ), the target compound is volatile. Selecting a high-boiling extraction solvent (e.g., Toluene) requires excessive heat during the evaporation phase, which inevitably leads to product loss.

According to the ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide, the ideal solvent must balance polarity, low boiling point, and environmental safety[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my extraction recovery so low when using Hexane or Heptane? A: This is a classic polarity mismatch. Because Methyl 2-(prop-2-en-1-yloxy)acetate has a LogP near 1.0, it is too hydrophilic to partition efficiently into aliphatic hydrocarbons like hexane[1]. To resolve this, you must increase the polarity of your extraction solvent. Switch to a moderately polar, water-immiscible solvent such as Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)[3].

Q2: I switched to Ethyl Acetate (EtOAc) and my recovery improved, but I am losing product during the solvent evaporation step. How can I fix this? A: Ethyl acetate has a boiling point of 77 °C. To remove it via rotary evaporation, researchers often apply too much heat or vacuum, which co-evaporates the volatile Methyl 2-(prop-2-en-1-yloxy)acetate. Furthermore, EtOAc has a high water solubility (~8.3%), meaning your extract carries over water that requires even more time and vacuum to remove. Solution: Switch to MTBE (Boiling Point: 55 °C) or DCM (Boiling Point: 40 °C). These solvents allow for rapid evaporation at lower bath temperatures (< 30 °C), preserving your volatile product.

Q3: My extraction formed a stubborn emulsion. What is the mechanistic cause, and how do I break it? A: Emulsions occur when the density of the organic phase is too close to the aqueous phase, or when amphiphilic byproducts act as surfactants. Solution: Apply the "salting-out" effect. Add saturated sodium chloride (brine) to the aqueous phase. This dramatically increases the ionic strength and density of the aqueous layer, decreasing the solubility of the organic solvent in the water and forcing the phases to separate[3].

Q4: How do I prevent the hydrolysis of the methyl ester group during extraction? A: Ester hydrolysis is catalyzed by both H+ and OH− ions. If your upstream reaction was strongly basic (e.g., an O-alkylation using NaH or NaOH), quench the reaction and meticulously adjust the aqueous phase to a pH of 6.0–6.5 using 1M HCl or 1M NaH2​PO4​ buffer before adding your extraction solvent.

Part 3: Standardized Experimental Protocol

This self-validating protocol utilizes MTBE as the optimal solvent, balancing excellent recovery with a low boiling point and favorable green chemistry profile[2].

Step 1: Aqueous Phase Preparation & pH Adjustment

  • Cool the crude aqueous reaction mixture to 0–5 °C in an ice bath.

  • Slowly add 1M HCl or 1M NaHCO3​ dropwise while monitoring with a calibrated pH meter until the solution reaches pH 6.0–6.5.

  • Self-validation: If the pH drifts after 5 minutes of stirring, unquenched reagents remain. Continue adjusting until the pH stabilizes.

Step 2: The "Salting-Out" Addition

  • Add solid NaCl to the aqueous mixture until saturation is reached (approximately 30 g per 100 mL of water), stirring until dissolved.

Step 3: Liquid-Liquid Extraction (LLE)

  • Transfer the mixture to a separatory funnel.

  • Add MTBE equal to 1/3 of the aqueous volume. Invert gently and vent the stopcock to release pressure. Repeat the extraction three times.

  • Causality note: Multiple extractions with smaller volumes are mathematically proven to yield higher recoveries than a single extraction with a large volume based on the partition coefficient[3].

Step 4: Washing and Chemical Drying

  • Combine the organic (MTBE) layers. Wash once with 0.5 volumes of saturated brine.

  • Self-validation: The organic layer should transition from slightly turbid to completely clear. If turbidity persists, residual water is present; perform a second brine wash.

  • Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic phase. Swirl until the drying agent flows freely like sand (clumping indicates water is still being absorbed).

Step 5: Low-Temperature Concentration

  • Filter off the drying agent.

  • Concentrate the solvent using a rotary evaporator. Set the water bath to no higher than 25–30 °C and the pressure to ~250 mbar initially, slowly dropping to 50 mbar. Do not use a high-vacuum pump, as this will strip the volatile product.

Part 4: Quantitative Data Presentation

The following table summarizes the physicochemical properties of common extraction solvents to guide your selection process.

SolventPolarity IndexBoiling Point (°C)Water Solubility ( g/100 mL)Suitability for Methyl allyloxyacetate
Hexane 0.169.0< 0.01Poor: LogP mismatch causes low recovery.
Dichloromethane (DCM) 3.139.61.3Good: Excellent recovery, but poses health/environmental risks[2].
Ethyl Acetate (EtOAc) 4.477.18.3Moderate: High recovery, but high water carryover and difficult to evaporate without product loss.
MTBE 2.555.24.8Excellent: Optimal balance of polarity, low boiling point, and phase separation.

Part 5: Visual Workflows

The following diagram illustrates the logical decision tree for solvent selection and troubleshooting during the extraction workflow.

G A Aqueous Reaction Mixture (Contains Methyl allyloxyacetate) B pH Adjustment Neutralize to pH 6.0-7.0 A->B C Solvent Selection B->C D Hexane / Heptane (Non-Polar) C->D E MTBE / DCM (Moderately Polar) C->E F Ethyl Acetate (Polar) C->F G Troubleshoot: Poor Recovery (LogP mismatch) D->G H Optimal Extraction High Yield & Easy Drying E->H I Troubleshoot: Water Carryover (Difficult evaporation) F->I J Brine Wash & Na2SO4 Drying H->J I->J K Low-Temp Evaporation (Bath < 30°C) J->K

Workflow for optimizing solvent selection and troubleshooting Methyl allyloxyacetate extraction.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0." American Chemical Society, March 21, 2011. URL: [Link]

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Blog, May 23, 2025. URL: [Link]

  • Marin, Stephanie J. "How to choose the best elution solvent for SLE?" Biotage, February 2, 2023. URL: [Link]

Sources

Technical Support Center: Long-Term Storage & Stability of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation, yield losses, or severe safety incidents when working with Methyl 2-(prop-2-en-1-yloxy)acetate (also known as methyl allyloxyacetate).

To master the handling of this compound, you must understand its dual chemical vulnerabilities: it is both an allyl ether and a methyl ester . This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure your experimental workflows remain safe, reproducible, and analytically pure.

Part 1: Core Mechanisms of Degradation

The instability of Methyl 2-(prop-2-en-1-yloxy)acetate is driven by two independent, environmentally triggered pathways. Understanding why these occur is the first step in preventing them.

Allylic Auto-Oxidation (Peroxide Formation)

The allyl ether moiety (-O-CH₂-CH=CH₂) contains highly labile allylic hydrogens. Because the resulting carbon-centered radical is heavily resonance-stabilized by both the adjacent alkene and the ether oxygen, atmospheric triplet oxygen (O₂) can easily abstract these hydrogens [1]. This initiates a free-radical chain reaction that generates hydroperoxides . Over time, these peroxides accumulate. If the solvent is evaporated, these peroxides concentrate into shock-sensitive, explosive residues [2]. For this reason, allyl ethers are classified as notorious Class B peroxide-forming chemicals [3].

Moisture-Driven Ester Hydrolysis

The methyl ester group (-COOCH₃) features a highly electrophilic carbonyl carbon. Upon exposure to ambient humidity, water acts as a nucleophile, attacking the carbonyl to cleave the ester bond. This hydrolysis yields 2-(allyloxy)acetic acid and methanol [4]. Critically, this reaction is auto-catalytic: the newly formed carboxylic acid lowers the local pH, accelerating the hydrolysis of the remaining intact molecules.

DegradationPathways Target Methyl 2-(prop-2-en-1-yloxy)acetate (Target Molecule) Path1 Allyl Ether Auto-oxidation Target->Path1 O2, Light, Heat Path2 Methyl Ester Hydrolysis Target->Path2 Moisture (H2O) Peroxides Allyl Hydroperoxides (Shock-Sensitive) Path1->Peroxides Radical Abstraction Hydrolyzed 2-(allyloxy)acetic acid + Methanol Path2->Hydrolyzed Nucleophilic Attack Polymers Cross-linked Polymers (Viscous Residue) Peroxides->Polymers Radical Propagation

Figure 1: Degradation pathways of Methyl 2-(prop-2-en-1-yloxy)acetate via oxidation and hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: I concentrated my Methyl 2-(prop-2-en-1-yloxy)acetate on a rotary evaporator, and the flask shattered. What happened?

A1: You experienced a severe peroxide detonation. Allyl ethers auto-oxidize to form hydroperoxides when exposed to air and light [1]. When you applied heat and vacuum on the rotary evaporator, the volatile target molecule evaporated, leaving behind concentrated, highly unstable peroxides. The friction of the rotating flask or the heat of the bath provided the activation energy for rapid decomposition [2]. Never distill or concentrate an allyl ether without testing for peroxides first.

Q2: My NMR spectra show a new peak around 3.4 ppm and a broad singlet downfield. The sample was stored on the benchtop. What is the impurity?

A2: Your sample has undergone hydrolysis due to atmospheric moisture. The methyl ester has hydrolyzed into 2-(allyloxy)acetic acid and methanol [4]. The sharp singlet at ~3.4 ppm corresponds to the liberated methanol, and the broad downfield peak is the carboxylic acid proton. To prevent this, the chemical must be stored in a desiccator or under an inert atmosphere [4].

Q3: I see a viscous, gel-like substance at the bottom of my reagent bottle. Can I just pipette the clear liquid from the top?

A3: Absolutely not. The viscous gel indicates that radical propagation has advanced to the point of forming cross-linked polymers, or worse, solid peroxide crystals [2]. Solid peroxides are extremely sensitive to mechanical shock and friction [5]. Do not attempt to move, open, or agitate the container. Contact your Environmental Health and Safety (EHS) department immediately for bomb-squad disposal [2].

Q4: How can I safely extend the shelf-life of this compound for long-term drug development campaigns?

A4: You must eliminate the environmental triggers (O₂, H₂O, and UV light). Store the compound at 2–8°C in a tightly sealed, amber glass container. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing. For maximum stability, purchase or spike the reagent with a radical scavenger like Butylated hydroxytoluene (BHT) at 100–500 ppm to inhibit the peroxide chain reaction [3].

Part 3: Quantitative Data & Storage Protocols

Optimal Storage Matrix

To ensure analytical purity and laboratory safety, adhere to the following quantitative storage parameters:

ParameterRecommended ConditionMechanistic Rationale
Temperature 2°C to 8°CDecelerates the kinetics of both auto-oxidation and ester hydrolysis.
Atmosphere Argon or Nitrogen PurgeDisplaces O₂ (halting peroxidation) and H₂O (halting hydrolysis).
Light Exposure Amber / Opaque GlassPrevents UV-mediated homolytic cleavage and radical initiation.
Stabilizer 100 – 500 ppm BHTScavenges free radicals to terminate peroxide chain propagation.
Testing Frequency Every 3 months (Opened)Mandated safety standard for Class B peroxidizable chemicals [3].
Self-Validating Protocol: Peroxide Testing & Removal

This protocol utilizes a self-validating loop to ensure that false negatives (e.g., from expired test strips) do not compromise your safety, and that purification columns are actively working [6].

Step 1: Visual Safety Check Inspect the container without agitating it. If you observe stratification, a viscous bottom layer, or crystalline solids around the cap, abort the protocol and contact EHS [5].

Step 2: Reagent Validation Dip a KI/starch peroxide test strip into distilled water. The strip must remain white. If it turns blue/yellow, the strips are compromised. Discard and use a fresh batch.

Step 3: Sample Quantification Dip a validated KI/starch test strip into the Methyl 2-(prop-2-en-1-yloxy)acetate for 1 second. Read the colorimetric concentration after 15 seconds.

  • < 10 ppm: Safe for immediate use or concentration.

  • > 10 ppm: Proceed to Step 4 for decontamination [3].

Step 4: Activated Alumina Filtration

  • Pack a glass chromatography column with basic activated alumina (Use a ratio of 100 g alumina per 100 mL of solvent to be purified) [6].

  • Pass the contaminated chemical through the column via gravity. The highly polar alumina matrix will trap the hydroperoxides. Caution: Do not let the column run dry.

Step 5: Efficacy Verification Collect the first 5 mL of the eluent and retest with a fresh peroxide strip.

  • If peroxides are < 1 ppm, the column is working. Proceed with collecting the rest.

  • If peroxides persist, the alumina is saturated. Repack a new column.

PeroxideWorkflow Start Visual Inspection (Check for crystals) Test Peroxide Test Strip (KI/Starch) Start->Test No crystals Pass Proceed with Experiment Test->Pass < 10 ppm Fail Peroxides > 10 ppm Test->Fail > 10 ppm Purify Activated Alumina Column Filtration Fail->Purify Decontamination Retest Retest Eluent Purify->Retest Retest->Pass < 10 ppm Retest->Purify > 10 ppm

Figure 2: Workflow for peroxide detection and removal in allyl ether derivatives.

References

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) - University of Texas. Available at:[Link]

  • Guidelines for the Safe Handling of Peroxidizable Chemicals - College of Chemistry, UC Berkeley. Available at:[Link]

  • Storage and Handling of Potentially Explosive Chemicals - University of Hawaii. Available at:[Link]

  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services, University of British Columbia. Available at:[Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into the structure and dynamics of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 2-(prop-2-en-1-yloxy)acetate, a compound of interest in various synthetic applications. By presenting a comprehensive interpretation of its spectrum and comparing it with structurally related alternatives, we aim to equip researchers with the practical knowledge to confidently identify and characterize similar molecular frameworks.

The Structural Landscape: Understanding Methyl 2-(prop-2-en-1-yloxy)acetate

Methyl 2-(prop-2-en-1-yloxy)acetate possesses a unique combination of functional groups: a methyl ester, an ether linkage, and a terminal alkene (allyl group). Each of these moieties contributes distinct electronic environments, which are reflected in the ¹H NMR spectrum as characteristic signals. A thorough analysis of these signals—their chemical shifts, multiplicities, and coupling constants—allows for the unambiguous assignment of each proton in the molecule.

Deciphering the ¹H NMR Spectrum: A Peak-by-Peak Analysis

The ¹H NMR spectrum of Methyl 2-(prop-2-en-1-yloxy)acetate is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The interpretation of this spectrum relies on fundamental NMR principles, such as the effect of electronegative atoms and π-systems on chemical shifts, and the phenomenon of spin-spin coupling between neighboring protons.[1][2]

Predicted ¹H NMR Data for Methyl 2-(prop-2-en-1-yloxy)acetate

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a-OCH₃~3.7Singlet (s)-3H
b-OCH₂-C=O~4.1Singlet (s)-2H
c-OCH₂-CH=~4.0Doublet of triplets (dt)J ≈ 1.5, 5.52H
d=CH₂ (cis)~5.2Doublet of quartets (dq)J ≈ 1.5, 10.51H
d'=CH₂ (trans)~5.3Doublet of quartets (dq)J ≈ 1.5, 17.51H
e-CH=~5.9Multiplet (m)-1H
In-depth Signal Analysis:
  • Signal (a) - The Methyl Ester Protons (-OCH₃): These three protons are in a relatively shielded environment, but are adjacent to an oxygen atom, which is electronegative and deshields them.[1][2] This results in a singlet (no adjacent protons to couple with) appearing at approximately 3.7 ppm. This is a characteristic region for methyl esters.[3][4]

  • Signal (b) - The Methylene Protons Adjacent to the Ester (-OCH₂-C=O): These two protons are situated between an ether oxygen and a carbonyl group. Both are electron-withdrawing, leading to a significant downfield shift.[5] With no neighboring protons, this signal will appear as a singlet around 4.1 ppm.

  • Signal (c) - The Allylic Methylene Protons (-OCH₂-CH=): These two protons are adjacent to the double bond and an ether oxygen. The signal is expected to be a doublet of triplets. The coupling to the vinyl proton (=CH-) will result in a doublet, and the long-range coupling to the terminal vinyl protons (=CH₂) will cause each peak of the doublet to be split into a triplet. This will likely appear around 4.0 ppm.

  • Signals (d, d') - The Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as two separate signals. Each will be a doublet of quartets due to coupling with the other geminal proton and the vicinal proton (-CH=). The cis proton will appear at a slightly lower chemical shift (~5.2 ppm) than the trans proton (~5.3 ppm).

  • Signal (e) - The Internal Vinylic Proton (-CH=): This single proton is coupled to the two allylic protons and the two terminal vinylic protons, resulting in a complex multiplet.[6][7] It will be the most deshielded proton due to its position in the double bond and will appear around 5.9 ppm.[8]

A Comparative Analysis: Benchmarking Against Structural Analogs

To provide a clearer context for the spectral features of Methyl 2-(prop-2-en-1-yloxy)acetate, we will compare its predicted ¹H NMR data with the experimental data of three related molecules: Ethyl Acrylate, Allyl Acetate, and Methyl Glycolate.

Ethyl Acrylate

Ethyl acrylate shares the vinyl group directly conjugated to the ester carbonyl. This provides a good comparison for the vinylic proton signals.

¹H NMR Data for Ethyl Acrylate [9]

SignalProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a-CH₃1.20Triplet (t)83H
b-OCH₂-4.18Quartet (q)82H
c=CH₂ (cis)5.78Doublet (d)121H
d=CH-6.09Doublet of doublets (dd)18, 121H
e=CH₂ (trans)6.37Doublet (d)181H

Key Comparison Points: The vinylic protons in ethyl acrylate are significantly more deshielded compared to those in Methyl 2-(prop-2-en-1-yloxy)acetate. This is due to the direct electron-withdrawing effect of the conjugated carbonyl group.

Allyl Acetate

Allyl acetate provides a direct comparison for the allyl group attached to an acetate moiety.

¹H NMR Data for Allyl Acetate [10][11]

SignalProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a-C(=O)CH₃2.05Singlet (s)-3H
b-OCH₂-4.57Doublet (d)5.72H
c=CH₂ (cis)5.22Doublet of triplets (dt)10.4, 1.31H
d=CH₂ (trans)5.31Doublet of triplets (dt)17.2, 1.51H
e-CH=5.92Multiplet (m)-1H

Key Comparison Points: The chemical shifts of the allyl group protons in allyl acetate are very similar to the predicted values for Methyl 2-(prop-2-en-1-yloxy)acetate, demonstrating the consistency of the allyl group's spectral signature.

Methyl Glycolate

Methyl glycolate serves as a useful comparison for the methyl ester and the methylene group adjacent to the ether oxygen and ester carbonyl.

¹H NMR Data for Methyl Glycolate [12][13][14]

SignalProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a-OH~2.6 (broad)Singlet (s)1H
b-OCH₃3.80Singlet (s)3H
c-OCH₂-4.19Singlet (s)2H

Key Comparison Points: The chemical shifts for the methyl ester and the adjacent methylene group in methyl glycolate are in close agreement with the predicted values for Methyl 2-(prop-2-en-1-yloxy)acetate, reinforcing the assignments for these functional groups.

Visualizing Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of Methyl 2-(prop-2-en-1-yloxy)acetate.

G cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Dissolve in Deuterated Solvent, e.g., CDCl₃) acquire Data Acquisition (Place sample in NMR spectrometer) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) process->analyze structure Structure Elucidation/Confirmation analyze->structure

Caption: A generalized workflow for ¹H NMR spectrum analysis.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and instrument operation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte, Methyl 2-(prop-2-en-1-yloxy)acetate.[15][16]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[17][18] Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[19][20]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[15]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of Methyl 2-(prop-2-en-1-yloxy)acetate provides a wealth of structural information that can be readily interpreted with a solid understanding of fundamental NMR principles. By comparing its predicted spectrum with those of structurally related compounds like ethyl acrylate, allyl acetate, and methyl glycolate, we can confidently assign each resonance and gain a deeper appreciation for the subtle electronic effects that govern chemical shifts and coupling patterns. This guide serves as a practical resource for researchers, enabling the efficient and accurate characterization of this and similar molecules, thereby accelerating research and development efforts.

References

  • Fiveable. (2025, August 15). Chemical shift and spin-spin coupling | Spectroscopy Class...
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A Comparative Guide to the FTIR Analysis of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures for the identification of Methyl 2-(prop-2-en-1-yloxy)acetate. Designed for researchers, scientists, and drug development professionals, this document details the characteristic absorption bands of the target molecule and contrasts them with potential starting materials or alternative products. The included experimental protocols and data are intended to support robust product identification and quality control.

Introduction: The Role of FTIR in Molecular Identification

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a unique spectral "fingerprint".[1] This fingerprint allows for the identification of functional groups and the overall structure of a compound. In the context of synthesizing Methyl 2-(prop-2-en-1-yloxy)acetate, FTIR is an indispensable tool for confirming the presence of the desired ester, ether, and alkene functionalities, while also verifying the absence of starting material residues, such as alcohols.

Decoding the Spectrum of Methyl 2-(prop-2-en-1-yloxy)acetate

The structure of Methyl 2-(prop-2-en-1-yloxy)acetate contains three key functional groups, each with characteristic absorption bands in the FTIR spectrum: an ester, an ether, and an alkene. A thorough analysis of these regions is crucial for unambiguous identification.

dot

Caption: Molecular structure of Methyl 2-(prop-2-en-1-yloxy)acetate.

1. The Ester Group (C=O and C-O stretches): Esters are characterized by a strong carbonyl (C=O) stretching absorption and two C-O stretching bands.

  • C=O Stretch: For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹.[2] This is a very strong and sharp peak, making it a prominent feature in the spectrum.

  • C-O Stretches: Esters exhibit two C-O stretching vibrations: an asymmetric C-O-C stretch and a symmetric one. These bands are usually found in the 1300-1000 cm⁻¹ region.[3]

2. The Ether Group (C-O-C stretch): The ether linkage is identified by a strong C-O-C stretching band.

  • C-O-C Stretch: This absorption is typically found in the 1300-1000 cm⁻¹ range and is often a strong, sometimes broad, peak.[4][5][6] For dialkyl ethers, this band is commonly observed around 1150-1070 cm⁻¹.[5]

3. The Alkene Group (C=C and =C-H stretches): The presence of the prop-2-en-1-yl (allyl) group introduces characteristic alkene absorptions.

  • =C-H Stretch: A key diagnostic feature for unsaturation, this band appears at wavenumbers greater than 3000 cm⁻¹, typically around 3100-3000 cm⁻¹.[2][7][8]

  • C=C Stretch: The carbon-carbon double bond stretch gives rise to a moderate band in the 1680-1640 cm⁻¹ region.[2][8]

  • =C-H Bend: Out-of-plane bending vibrations for the =C-H group are found in the 1000-650 cm⁻¹ range.[2][8] For a monosubstituted alkene like the one present here, strong bands are expected around 990 cm⁻¹ and 910 cm⁻¹.[9]

Comparative Analysis: Distinguishing from Alternatives

To confirm the successful synthesis of Methyl 2-(prop-2-en-1-yloxy)acetate, it is crucial to compare its FTIR spectrum with those of potential starting materials or side products, such as allyl alcohol and methyl acrylate.

Functional GroupMethyl 2-(prop-2-en-1-yloxy)acetateAllyl AlcoholMethyl Acrylate
O-H Stretch AbsentPresent (broad, ~3300 cm⁻¹)Absent
=C-H Stretch Present (~3080 cm⁻¹)Present (~3080 cm⁻¹)Present (~3080 cm⁻¹)
C-H Stretch (sp³) Present (~2950-2850 cm⁻¹)Present (~2950-2850 cm⁻¹)Present (~2950-2850 cm⁻¹)
C=O Stretch Present (~1740 cm⁻¹)AbsentPresent (~1730 cm⁻¹)
C=C Stretch Present (~1645 cm⁻¹)Present (~1645 cm⁻¹)Present (~1640 cm⁻¹)
C-O Stretch (Ester) Present (~1200-1050 cm⁻¹)AbsentPresent (~1200-1175 cm⁻¹)
C-O Stretch (Ether) Present (~1120 cm⁻¹)AbsentAbsent
C-O Stretch (Alcohol) AbsentPresent (~1030 cm⁻¹)Absent
=C-H Bend Present (~990, 910 cm⁻¹)Present (~990, 910 cm⁻¹)Present (~960, 810 cm⁻¹)

Key Differentiating Features:

  • Absence of O-H Band: The most significant indicator of a successful reaction is the disappearance of the broad O-H stretching band from the starting material, allyl alcohol, which is typically observed around 3330-3270 cm⁻¹.[10]

  • Presence of Strong C=O Band: The appearance of a strong carbonyl peak around 1740 cm⁻¹ confirms the presence of the ester group.

  • Distinct C-O Stretching Region: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will be complex, showing contributions from both the ester and ether linkages. This pattern will differ significantly from the single C-O stretch of allyl alcohol and the C-O stretches of methyl acrylate.

Experimental Protocol for FTIR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible FTIR spectra. For a liquid sample like Methyl 2-(prop-2-en-1-yloxy)acetate, the Attenuated Total Reflectance (ATR) method is highly recommended due to its minimal sample preparation.[11][12]

Instrumentation:

  • A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate resolution, commonly 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will display absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the ester, ether, and alkene functional groups.

    • Compare the obtained spectrum with reference spectra of the starting materials to confirm the conversion.

  • Cleaning: After each measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) to remove any sample residue and prevent cross-contamination.[13]

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Sources

Comparing reactivity of Methyl 2-(prop-2-en-1-yloxy)acetate vs Methyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of monomer reactivity is the cornerstone of rational material design, particularly in the fields of bioconjugation, drug delivery, and hydrogel synthesis. When selecting monomers for "click" chemistry applications, the electronic environment of the alkene dictates the entire mechanistic pathway.

This guide provides a comprehensive comparison between Methyl Acrylate (MA) and Methyl 2-(prop-2-en-1-yloxy)acetate (Methyl Allyloxyacetate, MAA) . By contrasting a conjugated electron-deficient alkene (MA) with an isolated electron-rich allyl ether (MAA), we will dissect the causality behind their divergent reactivity profiles, optimal catalytic systems, and experimental workflows.

Mechanistic Divergence: Conjugated vs. Isolated Alkenes

The fundamental difference between MA and MAA lies in the spatial relationship between their carbon-carbon double bonds and their oxygen-containing functional groups.

  • Methyl Acrylate (MA): Features an alkene directly conjugated to an electron-withdrawing ester carbonyl. This conjugation withdraws electron density from the β -carbon, making it highly electrophilic. Consequently, MA is a classic Michael acceptor , reacting rapidly with nucleophiles (such as thiolate anions) via the base-catalyzed Thiol-Michael addition[1].

  • Methyl 2-(prop-2-en-1-yloxy)acetate (MAA): Features an allyl ether group where the alkene is isolated from the ester carbonyl by a −CH2​−O−CH2​− spacer. This renders the alkene electron-rich and completely unreactive toward nucleophilic Michael addition. Instead, MAA is optimized for radical-mediated Thiol-Ene "click" reactions . The allyl ether readily undergoes anti-Markovnikov addition by electrophilic thiyl radicals[2]. Crucially, allyl monomers resist homopolymerization due to degradative chain transfer—the formation of a stable allylic radical prevents chain-growth, ensuring a highly uniform step-growth network[3].

G MA Methyl Acrylate (Conjugated Alkene) TM_Adduct Thiol-Michael Adduct (Rapid, Anionic) MA->TM_Adduct Electrophilic β-carbon MAA Methyl Allyloxyacetate (Isolated Alkene) TE_Adduct Thiol-Ene Adduct (Step-Growth, Radical) MAA->TE_Adduct Electron-rich Alkene Base Base/Nucleophile (e.g., DBU) Thiolate Thiolate Anion (RS⁻) Base->Thiolate Deprotonates Thiol UV UV + Photoinitiator (e.g., DMPA) Thiyl Thiyl Radical (RS•) UV->Thiyl Homolytic Cleavage Thiolate->TM_Adduct Nucleophilic Attack Thiyl->TE_Adduct Anti-Markovnikov Addition

Divergent reaction pathways: Anionic Thiol-Michael vs. Radical Thiol-Ene additions.

Comparative Reactivity Profiles

When designing a synthesis protocol, the choice between MA and MAA dictates the required catalyst, the speed of the reaction, and the potential for side reactions. Acrylates are notorious for their susceptibility to radical-mediated homopolymerization and hydrolytic degradation under physiological conditions[4]. In contrast, allyl ethers provide superior network homogeneity and stability, albeit requiring an external energy source (UV light) to initiate the reaction.

Table 1: Quantitative & Qualitative Reactivity Comparison
ParameterMethyl Acrylate (MA)Methyl 2-(prop-2-en-1-yloxy)acetate (MAA)
Alkene Classification Electron-deficient (Conjugated)Electron-rich (Isolated)
Primary Reaction Mode Thiol-Michael Addition (Anionic)Thiol-Ene Click (Radical)
Optimal Catalyst/Initiator Strong nucleophiles/bases (e.g., DBU, primary amines)Photoinitiators (e.g., DMPA, Irgacure 2959) + UV
Reaction Kinetics Extremely fast (Seconds to minutes at RT)Fast under UV (Minutes); Dormant in dark
Spatiotemporal Control Poor (Reaction begins immediately upon mixing)Excellent (Strictly light-dependent)
Homopolymerization Risk High (Requires inhibitors like MEHQ during storage)Negligible (Degradative chain transfer)
Adduct Stability Susceptible to radical-mediated cleavage and hydrolysisHighly stable thioether linkage

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to allow researchers to troubleshoot and adapt the methodologies.

Protocol A: Base-Catalyzed Thiol-Michael Addition (Methyl Acrylate)

Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the catalyst because its high basicity and nucleophilicity rapidly deprotonate the thiol ( R−SH→R−S− ), generating a high concentration of thiolate anions that attack the acrylate's β -carbon[5].

  • Preparation: In a 10 mL scintillation vial, combine 1.0 mmol of Methyl Acrylate and 1.0 mmol of a model thiol (e.g., 1-hexanethiol) in 2.0 mL of anhydrous DMF.

  • Catalysis: Add 0.05–0.1 mol% DBU. Note: The reaction is highly exothermic; for larger scales, utilize an ice bath.

  • Propagation: Stir the mixture at room temperature. Quantitative conversion is typically achieved within 5 to 15 minutes.

  • Quenching & Validation: Quench the catalyst by adding a drop of weak acid (e.g., acetic acid) to protonate the thiolate and halt the reaction. Validate conversion via 1H NMR by monitoring the disappearance of the acrylate vinylic protons ( δ 5.8–6.4 ppm).

Protocol B: Photoinitiated Thiol-Ene Click (Methyl Allyloxyacetate)

Causality: Because the allyl ether is electron-rich, it repels nucleophiles. We must use a Type I photoinitiator like 2,2-Dimethoxy-2-phenylacetophenone (DMPA) which undergoes homolytic cleavage under 365 nm UV light to generate radicals. These radicals abstract a hydrogen from the thiol, creating a thiyl radical that readily attacks the allyl double bond[2].

  • Preparation: In a UV-transparent glass or quartz vial, combine 1.0 mmol of Methyl 2-(prop-2-en-1-yloxy)acetate and 1.0 mmol of a model thiol.

  • Initiator Addition: Add 1.0 wt% DMPA. Dissolve the mixture in 2.0 mL of a suitable solvent (e.g., DCM or Ethyl Acetate) if the monomers are not miscible.

  • Irradiation: Place the vial under a 365 nm UV lamp (e.g., 10 mW/cm 2 ) for 10–15 minutes. Note: The reaction will only proceed while irradiated, providing absolute spatiotemporal control.

  • Validation: Remove from the light source to immediately halt the reaction. Confirm the anti-Markovnikov thioether formation via 1H NMR by the disappearance of the allyl protons ( δ 5.1–5.9 ppm).

Workflow Start Equimolar Thiol + Monomer Split1 Start->Split1 PathA Add 0.1 mol% DBU (Dark, RT) Split1->PathA Methyl Acrylate PathB Add 1 wt% DMPA (UV 365nm, RT) Split1->PathB Methyl Allyloxyacetate ReactA 10-15 min Stirring (Exothermic) PathA->ReactA ReactB 10-15 min Irradiation (Spatiotemporal Control) PathB->ReactB Analyze Conversion Analysis (1H NMR / FTIR) ReactA->Analyze ReactB->Analyze

Parallel experimental workflows for base-catalyzed vs. photoinitiated click reactions.

Strategic Applications in Drug Development

The distinct reactivity of these two monomers dictates their utility in advanced therapeutics and biomaterials:

  • Methyl Acrylate Derivatives: Ideal for synthesizing rapidly crosslinking hydrogels for injectable drug delivery systems. The fast, catalyst-free (if using highly reactive amines) aza-Michael or thiol-Michael additions allow for in situ gelation within the body. However, researchers must account for the hydrolytic lability of the resulting β -thioester bonds, which can be leveraged for controlled degradation[4].

  • Methyl Allyloxyacetate Derivatives: The gold standard for complex bioconjugation, photolithography, and 3D bioprinting. Because the reaction is dormant in the dark, formulations can be prepared, stored, and injected without premature crosslinking. Upon targeted UV or visible light exposure, the material cures instantly. Furthermore, the step-growth nature of the allyl-thiol reaction yields highly homogeneous polymer networks with predictable mechanical properties and degradation profiles[3].

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13C NMR chemical shifts of Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 13C NMR Chemical Shifts of Methyl 2-(prop-2-en-1-yloxy)acetate: A Comparative Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of an organic molecule. This guide presents a comprehensive analysis of the 13C NMR spectrum of Methyl 2-(prop-2-en-1-yloxy)acetate, a molecule incorporating key functional groups relevant to medicinal chemistry and materials science.

This document moves beyond a simple reporting of chemical shifts. It is designed as a practical comparison guide, grounding predicted spectral data against the known values of structurally related compounds. By dissecting the electronic environment of each carbon atom, we will explain the causality behind its resonance, providing a robust framework for researchers to confidently assign spectra for this and analogous structures.

The Foundational Principles of 13C Chemical Shifts

A carbon atom's chemical shift (δ) in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment.[1][2] Unlike 1H NMR, the chemical shift range for 13C is much broader, typically spanning 0-220 ppm, which minimizes signal overlap and simplifies spectral interpretation.[2][3][4] Two primary factors govern these shifts:

  • Hybridization: The hybridization state of the carbon atom is a dominant factor. Carbons with more s-character in their hybrid orbitals are more deshielded and appear further downfield. Consequently, sp2-hybridized carbons (alkenes, aromatics, carbonyls) resonate at significantly higher chemical shifts (110-220 ppm) than sp3-hybridized carbons (0-90 ppm).[2]

  • Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, nitrogen, halogens) withdraws electron density from a carbon nucleus.[2] This "deshielding" effect reduces the strength of the opposing magnetic field generated by the electron cloud, causing the nucleus to experience a stronger external magnetic field. The result is a larger chemical shift (a downfield shift). For instance, a carbon atom bonded to an oxygen atom in an ether or ester will be shifted downfield compared to a similar carbon in an alkane.[3]

Structural and Spectral Analysis of Methyl 2-(prop-2-en-1-yloxy)acetate

To logically assign the 13C NMR spectrum, we must first dissect the molecule's structure and identify its distinct carbon environments.

Caption: Structure of Methyl 2-(prop-2-en-1-yloxy)acetate with carbon atom numbering for NMR assignment.

The molecule possesses six unique carbon environments:

  • C1 & C2: The sp2 carbons of the vinyl group (=CH2 and -CH=).

  • C3: The sp3 allylic ether carbon (-O-CH2-CH=).

  • C4: The sp3 ether carbon adjacent to the acetate group (-O-CH2-C=O).

  • C5: The sp2 carbonyl carbon of the ester (-C=O).

  • C6: The sp3 methyl carbon of the ester (-O-CH3).

Comparative Analysis of Predicted and Experimental Chemical Shifts

The table below compares the predicted 13C NMR chemical shifts for Methyl 2-(prop-2-en-1-yloxy)acetate with the experimental values for two relevant reference compounds: Methyl Propanoate (to model the acetate portion) and Allyl Ethyl Ether (to model the allyloxy portion).

Carbon Atom (in Target)Predicted Shift (ppm) for Target CompoundReference CompoundCorresponding CarbonExperimental Shift (ppm)
C5 (C=O) ~170.5Methyl PropanoateCarbonyl (C=O)174.9[1]
C2 (-CH=) ~133.8Allyl Ethyl Ether-CH=134.8
C1 (=CH2) ~118.2Allyl Ethyl Ether=CH2117.1
C3 (-O-CH2-allyl) ~71.5Allyl Ethyl Ether-O-CH2- (allyl)71.8
C4 (-O-CH2-acetate) ~68.0Methyl Propanoate-CH2- (adjacent to C=O)27.5[1]
C6 (-O-CH3) ~52.0Methyl Propanoate-O-CH351.5[1]

Analysis of Comparative Data:

  • C5 (Carbonyl): The carbonyl carbon is the most deshielded nucleus, predicted around 170.5 ppm. This is due to both its sp2 hybridization and the strong deshielding effect of being double-bonded to one oxygen and single-bonded to another. This aligns perfectly with the experimental value of 174.9 ppm for the carbonyl carbon in methyl propanoate.[1]

  • C1 & C2 (Alkene): The sp2 carbons of the allyl group are predicted at ~133.8 ppm (C2, substituted) and ~118.2 ppm (C1, terminal). These values are in excellent agreement with the experimental data for allyl ethyl ether (134.8 and 117.1 ppm, respectively), confirming the characteristic shifts for a terminal vinyl group.

  • C3 & C4 (Ether Carbons): Here, the comparison reveals the subtle interplay of electronic effects.

    • C3 is an sp3 carbon attached to an oxygen and adjacent to a double bond. Its predicted shift of ~71.5 ppm is very close to the corresponding carbon in allyl ethyl ether (71.8 ppm).

    • C4 is also an sp3 carbon attached to an oxygen, but it is adjacent to the carbonyl group. The electron-withdrawing nature of the C=O group deshields C4, but less so than the direct attachment to oxygen. Its predicted shift is ~68.0 ppm. This is significantly different from the alpha-carbon in methyl propanoate (27.5 ppm), which is not attached to an oxygen. This highlights the importance of considering all adjacent functional groups when predicting shifts. The primary deshielding influence on C4 is the directly attached ether oxygen.

  • C6 (Methyl Carbon): The methyl carbon of the ester group is predicted at ~52.0 ppm. This is strongly deshielded for a methyl group due to its direct attachment to the electronegative ester oxygen. This prediction is robustly confirmed by the experimental value of 51.5 ppm in methyl propanoate.[1]

Recommended Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol is recommended. This workflow is designed to be a self-validating system, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing prep1 1. Weigh ~20-50 mg of Methyl 2-(prop-2-en-1-yloxy)acetate prep2 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 setup1 5. Insert sample and lock on the deuterium signal of CDCl3 prep4->setup1 setup2 6. Tune and match the 13C probe setup1->setup2 setup3 7. Set acquisition parameters: - Pulse Program (e.g., zgpg30) - Spectral Width (~240 ppm) - Acquisition Time (~1-2 s) - Relaxation Delay (D1, ~2-5 s) setup2->setup3 acq1 8. Acquire Free Induction Decay (FID) over sufficient scans (e.g., 128 to 1024) for good S/N setup3->acq1 proc1 9. Apply Fourier Transform to the FID acq1->proc1 proc2 10. Phase correct the spectrum proc1->proc2 proc3 11. Calibrate the TMS peak to 0.0 ppm proc2->proc3

Caption: Standard workflow for acquiring a proton-decoupled 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified analyte, Methyl 2-(prop-2-en-1-yloxy)acetate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), which is relatively inert and has a well-known solvent peak at 77.16 ppm.[3]

    • Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0 ppm point.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer's magnet.

    • Engage the field-frequency lock on the deuterium signal of the CDCl3 solvent. This ensures the magnetic field stability throughout the experiment.

    • Tune and match the 13C probe to the sample to maximize signal sensitivity.

  • Data Acquisition:

    • Select a standard quantitative 13C NMR pulse sequence, such as a 30-degree pulse with proton decoupling (zgpg30 on Bruker systems).

    • Set an appropriate spectral width to encompass all expected signals (e.g., -10 to 230 ppm).

    • Use a sufficient number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance (~1.1%).

    • A relaxation delay (D1) of 2-5 seconds is crucial to allow for nearly complete relaxation of all carbon nuclei, especially quaternary ones, although for simple peak identification, this can be shorter.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain signal to the frequency-domain spectrum.

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

    • Identify and label the chemical shifts of all six distinct carbon signals.

This comprehensive approach, combining predictive analysis, comparison with validated experimental data, and a rigorous experimental protocol, provides a powerful and trustworthy method for the structural confirmation of Methyl 2-(prop-2-en-1-yloxy)acetate and related molecules.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • Bagno, A., et al. (2006). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry. Available at: [Link]

  • Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Available at: [Link]

  • Vaia. (n.d.). Classify the resonances in the 13C NMR spectrum of methyl propanoate. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Sumathi, H. P., et al. (2011). Methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate. Acta Crystallographica Section E. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 2-(naphthalen-2-yloxy)propanoate. John Wiley & Sons, Inc. Available at: [Link]

  • SpectraBase. (n.d.). 2-Propen-1-ol, 2-methyl-, acetate. John Wiley & Sons, Inc. Available at: [Link]

  • SpectraBase. (n.d.). ETHYL-2-[5,5-BIS-(ALLYLOXYMETHYL)-MORPHOLIN-3-YL]-ACETATE. John Wiley & Sons, Inc. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Available at: [Link]

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High-Precision Elemental Analysis (CHNS/O) of Methyl 2-(prop-2-en-1-yloxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Compound and Analytical Context

Methyl 2-(prop-2-en-1-yloxy)acetate (CAS: 25130-82-9), also known as methyl allyloxyacetate, is a highly versatile building block utilized in advanced organic synthesis, particularly as a precursor for Claisen rearrangements, cross-metathesis, and the synthesis of complex heterocycles. Because downstream transition-metal-catalyzed reactions are notoriously sensitive to trace impurities, verifying the absolute mass-fraction purity of this ether-ester is a critical quality control step.

While techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide excellent structural elucidation and relative purity profiles, they cannot definitively rule out the presence of inorganic salts, moisture, or structurally silent polymeric impurities. To achieve absolute quantification, Organic Elemental Analysis (OEA)—specifically CHNS/O analysis based on the classical Pregl-Dumas method—remains the gold standard[1].

This guide objectively compares the elemental composition of Methyl 2-(prop-2-en-1-yloxy)acetate against common structural alternatives and transesterification byproducts, providing a self-validating experimental protocol for precise CHNS/O determination.

Mechanistic Principles of CHNS/O Analysis

Modern elemental analyzers rely on the dynamic flash combustion method (Dumas method) to determine the carbon, hydrogen, nitrogen, and sulfur content of organic materials[2]. The causality behind the instrumentation design is rooted in absolute stoichiometric conversion:

  • Combustion (C, H, N, S): The organic sample is dropped into a high-temperature furnace (typically 900°C – 1050°C) in an oxygen-rich environment[3]. The rapid exothermic oxidation breaks all molecular bonds, converting Carbon to Carbon Dioxide (CO₂), Hydrogen to Water (H₂O), Nitrogen to Nitrogen Oxides (NOx), and Sulfur to Sulfur Dioxide (SO₂)[3].

  • Reduction: The combustion gases are swept by an inert carrier gas (Helium) over a heated copper bed (~600°C). The copper serves a dual purpose: it scavenges any unreacted, excess oxygen and quantitatively reduces NOx species back to elemental Nitrogen gas (N₂)[1].

  • Oxygen Analysis (Pyrolysis): Oxygen cannot be measured via combustion. Instead, a separate pyrolysis pathway is used. The sample is heated in a strictly inert atmosphere (Helium) over a carbon bed at ~1060°C. All organic oxygen is thermally decomposed and converted into Carbon Monoxide (CO)[2].

  • Detection: The resulting gases (CO₂, H₂O, N₂, SO₂, or CO) are separated via a built-in Gas Chromatography (GC) column and quantified using a Thermal Conductivity Detector (TCD), which measures the difference in thermal conductivity between the pure carrier gas and the eluting analyte gases[4].

Comparative Elemental Analysis Data

To objectively evaluate product purity, it is essential to compare the expected elemental profile of Methyl 2-(prop-2-en-1-yloxy)acetate against similar alternatives.

  • Methyl 2-methoxyacetate: A shorter-chain, non-allylic analogue[5] often used when alkene reactivity is not required.

  • Ethyl 2-(prop-2-en-1-yloxy)acetate: A common byproduct formed via transesterification if ethanol is used as a solvent or contaminant during synthesis.

In pharmaceutical and high-tier chemical publishing, the experimental elemental analysis values must fall within ±0.3% of the theoretical calculated values to confirm absolute purity. As shown in the table below, the >2% differences in Carbon and Oxygen content between these compounds make OEA an ideal technique for detecting cross-contamination.

CompoundMolecular FormulaMolecular WeightTheoretical Carbon (C)Theoretical Hydrogen (H)Theoretical Oxygen (O)Acceptable Exp. Range (±0.3%)
Methyl 2-(prop-2-en-1-yloxy)acetate C₆H₁₀O₃130.14 g/mol 55.37% 7.75% 36.88% C: 55.07 - 55.67% H: 7.45 - 8.05%
Methyl 2-methoxyacetate C₄H₈O₃104.10 g/mol 46.15% 7.75% 46.11% C: 45.85 - 46.45% H: 7.45 - 8.05%
Ethyl 2-(prop-2-en-1-yloxy)acetate C₇H₁₂O₃144.17 g/mol 58.32% 8.39% 33.29% C: 58.02 - 58.62% H: 8.09 - 8.69%

(Note: Nitrogen and Sulfur are 0.00% for all three compounds. Any detection of N or S indicates solvent contamination, such as DMF or DMSO, or catalyst carryover).

Experimental Protocol: Self-Validating CHNS/O Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating loop, ensuring that instrument drift or atmospheric contamination does not skew the results.

Step 1: System Purge and Blank Validation

  • Purge the elemental analyzer (e.g., Thermo Fisher FlashSmart or VELP NDA 702) with high-purity Helium (99.999%) carrier gas[4].

  • Run three empty capsules (Tin for CHN, Silver for O) as "Blanks."

  • Causality: This establishes a stable baseline for the TCD detector and confirms the system is free of atmospheric N₂ or moisture leaks.

Step 2: K-Factor Calibration

  • Weigh 1.0 to 2.0 mg of a high-purity analytical standard (e.g., Acetanilide or BBOT) using a microbalance (resolution of 0.001 mg).

  • Run the standard in triplicate to calculate the instrument's specific response factor (K-factor) for C, H, N, and O[4].

Step 3: Sample Preparation and Encapsulation

  • For C/H Analysis: Weigh 1.5 mg of Methyl 2-(prop-2-en-1-yloxy)acetate into a Tin (Sn) capsule .

    • Causality: Tin is strictly required for combustion because it oxidizes exothermically in the presence of O₂, creating a localized temperature flash of ~1800°C, guaranteeing the complete destruction of the organic matrix[2].

  • For O Analysis: Weigh 1.5 mg of the sample into a Silver (Ag) capsule .

    • Causality: Silver is mandatory for oxygen pyrolysis. If tin were used, it would form tin oxides (SnO₂), trapping the sample's oxygen and resulting in a falsely low oxygen reading.

Step 4: Combustion, Separation, and Detection

  • Load the capsules into the autosampler.

  • The sample drops into the combustion reactor. The resulting gas mixture (CO₂, H₂O) passes through the copper reduction furnace (600°C) to remove excess O₂[1].

  • The gases elute through the isothermal GC column and hit the Thermal Conductivity Detector (TCD) sequentially[4].

  • Self-Validation Check: Run the Acetanilide standard once more at the end of the sequence. If the calculated values deviate by more than 0.1% from the theoretical standard, the entire run is invalidated due to detector drift.

Analytical Workflow Visualization

G cluster_CHNS Carbon & Hydrogen Analysis (Oxidation) cluster_O Oxygen Analysis (Pyrolysis) Start Methyl 2-(prop-2-en-1-yloxy)acetate Sample (1-2 mg) Combustion Flash Combustion (O2, 1000°C) Start->Combustion Tin Capsule Pyrolysis Pyrolysis (He Gas, 1060°C) Start->Pyrolysis Silver Capsule Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction CO2, H2O, Excess O2 GC Gas Chromatography Separation Reduction->GC CO2, H2O Conversion Carbon Bed (O -> CO) Pyrolysis->Conversion Conversion->GC CO TCD Thermal Conductivity Detector (TCD) GC->TCD Sequential Elution Output Elemental Composition Data (%C, %H, %O) TCD->Output Signal Integration

Caption: Divergent analytical pathways for CHN combustion and Oxygen pyrolysis prior to GC-TCD detection.

Conclusion

When preparing Methyl 2-(prop-2-en-1-yloxy)acetate for sensitive downstream applications, relying solely on relative purity markers is insufficient. By implementing a rigorous, self-validating CHNS/O elemental analysis protocol, researchers can objectively differentiate the target molecule from structurally similar analogues like Methyl 2-methoxyacetate and transesterification byproducts like Ethyl 2-(prop-2-en-1-yloxy)acetate. Understanding the causality behind capsule selection (Tin vs. Silver) and detector calibration ensures that the generated data meets the stringent ±0.3% error margins required for high-impact publication and pharmaceutical development.

References

  • Fraunhofer IFAM. Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from: [Link]

  • Contract Laboratory. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). CHNS Elemental Analysers - Basic Principles. Retrieved from:[Link]

  • Wikipedia. Dumas method. Retrieved from: [Link]

  • IIT Bombay - SAIF. CHNS (O) Analyzer Working Principles. Retrieved from: [Link]

  • PubChem - NIH. Methyl methoxyacetate | C4H8O3 | CID 80507. Retrieved from:[Link]

Sources

Safety Operating Guide

Methyl 2-(prop-2-en-1-yloxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of reactive bifunctional molecules. Methyl 2-(prop-2-en-1-yloxy)acetate (CAS 25130-82-9), also known as methyl allyloxyacetate, is a prime example of a chemical that demands rigorous operational oversight. Because it contains both an allyl ether moiety and a methyl ester group, its hazard profile is dynamic.

This guide provides a comprehensive, self-validating system for the safe handling, storage, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) frameworks and laboratory best practices.

Mechanistic Causality of Hazards

To manage a chemical effectively, one must understand its intrinsic reactivity. Methyl 2-(prop-2-en-1-yloxy)acetate presents two primary chemical liabilities:

  • Auto-oxidation and Peroxide Formation: The allyl ether linkage is highly susceptible to radical-initiated auto-oxidation. Atmospheric oxygen inserts at the allylic carbon, forming hydroperoxides. Over time, or upon concentration (e.g., via rotary evaporation), these peroxides can polymerize into shock-sensitive explosives[1].

  • Hydrolytic Instability: The methyl ester is subject to hydrolysis in the presence of strong acids or bases, yielding allyloxyacetic acid and methanol. Methanol generation acutely increases the flammability and vapor toxicity of the mixture, altering its RCRA waste characterization[2].

Physicochemical & Hazard Profile

Before initiating any disposal protocol, laboratory personnel must verify the physical state and hazard classification of the material.

Table 1: Physicochemical Properties & RCRA Classification

Property / HazardValue / DescriptionOperational Implication
CAS Number 25130-82-9Primary identifier for SDS and waste tracking.
Molecular Formula C6H10O3Low molecular weight organic liquid; high volatility.
Primary Hazard Flammable Liquid, Peroxide FormerKeep away from heat/sparks. Do not distill to dryness[3].
EPA RCRA Code D001 (Ignitability)Must be disposed of as hazardous flammable waste[2].
Storage Shelf Life 6 months (Opened) / 12 months (Unopened)Strict date-tracking required to prevent peroxide accumulation[1].

Operational Handling & Waste Segregation Protocol

A self-validating safety system requires that every handling step inherently prevents the next potential failure.

Step-by-Step Handling Methodology:

  • Atmospheric Control: Always handle Methyl 2-(prop-2-en-1-yloxy)acetate in a certified chemical fume hood. Purge the headspace of the primary container with an inert gas (N₂ or Argon) immediately after use to displace oxygen and arrest the auto-oxidation cascade[4].

  • Date Tracking: Upon receipt, label the bottle with the "Date Received." Upon opening, apply a high-visibility "Date Opened" and "Discard By" label. Uninhibited allyl ethers must be disposed of within 6 months of opening[1].

  • Visual Inspection: Before moving any aged container, visually inspect for stratification, viscosity changes, or crystalline structures around the cap. Causality: Crystals indicate precipitated polymeric peroxides. Friction from unscrewing the cap can provide the activation energy for detonation[1].

Table 2: Waste Segregation Matrix

Waste StreamCompatible MaterialsIncompatible Materials (DO NOT MIX)
Routine Organic Waste Other non-halogenated flammable solvents (e.g., Acetone, Ethyl Acetate)Strong oxidizers (Nitric acid, Peroxides), Halogenated solvents
Aqueous Waste None (Do not flush down the sink)Strong acids/bases (triggers hydrolysis)

Step-by-Step Disposal Procedures

Disposal is not a single event but a phased analytical workflow.

Phase 1: Pre-Disposal Peroxide Quantification Never transfer or consolidate Methyl 2-(prop-2-en-1-yloxy)acetate into a bulk waste carboy without first verifying its peroxide titer[3].

  • Obtain commercial Potassium Iodide (KI) starch indicator test strips.

  • Dip the test strip into the solvent (or a small aliquot removed via a clean glass pipette).

  • Compare the color change against the manufacturer's scale after 15 seconds.

    • Result < 25 ppm: Safe for routine hazardous waste consolidation.

    • Result 25 - 100 ppm: Requires chemical stabilization (e.g., washing with an acidic ferrous sulfate solution) before disposal[5].

    • Result > 100 ppm:STOP. Do not move the container. The material is now a high-explosive risk. Contact Environmental Health and Safety (EHS) immediately for remote neutralization or bomb squad intervention[3].

Phase 2: Routine Hazardous Waste Packaging (For Peroxides < 25 ppm)

  • Transfer the liquid into an approved, compatible waste container (High-Density Polyethylene (HDPE) or amber glass).

  • Do not mix with halogenated solvents, strong oxidizers, or heavy metal waste[6].

  • Seal the container with a compatible cap.

  • Attach a red Hazardous Waste tag. Explicitly list "Methyl 2-(prop-2-en-1-yloxy)acetate (Flammable Liquid)" and assign the EPA RCRA code D001 (Ignitability)[2].

  • Store in a designated flammable storage cabinet until collection by a permitted hazardous waste transporter for final destruction via licensed incineration[7].

Disposal Decision Workflow

To operationalize these protocols, I have designed the following decision-tree logic for your laboratory wall or standard operating procedure (SOP) appendix.

DisposalWorkflow Start Initiate Disposal of Methyl 2-(prop-2-en-1-yloxy)acetate Inspect Visual Inspection for Crystals or Stratification Start->Inspect Test Test for Peroxides (KI Test Strips) Inspect->Test Clear Liquid High > 100 ppm or Visible Crystals (Shock Sensitive!) Inspect->High Crystals Found Low < 25 ppm (Safe for Routine Disposal) Test->Low Pass Med 25 - 100 ppm (Requires Stabilization) Test->Med Warning Test->High Danger Routine Collect as D001 Flammable Hazardous Waste Low->Routine Treat Neutralize Peroxides (e.g., Ferrous Salt Wash) Med->Treat EHS DO NOT TOUCH. Contact EHS Immediately High->EHS Incinerate Licensed Hazardous Waste Incineration Routine->Incinerate Treat->Test Retest

Figure 1: Disposal decision workflow for Methyl 2-(prop-2-en-1-yloxy)acetate based on peroxide levels.

References

  • Title: Peroxide-Forming Chemicals Source: Division of Research Safety - University of Illinois URL: [Link]

  • Title: Peroxides in the Chemical Laboratory Source: University of Windsor URL: [Link]

  • Title: How Do You Dispose of Organic Solvents? Source: Hazardous Waste Experts URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf (National Research Council) URL: [Link]

  • Title: Peroxide Forming Chemicals Source: Environmental Health and Safety - Oklahoma State University URL: [Link]

  • Title: Peroxide Forming Chemicals Source: Environmental Health and Safety - University of South Carolina URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

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Personal protective equipment for handling Methyl 2-(prop-2-en-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 2-(prop-2-en-1-yloxy)acetate

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)acetate (CAS: 25130-82-9) is a highly reactive, bifunctional building block frequently utilized in complex drug development and synthetic chemistry. Featuring both an ester and an allyl ether moiety, this compound presents specific handling challenges: it is a volatile, flammable liquid and a documented skin, eye, and respiratory irritant[1]. This guide provides a self-validating, field-proven protocol for personal protective equipment (PPE), safe operational handling, and waste management to ensure laboratory safety and chemical integrity.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first map the chemical's inherent hazards. The compound's dual functional groups dictate its reactivity. Notably, the allyl ether group introduces a secondary, long-term risk of peroxide formation if improperly stored, while the ester group acts as an aggressive solvent.

Property / HazardValue / GHS CodeOperational Implication
Molecular Weight 130.14 g/mol [1]Determines stoichiometric calculations and vapor density.
Chemical Formula C6H10O3[1]Bifunctional (Ester + Allyl Ether).
Flammability H226 (Flammable liquid)[1]Requires grounding/bonding; keep away from static/sparks.
Dermal Hazard H315 (Skin irritation)[1]Mandates specialized chemical-resistant gloves.
Ocular Hazard H319 (Eye irritation)[1]Requires splash goggles (safety glasses are insufficient).
Inhalation H335 (Respiratory irritant)[1]Must be handled strictly within a certified fume hood.

The "Nitrile Fallacy": Advanced PPE Matrix

A common point of failure in laboratory safety is the over-reliance on standard disposable nitrile gloves. Because Methyl 2-(prop-2-en-1-yloxy)acetate contains both ester and ether linkages, it acts as a powerful solvent that rapidly degrades latex and standard nitrile, leading to chemical breakthrough in a matter of minutes[2][3].

  • Hand Protection (Critical): Use Butyl rubber or PE/EVAL laminate (e.g., Silver Shield) gloves for primary handling[3]. Causality: Butyl rubber provides superior resistance to oxygenated solvents (esters/ethers). If high dexterity is required for micro-pipetting, use a double-gloving technique: a laminate inner glove with a heavy-duty nitrile outer glove (which must be changed immediately upon splash contact).

  • Eye & Face Protection: Indirect-vented chemical splash goggles are mandatory. If transferring volumes greater than 500 mL, a full face shield must be worn over the goggles to protect against H319-level ocular damage[1].

  • Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex) is required due to the H226 flammability rating[1]. Ensure cuffs are securely tucked into the gloves to prevent skin exposure.

  • Respiratory Protection: Routine handling must occur inside a chemical fume hood. If a hood is unavailable or during a spill response, use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges.

Operational Workflow: Dispensing & Handling

The dual functionality of this chemical requires strict environmental controls. The allyl ether moiety can form explosive peroxides over time upon exposure to atmospheric oxygen, while the ester vapors are highly flammable.

DispensingWorkflow A 1. Pre-Check Fume Hood & PPE B 2. Ground & Bond Containers A->B C 3. Dispense via Closed System B->C D 4. Seal & Store under Inert Gas C->D

Fig 1: Step-by-step operational workflow for safe dispensing of flammable liquid reagents.

Step-by-Step Handling Protocol:

  • Preparation: Clear the workspace of all strong oxidizers, acids, and bases, which are incompatible with this compound.

    • Self-Validation Check: Before proceeding, ensure the fume hood monitor reads a face velocity of 80–100 fpm. If the alarm sounds, abort the procedure.

  • Electrostatic Grounding: Due to its H226 classification, ensure that all metal transfer vessels are properly grounded and bonded to prevent static discharge ignition[1].

  • Dispensing: Use a closed Schlenk line system or a glass syringe purged with inert gas (Nitrogen or Argon). Avoid pouring directly from the bottle to minimize vapor release and atmospheric oxygen exposure.

  • Sealing & Storage: After use, flush the headspace of the primary container with Argon. Seal tightly with Parafilm and store in a dedicated flammables cabinet at room temperature, away from direct light to inhibit peroxide formation.

Emergency Response & Spill Management

A robust safety protocol must account for operational failures. In the event of a spill, immediate categorization of the spill size dictates the response pathway.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 500 mL, inside hood) Assess->Minor Low Risk Major Major Spill (> 500 mL or outside hood) Assess->Major High Risk Clean Absorb with Inert Material Minor->Clean Evacuate Evacuate & Call EHS / Fire Dept Major->Evacuate Dispose Dispose as Flammable Waste Clean->Dispose

Fig 2: Decision tree for managing accidental spills of Methyl 2-(prop-2-en-1-yloxy)acetate.

Step-by-Step Spill Protocol:

  • Isolate: Immediately extinguish all nearby ignition sources. Turn off hot plates and magnetic stirrers.

  • Assess: Determine if the spill is Minor (< 500 mL, contained in a functioning fume hood) or Major (> 500 mL, or outside the hood).

  • Containment (Minor Spill): Don appropriate PPE (Butyl gloves, safety goggles). Cover the spill with a non-combustible, inert absorbent material (e.g., sand, earth, or specialized solvent absorbent pads). Causality: Never use combustible materials like paper towels, as the high surface area combined with flammable vapors creates a severe fire hazard.

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to scoop the saturated absorbent into a chemically compatible, sealable container.

  • Decontamination: Wash the spill area with a mild detergent and water, ensuring no residual slick remains.

    • Self-Validation Check: After decontamination, use a photoionization detector (PID) to confirm ambient vapor levels are at 0 ppm before declaring the area safe.

Waste Segregation & Disposal Plan

Improper disposal of Methyl 2-(prop-2-en-1-yloxy)acetate can lead to hazardous exothermic reactions in the waste stream.

  • Classification: Designate strictly as Non-Halogenated Flammable Solvent Waste .

  • Segregation: Strictly isolate from aqueous acidic waste and oxidizing agents (e.g., nitric acid, peroxides) to prevent violent reactions.

  • Containerization: Collect in a grounded, high-density polyethylene (HDPE) or glass waste carboy. Do not fill past 80% capacity to allow for vapor expansion.

  • Disposal: Submit to your institution's Environmental Health and Safety (EHS) department for commercial incineration.

References

  • CP Lab Safety. "Glove Chemical Compatibility Chart." Retrieved from[Link]

  • University of Wyoming EHS. "Glove Selection Chart & Breakthrough Times." Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.